molecular formula C8H5FN2O B1449509 8-Fluoroquinazolin-4(1H)-one CAS No. 187805-50-1

8-Fluoroquinazolin-4(1H)-one

Cat. No.: B1449509
CAS No.: 187805-50-1
M. Wt: 164.14 g/mol
InChI Key: SMHLOFQPJIEWSB-UHFFFAOYSA-N
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Description

8-Fluoroquinazolin-4(1H)-one is a useful research compound. Its molecular formula is C8H5FN2O and its molecular weight is 164.14 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

8-fluoro-3H-quinazolin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C8H5FN2O/c9-6-3-1-2-5-7(6)10-4-11-8(5)12/h1-4H,(H,10,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SMHLOFQPJIEWSB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C(=C1)F)N=CNC2=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5FN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30445627
Record name 8-Fluoroquinazolin-4(1H)-one
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Molecular Weight

164.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

187805-50-1
Record name 8-Fluoroquinazolin-4(1H)-one
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Record name 8-fluoro-3,4-dihydroquinazolin-4-one
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Foundational & Exploratory

Introduction: The Strategic Value of the 8-Fluoroquinazolin-4(1H)-one Scaffold

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Synthesis and Characterization of 8-Fluoroquinazolin-4(1H)-one

For Researchers, Scientists, and Drug Development Professionals

The quinazolinone core is a privileged scaffold in medicinal chemistry, forming the structural basis for a wide array of pharmacologically active compounds with applications as anticancer, anti-inflammatory, anticonvulsant, and antimicrobial agents.[1][2] The strategic incorporation of fluorine into drug candidates is a cornerstone of modern drug design, often used to enhance metabolic stability, membrane permeation, and binding affinity to target proteins.[3][4] The fluorine atom's high electronegativity and small size can profoundly influence a molecule's physicochemical properties, such as lipophilicity and pKa, without significantly increasing its steric bulk.[3][5]

This compound is a key heterocyclic building block that combines the proven biological relevance of the quinazolinone nucleus with the advantageous properties of fluorine. Its utility is demonstrated by its incorporation into advanced pharmaceutical agents, including potent enzyme inhibitors.[6][7] This guide provides a comprehensive overview of a reliable synthetic route to this valuable compound, starting from commercially available precursors, and details the analytical methods required for its thorough characterization.

Part 1: Synthesis of this compound

The synthesis of this compound is most efficiently achieved through a two-stage process: first, the preparation of the key intermediate, 2-amino-3-fluorobenzoic acid, followed by its cyclocondensation to form the target quinazolinone ring.

Synthesis of the Key Precursor: 2-Amino-3-fluorobenzoic Acid

A robust and high-yield synthesis of 2-amino-3-fluorobenzoic acid (also known as 3-fluoroanthranilic acid) begins with 2-fluoroaniline and proceeds via a 7-fluoroisatin intermediate. This method avoids some of the separation difficulties encountered in nitration-based routes.[8]

Workflow for 2-Amino-3-fluorobenzoic Acid Synthesis

G A 2-Fluoroaniline C 7-Fluoroisatin A->C 1. Condensation 2. Cyclization (H2SO4) B Chloral Hydrate, Hydroxylamine HCl B->C E 2-Amino-3-fluorobenzoic Acid C->E Oxidative Cleavage D H2O2, NaOH(aq) D->E

Caption: Synthesis of 2-amino-3-fluorobenzoic acid from 2-fluoroaniline.

The first step involves a condensation reaction followed by an acid-catalyzed cyclization to form 7-fluoroisatin. The subsequent step is a base-mediated oxidative cleavage of the isatin ring using hydrogen peroxide, which yields the desired 2-amino-3-fluorobenzoic acid upon acidification.[8][9]

Cyclocondensation to this compound

The most direct method for constructing the quinazolinone ring from an anthranilic acid derivative is the Niementowski reaction, which utilizes formamide as both a reactant and a solvent.[10] In this reaction, formamide serves as the source for the C2 carbon of the quinazolinone ring.

The mechanism proceeds via an initial N-formylation of the anthranilic acid, followed by an intramolecular nucleophilic attack of the amide nitrogen onto the carboxylic acid, leading to cyclization. Subsequent dehydration under heating furnishes the aromatic quinazolinone ring system. Heating the reaction mixture to temperatures between 130-135°C is critical for driving the dehydration and achieving a high yield.[10]

Workflow for this compound Synthesis

G cluster_start Precursor cluster_product Final Product A 2-Amino-3-fluorobenzoic Acid C This compound A->C Cyclocondensation (Heat, 130-135 °C) B Formamide (excess) B->C

Caption: One-step synthesis of the target compound via cyclocondensation.

Part 2: Characterization

Thorough characterization is essential to confirm the identity, structure, and purity of the synthesized this compound. The data presented below are predicted values based on spectral data of closely related quinazolinone analogs and fundamental principles of spectroscopy.[11][12][13]

Table 1: Physicochemical and Spectroscopic Data for this compound

ParameterExpected Value
CAS Number 187805-50-1[14][15][16]
Molecular Formula C₈H₅FN₂O[14][15]
Molecular Weight 164.14 g/mol [14][16]
Appearance White to off-white solid
¹H NMR (400 MHz, DMSO-d₆)δ (ppm) ≈ 12.4 (br s, 1H, NH ), 8.15 (s, 1H, H -2), 7.95 (d, 1H, H -5), 7.70 (m, 1H, H -7), 7.40 (m, 1H, H -6)
¹³C NMR (100 MHz, DMSO-d₆)δ (ppm) ≈ 161 (C=O), 150 (d, ¹JCF ≈ 250 Hz, C -8), 148 (C -8a), 145 (C -2), 135 (C -6), 127 (C -5), 122 (C -4a), 118 (d, ²JCF ≈ 20 Hz, C -7)
IR Spectroscopy (KBr, cm⁻¹)ν ≈ 3200-3000 (N-H stretch), 1685 (C=O stretch, amide), 1610 (C=N stretch), 1580, 1480 (C=C aromatic stretch)
Mass Spec. (ESI-MS) m/z = 165.04 [M+H]⁺, 187.02 [M+Na]⁺

Causality Behind Expected Data:

  • ¹H NMR: The N-H proton is acidic and appears as a broad singlet at a very downfield chemical shift.[11] The proton at C-2 is a singlet. The three aromatic protons (H-5, H-6, H-7) will show complex splitting due to both H-H and H-F coupling.

  • ¹³C NMR: The carbon atom directly attached to fluorine (C-8) will exhibit a very large one-bond coupling constant (¹JCF), which is a definitive indicator of its position. The adjacent carbon (C-7) will show a smaller two-bond coupling (²JCF).[11]

  • IR Spectroscopy: The spectrum will be dominated by a strong carbonyl (C=O) absorption characteristic of the amide group in the ring, and a broad N-H stretch.[17]

  • Mass Spectrometry: The mass spectrum will show a prominent peak for the protonated molecule [M+H]⁺, confirming the molecular weight.

Part 3: Detailed Experimental Protocols

Disclaimer: These protocols are intended for use by trained professionals in a properly equipped laboratory setting. Appropriate personal protective equipment (PPE) should be worn at all times.

Protocol for 2-Amino-3-fluorobenzoic Acid[8]

(This protocol is an adaptation of a procedure from Organic Syntheses, a highly trusted source for reliable chemical preparations.)

Step A: Synthesis of 7-Fluoroisatin

  • In a 1 L flask, dissolve 50 g of hydroxylamine hydrochloride in 250 mL of water.

  • Add a solution of 40 g of chloral hydrate in 250 mL of water, followed by a solution of 125 g of sodium sulfate in 500 mL of water.

  • Heat the solution to 80°C and add 45.5 g (0.41 mol) of 2-fluoroaniline. Heat at reflux for 1-2 hours.

  • Cool the mixture in an ice bath. Collect the precipitated product by vacuum filtration, wash with cold water, and dry.

  • Slowly add the dried intermediate from the previous step to 300 g of concentrated sulfuric acid, keeping the temperature below 65°C.

  • After the addition is complete, heat the mixture to 80°C for 1 hour.

  • Cool the reaction mixture and pour it onto 1.5 L of crushed ice.

  • Collect the resulting 7-fluoroisatin by vacuum filtration, wash thoroughly with water until the filtrate is neutral, and dry.

Step B: Synthesis of 2-Amino-3-fluorobenzoic Acid

  • In a 500 mL flask, suspend 15.0 g (0.09 mol) of 7-fluoroisatin in 200 mL of 1 M aqueous sodium hydroxide.

  • Cool the mixture in an ice bath and add 22 mL of 30% hydrogen peroxide dropwise over 45 minutes, maintaining the temperature below 40°C.

  • Stir the mixture for 1.5 hours after the addition is complete. The solution should become clear.

  • Carefully acidify the pale orange solution with 3 M hydrochloric acid to a pH of ~4-5. The product will precipitate.

  • Stir for an additional hour in an ice bath to ensure complete precipitation.

  • Collect the beige precipitate by vacuum filtration, wash with cold water, and dry under vacuum over P₄O₁₀ to yield pure 2-amino-3-fluorobenzoic acid.

Protocol for this compound[10]
  • In a 50 mL round-bottomed flask equipped with a reflux condenser, place 5.0 g (0.032 mol) of 2-amino-3-fluorobenzoic acid.

  • Add 15 mL (~0.33 mol) of formamide.

  • Heat the reaction mixture in an oil bath at 130-135°C for 3 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

  • After cooling to room temperature, pour the reaction mixture into 100 mL of cold water.

  • A precipitate will form. Stir the suspension for 30 minutes to ensure complete precipitation.

  • Collect the crude product by vacuum filtration and wash the solid with cold water (2 x 20 mL).

  • For purification, recrystallize the crude solid from an ethanol/water mixture to afford this compound as a crystalline solid.

References

Foreword: The Strategic Importance of Foundational Knowledge

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Physicochemical Properties of 8-Fluoroquinazolin-4(1H)-one

In the landscape of modern drug discovery, the quinazolinone scaffold stands out as a "privileged structure," a molecular framework that serves as a versatile foundation for developing potent therapeutic agents across various disease areas, including oncology and infectious diseases.[1][2] Within this class, this compound emerges as a critical building block. Its strategic fluorine substitution has been shown to enhance biological activity, notably in the development of selective Aurora A kinase inhibitors for cancer therapy.[3][4]

This guide moves beyond a simple data sheet to offer a deep, practical understanding of this compound from a development perspective. We will dissect its core physicochemical properties, detail the rigorous analytical methodologies required for its characterization, and connect these fundamental parameters to their ultimate impact on formulation, bioavailability, and therapeutic potential. This document is designed for the hands-on researcher and drug development professional who understands that a compound's journey begins with a mastery of its foundational chemistry.

Part 1: Core Physicochemical Profile and Structural Integrity

A precise understanding of a compound's identity and intrinsic properties is the bedrock of all subsequent research. For this compound, this begins with its structure and the potential for tautomerism.

Chemical Structure and Tautomerism

This compound (CAS No: 187805-50-1) exists in a tautomeric equilibrium with its enol form, 8-fluoroquinolin-4-ol.[5][6] While both forms may exist, the quinazolinone (keto) form is generally the more stable and predominant tautomer, particularly in the solid state and in polar solvents.[6] This distinction is critical, as the dominant tautomer dictates the molecule's hydrogen bonding capabilities, crystal packing, and receptor interactions.

G cluster_0 This compound (Keto Form) cluster_1 8-Fluoroquinolin-4-ol (Enol Form) Keto Keto Enol Enol Keto->Enol Tautomeric Equilibrium

Caption: Tautomeric equilibrium of this compound.

Summary of Physicochemical Properties

The following table summarizes the core physicochemical data for this compound, compiled from supplier technical sheets and predictive models. These values are the essential starting point for any experimental design.

PropertyValueSource(s)
CAS Number 187805-50-1[7][8]
Molecular Formula C₈H₅FN₂O[7][8]
Molecular Weight 164.14 g/mol [7][8]
Appearance Beige to off-white powder/solid[5]
Melting Point 272-273 °C[7]
Boiling Point 290.5 ± 42.0 °C at 760 mmHg[7]
Density 1.4 ± 0.1 g/cm³[7]
logP (Predicted) 1.92 (for tautomer 8-fluoroquinolin-4-ol)[5]
Flash Point 129.5 ± 27.9 °C[7]

Part 2: Analytical Characterization & Quality Control Workflow

In drug development, "knowing your molecule" is a mandate for regulatory compliance and reproducible science. The identity, purity, and stability of this compound must be unequivocally established. The following represents a validated, multi-pronged approach to its characterization.

G cluster_workflow Comprehensive Analytical Workflow cluster_analysis Instrumental Analysis start Bulk Material (this compound) sample_prep Sample Preparation (Dissolution in DMSO-d6 for NMR, ACN/H2O for LC-MS) start->sample_prep nmr NMR Spectroscopy (¹H, ¹³C, ¹⁹F) - Structure ID sample_prep->nmr hrms HRMS (ESI+) - Exact Mass - Formula Verification sample_prep->hrms hplc HPLC-UV - Purity Assay (% Area) - Impurity Profile sample_prep->hplc data_review Data Synthesis & Review nmr->data_review hrms->data_review hplc->data_review c_of_a Certificate of Analysis (CoA) - Identity Confirmed - Purity ≥ 98% data_review->c_of_a

Caption: Workflow for analytical characterization.

Method 1: Nuclear Magnetic Resonance (NMR) for Structural Elucidation

Causality: NMR is the gold standard for confirming the covalent structure of a molecule. For this compound, ¹H, ¹³C, and ¹⁹F NMR are essential to verify the aromatic substitution pattern and the integrity of the quinazolinone core.

Experimental Protocol:

  • Sample Preparation: Accurately weigh ~5-10 mg of this compound and dissolve in ~0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆). The choice of DMSO-d₆ is strategic due to its excellent solvating power for heterocyclic compounds and the positioning of its residual peak away from most aromatic signals.[9]

  • Acquisition: Record ¹H, ¹³C, and ¹⁹F NMR spectra on a 400 MHz or higher spectrometer.

  • Data Analysis:

    • ¹H NMR: Expect to see distinct signals in the aromatic region (approx. 7.0-8.5 ppm) corresponding to the protons on the fused rings. The presence of a broad singlet at high chemical shift (>11 ppm) is indicative of the N-H proton.

    • ¹³C NMR: Correlate the protonated carbons and identify the quaternary carbons, including the characteristic carbonyl (C=O) signal (approx. >160 ppm).

    • ¹⁹F NMR: A single resonance will confirm the presence and chemical environment of the fluorine atom.

Method 2: High-Resolution Mass Spectrometry (HRMS) for Formula Verification

Causality: HRMS provides an extremely accurate mass measurement, allowing for the unambiguous confirmation of the elemental formula (C₈H₅FN₂O). This technique is crucial for differentiating the target compound from potential impurities or isomers.

Experimental Protocol:

  • Sample Preparation: Prepare a dilute solution (~1 mg/mL) of the compound in a suitable solvent mixture such as acetonitrile/water.

  • Infusion: Introduce the sample into the mass spectrometer via Electrospray Ionization (ESI) in positive ion mode. ESI is a soft ionization technique ideal for polar heterocyclic molecules.

  • Analysis: Measure the mass of the protonated molecule [M+H]⁺. The experimentally observed mass should be within 5 ppm of the theoretical calculated mass for C₈H₅FN₂OH⁺.[10]

Method 3: High-Performance Liquid Chromatography (HPLC) for Purity Assessment

Causality: HPLC is the workhorse for determining the purity of a drug substance. A robust method separates the main compound from process impurities, starting materials, and degradation products, allowing for accurate quantification.

Experimental Protocol:

  • System: A standard HPLC system with a UV detector.

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm), which is effective for separating small aromatic molecules.

  • Mobile Phase: A gradient of (A) water with 0.1% formic acid and (B) acetonitrile with 0.1% formic acid. The acid improves peak shape for nitrogen-containing heterocycles.

  • Detection: UV detection at a wavelength where the chromophore has significant absorbance (e.g., 254 nm).

  • Quantification: Purity is typically reported as a percentage based on the area of the main peak relative to the total area of all peaks detected.

Part 3: Physicochemical Properties in the Drug Development Context

The fundamental data presented in Part 1 are not merely academic; they directly inform a compound's viability as a drug candidate.

Solubility: The Gateway to Bioavailability

Insight: Poor aqueous solubility is a primary cause of failure for promising drug candidates. While specific data for this compound is not widely published, its characterization is essential. The shake-flask method remains the definitive technique for determining thermodynamic solubility.[6]

References

An In-Depth Technical Guide to 8-Fluoroquinazolin-4(1H)-one (CAS: 187805-50-1)

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Abstract: This guide provides a comprehensive technical overview of 8-Fluoroquinazolin-4(1H)-one, a critical heterocyclic building block in medicinal chemistry and drug development. We will delve into its core physicochemical properties, detailed spectral analysis (NMR, MS, IR), a validated synthesis protocol, and its applications as a key intermediate. This document is intended for researchers, chemists, and professionals in the pharmaceutical sciences who require a practical and in-depth understanding of this compound for its successful application in research and development projects.

Introduction

The quinazolinone scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with a wide spectrum of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[1][2] The strategic introduction of a fluorine atom, particularly at the 8-position, can significantly modulate a molecule's pharmacokinetic and pharmacodynamic properties. Fluorine's high electronegativity and small size can alter acidity, lipophilicity, metabolic stability, and binding interactions with target proteins. This compound serves as a pivotal intermediate for synthesizing more complex, fluorinated quinazolinone derivatives, making a thorough understanding of its properties and synthesis essential for drug discovery programs.[3][4]

Chemical Identity and Properties

Correctly identifying a chemical entity is the foundational step of any scientific protocol. The Chemical Abstracts Service (CAS) number is a unique and unambiguous identifier for a specific substance.

PropertyValueSource(s)
CAS Number 187805-50-1[5][6][7][8]
Molecular Formula C₈H₅FN₂O[5][7][8]
Molecular Weight 164.14 g/mol [5][8]
IUPAC Name 8-fluoro-3H-quinazolin-4-one[9]
Appearance White to Light Brown Solid[6]
Purity Typically ≥95-99%[5][6]
Storage Sealed in a dry place at room temperature[6][8]

Spectroscopic Characterization

Structural elucidation and confirmation are paramount. The following spectral data provide a definitive fingerprint for this compound.

Mass Spectrometry (MS)

Mass spectrometry confirms the molecular weight of the compound. For this compound, the monoisotopic mass is 164.03859 Da.[9] In electrospray ionization (ESI) in positive mode, the compound is expected to be observed as its protonated molecular ion [M+H]⁺.

AdductCalculated m/z
[M+H]⁺ 165.04587
[M+Na]⁺ 187.02781

Data sourced from predicted values on PubChemLite.[9]

Infrared (IR) Spectroscopy

IR spectroscopy is instrumental for identifying key functional groups. The spectrum of a quinazolinone is characterized by distinct stretches for the amide carbonyl and N-H bonds. The presence of the C-F bond also gives rise to a characteristic absorption.

Wavenumber (cm⁻¹)Vibration TypeFunctional Group
~3200-3000 N-H StretchAmide (N-H)
~1680-1660 C=O StretchAmide Carbonyl
~1620-1580 C=N Stretch / C=C StretchImine / Aromatic Ring
~1250-1000 C-F StretchAryl Fluoride

Note: These are characteristic ranges. Data for the parent 4(1H)-Quinazolinone shows a strong C=O peak around 1689 cm⁻¹.[10] The specific values for the 8-fluoro derivative will be influenced by the fluorine substituent.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides the most detailed information about the molecular structure, including the connectivity and chemical environment of atoms. The spectra for fluoro-substituted aromatics are particularly informative due to hydrogen-fluorine (H-F) and carbon-fluorine (C-F) coupling.

¹H NMR (Proton NMR)

The proton NMR spectrum will show signals for the three aromatic protons, the proton on the pyrimidine ring (H2), and the amide proton. The aromatic signals will be split not only by adjacent protons but also by the fluorine atom at position 8.

While specific, experimentally verified spectra for this compound are not available in the searched literature, a predicted spectrum based on known chemical shift values and coupling patterns for similar structures is presented below.

Proton AssignmentPredicted δ (ppm)MultiplicityCoupling Constant(s) (Hz)
N-H ~12.5broad singlet (br s)-
H-2 ~8.1singlet (s)-
H-5 ~7.9doublet of doublets (dd)J(H5-H6) ≈ 8.0, J(H5-H7) ≈ 1.5
H-7 ~7.6doublet of doublets (dd)J(H7-H6) ≈ 8.0, J(H7-F8) ≈ 5.0
H-6 ~7.4triplet of doublets (td)J(H6-H5,H7) ≈ 8.0, J(H6-F8) ≈ 9.0

¹³C NMR (Carbon NMR)

The carbon spectrum is expected to show 8 distinct signals. The carbons in the fluorinated ring will exhibit splitting due to coupling with the fluorine atom (¹JCF, ²JCF, etc.), which is a key diagnostic feature.

As with ¹H NMR, a specific experimental spectrum is not available from the search results. The table below is based on data from analogous quinazolinone structures.[11][12]

Carbon AssignmentPredicted δ (ppm)C-F Coupling
C-4 (C=O) ~162-
C-8a ~149-
C-2 ~146-
C-7 ~135-
C-5 ~128-
C-4a ~121-
C-6 ~120Doublet, ³JCF
C-8 ~155Doublet, ¹JCF (large)

Synthesis and Experimental Protocol

The most direct and common synthesis of quinazolin-4(1H)-ones involves the condensation of an appropriately substituted 2-aminobenzoic acid with a source for the C2 carbon.[13] For the unsubstituted C2 position, formamide is an excellent and widely used reagent.

Synthesis Workflow Diagram

G cluster_start Starting Materials cluster_process Reaction cluster_workup Workup & Purification cluster_end Final Product A 2-Amino-3-fluorobenzoic Acid C Mix & Heat (e.g., 120-140 °C) Condensation & Cyclization A->C B Formamide B->C D Cool Reaction Mixture C->D E Precipitate with Water D->E F Filter Solid E->F G Wash & Dry F->G H This compound G->H

Caption: Reaction workflow for the synthesis of this compound.

Step-by-Step Protocol

This protocol is adapted from established procedures for the synthesis of similar quinazolinones.[13]

  • Reagent Preparation:

    • To a 100 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 2-amino-3-fluorobenzoic acid (10.0 g, 64.5 mmol).

    • Add formamide (50 mL). The formamide acts as both the reagent and the solvent.

  • Reaction:

    • Heat the mixture in an oil bath to 120-130 °C.

    • Rationale: This temperature is sufficient to drive the initial formation of the N-formyl intermediate and the subsequent cyclization/dehydration to form the quinazolinone ring. Ammonia is evolved as a byproduct.

    • Maintain this temperature and stir for 4-6 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC) (e.g., eluent system: 10% Methanol in Dichloromethane).

  • Workup and Isolation:

    • After the reaction is complete (as indicated by the consumption of the starting material), remove the flask from the oil bath and allow it to cool to room temperature.

    • Pour the cooled, viscous reaction mixture slowly into 200 mL of cold deionized water while stirring.

    • Rationale: The product is poorly soluble in water and will precipitate out, while unreacted formamide and other polar impurities will remain in the aqueous phase.

    • Continue stirring the resulting slurry for 30 minutes to ensure complete precipitation.

  • Purification:

    • Collect the precipitated solid by vacuum filtration using a Büchner funnel.

    • Wash the filter cake thoroughly with deionized water (3 x 50 mL) to remove any residual formamide.

    • Wash the cake with a small amount of cold ethanol or diethyl ether to facilitate drying.

    • Dry the solid product under vacuum at 60 °C overnight to yield this compound as a solid. The product can be further purified by recrystallization from ethanol if necessary.

Applications in Drug Discovery

This compound is not typically a final drug product but rather a crucial building block for creating more elaborate and potent molecules. Its value lies in providing a pre-functionalized, fluorinated core scaffold.

Role as a Chemical Intermediate

G A This compound (Core Scaffold) B Chemical Modification (e.g., Alkylation, Halogenation, Coupling Reactions) A->B C Diverse Library of Quinazolinone Derivatives B->C D Screening & Lead Optimization C->D E Drug Candidates (e.g., Kinase Inhibitors) D->E

Caption: Role of this compound as a key building block.

A prime example of its application is in the synthesis of selective kinase inhibitors. For instance, derivatives of 8-fluoroquinazoline have been investigated as potent inhibitors of Aurora A kinase, a key protein involved in cell cycle regulation, making it a target for anticancer therapies.[3] The synthetic route to these complex molecules often involves modifying the quinazolinone core provided by intermediates like this compound.

Conclusion

This compound (CAS: 187805-50-1) is a well-defined chemical entity of significant interest to the drug discovery community. Its identity is firmly established by its unique CAS number and can be unequivocally confirmed through a combination of mass spectrometry, IR, and NMR spectroscopy. The presence and position of the fluorine atom provide unique spectral handles and are key to its utility in modulating the properties of larger, more complex molecules. The straightforward and robust synthesis from 2-amino-3-fluorobenzoic acid makes it an accessible and valuable intermediate for building libraries of novel compounds aimed at various therapeutic targets.

References

The Ascendant Role of 8-Fluoroquinazolin-4(1H)-one Derivatives in Modern Drug Discovery: A Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

Foreword: The Strategic Imperative of Fluorination in Quinazolinone Scaffolds

The quinazolinone core is a privileged scaffold in medicinal chemistry, forming the backbone of numerous compounds with a wide spectrum of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1] The versatility of this heterocyclic system allows for fine-tuning of its pharmacological profile through targeted chemical modifications. Among these modifications, the introduction of a fluorine atom has emerged as a particularly powerful strategy. The unique properties of fluorine—its small size, high electronegativity, and ability to form strong carbon-fluorine bonds—can profoundly influence a molecule's metabolic stability, lipophilicity, and binding affinity to biological targets.

This technical guide focuses specifically on the biological activities of 8-fluoroquinazolin-4(1H)-one derivatives. Structure-activity relationship (SAR) studies have consistently highlighted the significance of substitutions at the 2, 6, and 8 positions of the quinazoline ring in determining pharmacological activity.[1] The placement of a fluorine atom at the 8-position is a strategic choice aimed at leveraging its potent electronic effects to enhance therapeutic efficacy and selectivity. Herein, we will delve into the synthesis, mechanisms of action, and preclinical evidence supporting the development of these compounds, with a particular focus on their anticancer and anti-inflammatory potential.

Part 1: Anticancer Activity of this compound Derivatives: Targeting Cellular Proliferation and Survival

The quest for novel anticancer agents has led to the extensive exploration of quinazolinone derivatives. Their mechanisms of action are diverse, ranging from the inhibition of key enzymes involved in cell cycle regulation to the induction of programmed cell death (apoptosis). The incorporation of an 8-fluoro substituent has shown promise in enhancing the potency and selectivity of these compounds.

Case Study: 2-(3-Bromophenyl)-8-fluoroquinazoline-4-carboxylic Acid as a Selective Aurora A Kinase Inhibitor

A prime example of the successful application of an 8-fluoro substituent is the development of 2-(3-bromophenyl)-8-fluoroquinazoline-4-carboxylic acid as a novel and selective inhibitor of Aurora A kinase.[2]

Causality of Experimental Design:

Aurora kinases (A, B, and C) are a family of serine/threonine kinases that play a pivotal role in the regulation of mitosis. Their overexpression is a common feature in many human cancers, making them attractive targets for therapeutic intervention. The design of this specific 8-fluoroquinazoline derivative was based on structural modifications of known inhibitors to enhance selectivity for Aurora A. The rationale for including the 8-fluoro group was to exploit its electron-withdrawing properties to potentially modulate the electronic environment of the quinazoline core and improve its interaction with the kinase's active site.[2]

Mechanism of Action: Cell Cycle Arrest and Apoptosis Induction

  • Aurora A Kinase Inhibition: The 8-fluoro derivative demonstrated potent inhibitory activity against Aurora A kinase. Further kinase panel screening against 14 other kinases confirmed its selectivity profile.[2]

  • Cell Cycle Arrest: Treatment of MCF-7 breast cancer cells with this compound resulted in a significant arrest of the cell cycle at the G1 phase. This indicates that the inhibition of Aurora A kinase by the 8-fluoro derivative effectively halts cell proliferation at a critical checkpoint.[2]

  • Induction of Apoptosis: The compound was also shown to induce cellular apoptosis in MCF-7 cells, suggesting that beyond halting proliferation, it actively promotes cancer cell death.[2]

Workflow for Synthesis and Biological Evaluation

G cluster_synthesis Synthesis cluster_evaluation Biological Evaluation start Starting Materials: Appropriate Acid Chlorides and Aromatic Amines schotten_baumann Schotten-Baumann Reaction start->schotten_baumann benzanilides Benzanilide Derivatives schotten_baumann->benzanilides cyclization Cyclization benzanilides->cyclization quinazoline_esters Quinazoline Ester Derivatives cyclization->quinazoline_esters hydrolysis Hydrolysis quinazoline_esters->hydrolysis final_compound Final Compound: 2-(3-Bromophenyl)-8-fluoro- quinazoline-4-carboxylic acid hydrolysis->final_compound aurora_a_assay Aurora A Kinase Inhibitory Assay final_compound->aurora_a_assay cytotoxicity_assay Cytotoxicity Assay (NCI Cancer Cell Lines) final_compound->cytotoxicity_assay cell_cycle_analysis Cell Cycle Analysis (MCF-7 cells) aurora_a_assay->cell_cycle_analysis apoptosis_assay Apoptosis Assay (MCF-7 cells) cell_cycle_analysis->apoptosis_assay molecular_docking Molecular Docking apoptosis_assay->molecular_docking LPS LPS TLR4 TLR4 LPS->TLR4 IKK IKK TLR4->IKK IkBa IκBα IKK->IkBa phosphorylates p65_p50 p65/p50 (NF-κB) IkBa->p65_p50 releases nucleus Nucleus p65_p50->nucleus translocates to pro_inflammatory_genes Pro-inflammatory Gene Expression nucleus->pro_inflammatory_genes activates F_quinazoline Fluorine-Substituted Quinazoline Derivative F_quinazoline->IKK inhibits

References

The Emergence of a Privileged Scaffold: A Technical Guide to the Discovery and History of 8-Fluoroquinazolin-4(1H)-one

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The quinazolinone core is a quintessential "privileged scaffold" in medicinal chemistry, forming the structural basis for a multitude of biologically active compounds. The strategic introduction of fluorine atoms can significantly enhance a molecule's metabolic stability, binding affinity, and pharmacokinetic profile. This technical guide provides an in-depth exploration of a key fluorinated derivative, 8-Fluoroquinazolin-4(1H)-one. We will delve into its discovery not as a singular event, but as an emergence of a critical building block, detail its primary synthetic methodologies with field-proven protocols, and trace its historical application in the development of pioneering therapeutics for oncology and neurology.

Introduction: The Quinazolinone Core and the Fluorine Advantage

Quinazolinones are heterocyclic compounds formed by the fusion of a benzene ring and a pyrimidine ring.[1] This structural motif is ubiquitous in both natural products and synthetic pharmaceuticals, exhibiting a vast spectrum of biological activities, including anticancer, antimicrobial, anti-inflammatory, and anticonvulsant properties.[2]

The deliberate incorporation of fluorine into drug candidates has become a cornerstone of modern medicinal chemistry. The unique properties of the fluorine atom—its small size, high electronegativity, and the strength of the carbon-fluorine bond—can profoundly influence a molecule's lipophilicity, pKa, and resistance to metabolic degradation. In the context of the quinazolinone scaffold, fluorination has been a key strategy to optimize drug-like properties, leading to the synthesis and investigation of numerous fluorinated derivatives.[3] Among these, this compound has emerged as a particularly valuable intermediate.

Discovery and Historical Context

The "discovery" of this compound (CAS No. 187805-50-1) is not marked by a singular, seminal publication but rather by its appearance as a crucial synthetic intermediate in the patent and journal literature. Its history is intrinsically linked to the drug discovery programs it has enabled. The earliest significant applications of this scaffold appear in the mid-to-late 2000s, highlighting its role as a foundational element for creating more complex, high-value molecules.

Its importance was notably solidified through its use in the development of potent and selective inhibitors for critical therapeutic targets. The placement of the fluorine atom at the 8-position provides a unique electronic and steric profile that medicinal chemists have leveraged to fine-tune interactions with biological targets and improve pharmacokinetic properties.[4]

Physicochemical Properties

A summary of the key physicochemical properties of this compound is provided below.

PropertyValueReference(s)
CAS Number 187805-50-1[5][6][7]
Molecular Formula C₈H₅FN₂O[5][7]
Molecular Weight 164.14 g/mol [5][6]
Appearance White to light brown solid[8]
Purity Typically ≥95%[5][6]

Core Synthesis Methodology

The most direct and widely adopted method for synthesizing this compound is a variation of the Niementowski quinazolinone synthesis . This classic reaction involves the cyclocondensation of an anthranilic acid derivative with formamide.[9] For the target compound, the specific precursor is 2-amino-3-fluorobenzoic acid.

Diagram of Synthetic Workflow

The synthesis is a robust, one-step process involving thermal cyclization.

G cluster_0 Precursor Synthesis cluster_1 Niementowski Cyclization 2_3_Dichlorobenzoic_Acid 2,3-Dichlorobenzoic Acid Ammonolysis Ammonolysis (aq. NH₃, Cu catalyst) 2_3_Dichlorobenzoic_Acid->Ammonolysis Nucleophilic Aromatic Substitution Precursor 2-Amino-3-fluorobenzoic Acid Ammonolysis->Precursor Reaction Thermal Condensation (150-160 °C) Precursor->Reaction Formamide Formamide (HCONH₂) Formamide->Reaction Target This compound Reaction->Target Cyclization & Dehydration

Caption: Synthesis of this compound from its precursors.

Experimental Protocol: Synthesis of this compound

This protocol is adapted from established procedures for analogous 8-substituted quinazolinones.[9] The causality behind this choice rests on the identical reaction mechanism for the cyclocondensation of 2-amino-halobenzoic acids with formamide.

Materials:

  • 2-Amino-3-fluorobenzoic acid (1.0 equivalent)

  • Formamide (10-20 equivalents, serves as reactant and solvent)

  • Round-bottom flask with reflux condenser

  • Heating mantle or oil bath

  • Ice-cold deionized water

  • Ethanol (for recrystallization)

  • Vacuum filtration apparatus

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser, combine 2-amino-3-fluorobenzoic acid (1.0 eq) and an excess of formamide (10-20 eq).

  • Heating: Heat the reaction mixture to 150-160 °C. Maintain this temperature for 2-4 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Work-up: After the reaction is complete, allow the mixture to cool to room temperature. Pour the resulting solution slowly into a beaker containing ice-cold water while stirring vigorously.

  • Isolation: A solid precipitate will form. Collect the crude product by vacuum filtration, washing the solid with additional cold water to remove residual formamide.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent, such as ethanol or an ethanol/water mixture, to yield pure this compound.

This self-validating system relies on the thermal stability of the reactants and the precipitation of the product upon quenching in water, ensuring a straightforward isolation of the target compound.

Applications in Drug Discovery: A Scaffold for Innovation

The true significance of this compound is demonstrated by its application as a core scaffold in the synthesis of advanced drug candidates. Its structure serves as a rigid anchor from which additional pharmacophoric elements can be elaborated.

Diagram of Scaffold Application Logic

G cluster_0 Oncology cluster_1 Neurology Scaffold This compound (Core Building Block) Aurora_Kinase Aurora A Kinase Inhibitor (e.g., Compound 6e) Scaffold->Aurora_Kinase Multi-step Synthesis CGRP_Antagonist CGRP Receptor Antagonist (e.g., BMS-694153) Scaffold->CGRP_Antagonist Multi-step Synthesis Therapeutic_Cancer Anticancer Therapeutic (Apoptosis Induction) Aurora_Kinase->Therapeutic_Cancer Therapeutic_Migraine Anti-Migraine Therapeutic CGRP_Antagonist->Therapeutic_Migraine

Caption: Elaboration of the core scaffold into advanced drug candidates.

Key Therapeutic Derivatives

The versatility of the 8-fluoroquinazolinone scaffold is exemplified by its role in the development of inhibitors for vastly different biological targets.

Derivative CompoundTherapeutic TargetIndicationKey Findings & Reference(s)
BMS-694153 Calcitonin Gene-Related Peptide (CGRP) ReceptorMigraineA potent and selective antagonist with excellent aqueous solubility and good intranasal bioavailability.[8][10]
Compound 6e (2-(3-bromophenyl)-8-fluoroquinazoline-4-carboxylic acid)Aurora A KinaseCancerExhibited the most potent inhibitory activity among a series of tested derivatives and induced apoptosis in cancer cell lines.[4]

Case Study 1: CGRP Receptor Antagonists for Migraine (BMS-694153) In 2008, researchers at Bristol-Myers Squibb reported the discovery of BMS-694153, a potent CGRP receptor antagonist for the treatment of migraine.[8] The core of this complex molecule is a derivative of 8-fluoroquinazolinone. The development of this compound was a significant step in validating CGRP as a major target for migraine therapy. The properties conferred by the fluoroquinazolinone scaffold contributed to the molecule's outstanding potency and favorable toxicological profile.[8][10]

Case Study 2: Aurora A Kinase Inhibitors for Oncology More recently, in 2022, the 8-fluoroquinazoline scaffold was utilized to design and synthesize a series of novel Aurora A kinase inhibitors.[4] Aurora kinases are critical regulators of cell division and are frequently overexpressed in human cancers, making them a promising anticancer target. The study found that a derivative, 2-(3-bromophenyl)-8-fluoroquinazoline-4-carboxylic acid, was a highly potent inhibitor that arrested the cell cycle and induced apoptosis in cancer cells.[4] The fluorine atom on the quinazoline core was noted to have an additional inhibitory effect compared to non-fluorinated analogs.

Conclusion

This compound stands as a testament to the power of strategic fluorination in medicinal chemistry. While its discovery was not a singular breakthrough, its history is written in the successful drug discovery programs it has facilitated. Its robust and straightforward synthesis, coupled with the advantageous properties it imparts to its derivatives, ensures its continued relevance as a high-value building block for researchers and scientists. From mitigating the debilitating effects of migraine to fighting cancer at the cellular level, the applications derived from this core scaffold underscore its authoritative grounding as a privileged structure in the pursuit of novel therapeutics.

References

8-Fluoroquinazolin-4(1H)-one: A Privileged Scaffold for Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide for Drug Discovery Professionals

Abstract

The quinazolinone scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its ability to bind to a wide array of biological targets.[1] The strategic introduction of a fluorine atom at the 8-position of the quinazolin-4(1H)-one core creates a key intermediate with enhanced metabolic stability and modified electronic properties, making it an exceptionally valuable building block in modern drug discovery. This guide provides a comprehensive overview of the synthesis, chemical versatility, and therapeutic applications of 8-fluoroquinazolin-4(1H)-one and its derivatives, with a focus on oncology, infectious diseases, and central nervous system (CNS) disorders. We delve into the causality behind synthetic strategies, provide detailed experimental protocols, and explore the structure-activity relationships (SAR) that drive the design of potent and selective therapeutic agents.

Introduction: The Strategic Advantage of the 8-Fluoro Substitution

The quinazolin-4(1H)-one core is a bicyclic heterocyclic system consisting of a benzene ring fused to a pyrimidinone ring.[1] Its rigid structure and multiple points for substitution (notably at the N3 and C2 positions) have made it a fertile ground for the development of numerous therapeutic agents.[2]

The introduction of a fluorine atom, particularly at the C8 position, is a deliberate and strategic choice in medicinal chemistry for several key reasons:

  • Metabolic Stability: The carbon-fluorine bond is exceptionally strong, making it resistant to metabolic cleavage by cytochrome P450 enzymes. This can block a potential site of metabolism, thereby increasing the compound's half-life and bioavailability.

  • Modulation of pKa: As a highly electronegative atom, fluorine can lower the pKa of nearby functional groups, such as the N1-H proton, influencing the molecule's ionization state, solubility, and ability to interact with target proteins.

  • Enhanced Binding Affinity: Fluorine can participate in favorable non-covalent interactions, including hydrogen bonds and dipole-dipole interactions, with amino acid residues in the target's active site, potentially increasing binding affinity and potency.

  • Lipophilicity and Permeability: The addition of fluorine increases lipophilicity, which can enhance a molecule's ability to cross cellular membranes, including the blood-brain barrier, a critical factor for CNS-targeted drugs.[3]

These combined effects make this compound a superior starting point for generating diverse chemical libraries with improved drug-like properties.

Table 1: Physicochemical Properties of this compound
PropertyValueSource
CAS Number 187805-50-1[4]
Molecular Formula C₈H₅FN₂O[4]
Molecular Weight 164.14 g/mol [4]
Appearance Off-white to light yellow solid
Canonical SMILES C1=CC2=C(C(=C1)F)N=CNC2=OPubChem

Synthesis of the this compound Core and Derivatives

The construction of the this compound scaffold and its subsequent derivatization is a well-established process, typically starting from fluorinated anthranilic acid derivatives. The general synthetic workflow allows for the systematic introduction of diversity elements at key positions.

Diagram 1: General Synthetic Workflow

G A 2-Amino-3-fluorobenzoic Acid B N-Acylation (e.g., Acyl Chloride, Acetic Anhydride) A->B Step 1 C 2-Acylamino-3-fluorobenzoic Acid B->C D Cyclization with Primary Amine (R¹-NH₂) or Ammonia C->D Step 2a F Alternative Route: Condensation with Amide C->F Step 2b (Niementowski Reaction) E 3-Substituted-8-fluoroquinazolin-4(1H)-one D->E H Functionalization at C2 (e.g., Chlorination -> SNAr) E->H Step 3 G This compound F->G G->H Step 3 I 2,3-Disubstituted-8-fluoroquinazolin-4(1H)-one H->I

Caption: Synthetic pathways to this compound and its derivatives.

The most common approach involves the acylation of 2-amino-3-fluorobenzoic acid, followed by cyclization.[5] The choice of the cyclizing agent in Step 2 determines the substitution at the N3 position. Subsequent modification at the C2 position, often via a chlorination/nucleophilic aromatic substitution (SNAr) sequence, provides access to a vast chemical space.[6]

Detailed Protocol: Synthesis of 2-(3-Bromophenyl)-8-fluoro-3H-quinazolin-4-one

This protocol is adapted from methodologies used for similar quinazolinone derivatives and represents a robust pathway to C2-aryl substituted analogs.[7]

Step 1: Synthesis of 2-Amino-N-(3-bromobenzoyl)-3-fluorobenzamide

  • Dissolve 2-amino-3-fluorobenzoic acid (1.0 eq) and triethylamine (1.1 eq) in anhydrous dichloromethane (DCM) in a round-bottom flask under a nitrogen atmosphere.

  • Cool the mixture to 0 °C in an ice bath.

  • Add a solution of 3-bromobenzoyl chloride (1.05 eq) in DCM dropwise over 15 minutes.

  • Allow the reaction to warm to room temperature and stir for 4-6 hours, monitoring completion by Thin Layer Chromatography (TLC).

  • Upon completion, wash the organic layer sequentially with 1M HCl, saturated NaHCO₃ solution, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the intermediate, which can often be used without further purification.

Step 2: Cyclization to 2-(3-Bromophenyl)-8-fluoro-3H-quinazolin-4-one

  • Reflux the crude intermediate from Step 1 in an excess of formamide at 150-160 °C for 5-7 hours.

  • Monitor the reaction by TLC until the starting material is consumed.

  • Cool the reaction mixture to room temperature, which should induce precipitation of the product.

  • Pour the mixture into cold water and stir for 30 minutes.

  • Collect the solid precipitate by vacuum filtration, wash thoroughly with water, and then with a small amount of cold ethanol.

  • Recrystallize the crude product from ethanol or purify by column chromatography (silica gel, hexane/ethyl acetate gradient) to obtain the pure title compound.

  • Characterize the final product using ¹H NMR, ¹³C NMR, and Mass Spectrometry to confirm its structure and purity.

Therapeutic Applications in Drug Discovery

The this compound scaffold has been successfully employed to generate inhibitors for a range of therapeutic targets.

Oncology: Targeting Kinases and Cell Proliferation

The quinazolinone core is a well-established pharmacophore for kinase inhibitors.[8] The 8-fluoro substitution has been instrumental in developing potent and selective agents against key oncogenic kinases.

Case Study: Aurora A Kinase Inhibition Aurora A kinase is a serine/threonine kinase that plays a critical role in regulating the cell cycle, particularly during mitosis.[7] Its overexpression is common in many human cancers, making it a prime therapeutic target.[7]

Derivatives of 8-fluoroquinazoline have been designed as potent Aurora A inhibitors. For instance, 2-(3-bromophenyl)-8-fluoroquinazoline-4-carboxylic acid (Compound 6e in study) was identified as a lead compound with significant inhibitory activity.[7][9] The presence of the 8-fluoro group was shown to contribute positively to the compound's inhibitory effect.[7] This compound demonstrated potent cytotoxicity against cancer cell lines, arrested the cell cycle in the G1 phase, and induced apoptosis.[7][9]

Diagram 2: Mechanism of Action of an 8-Fluoroquinazoline-based Aurora A Inhibitor

cluster_0 Normal Cell Cycle cluster_1 Inhibited Cell Cycle G1 G1 Phase S S Phase G1->S G2 G2/M Checkpoint S->G2 M Mitosis G2->M M->G1 AuroraA Aurora A Kinase AuroraA->G2 Promotes mitotic entry Inhibitor 8-Fluoroquinazoline Derivative Inhibitor->AuroraA Inhibits Block G1 Arrest Apoptosis Apoptosis Block->Apoptosis G1_inhibited G1 Phase G1_inhibited->Block

Caption: Inhibition of Aurora A kinase leads to G1 cell cycle arrest and apoptosis.

Table 2: Biological Activity of 8-Fluoroquinazoline Aurora A Inhibitor (Compound 6e)
Assay TypeCell LineResult (IC₅₀)Key FindingReference
Aurora A Kinase Assay --Most potent among tested derivatives[7]
Cytotoxicity Assay MCF-7168.78 µMPotent growth inhibition in breast cancer cells[7][9]
Cytotoxicity Assay T-24257.87 µMActivity in urinary bladder cancer cells[7]
Cell Cycle Analysis MCF-7-Arrested cell cycle at G1 phase[7][9]
Apoptosis Assay MCF-7-Induced cellular apoptosis (2.16%)[7]
Antiviral and Antimicrobial Applications

The quinazolinone scaffold is also a versatile platform for developing agents against infectious diseases.[10] Modifications of the core structure have yielded compounds with activity against a range of pathogens.

  • Antiviral Activity: Certain quinazolinone derivatives have been patented as antiviral agents, with potential applications against viruses that enter cells via endocytosis, such as filoviruses (e.g., Ebolavirus).[11][12] More recently, quinazolin-4-one derivatives were identified as non-covalent inhibitors of the SARS-CoV-2 main protease (Mpro), a critical enzyme for viral replication.[13]

  • Antimicrobial Activity: Structure-activity relationship studies have shown that substitutions at positions 2 and 3, along with the presence of halogens (like fluorine) at positions 6 and 8, can significantly enhance antimicrobial and antifungal activities.[2]

Central Nervous System (CNS) Applications

The lipophilicity imparted by the fluorine atom can improve the penetration of the blood-brain barrier, making 8-fluoroquinazolinone derivatives attractive candidates for CNS disorders. Fluorinated quinazolinones have been synthesized and evaluated for anticonvulsant activity, with some compounds showing promising results in maximal electroshock (MES)-induced seizure models and demonstrating high affinity for GABA-A receptors.[3]

Structure-Activity Relationship (SAR) Insights

Systematic modification of the this compound core has yielded critical insights into the structural requirements for biological activity.

Diagram 3: Key SAR Insights for the this compound Scaffold

SAR mol p_N3 p_C2 F8 8-Fluoro Group: - Enhances metabolic stability - Increases potency[[7](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQHlkm_wb3_7hNbHwpH8JxG7RdAk0OFHTuWeu8FqZcO4heC00KFr6JayvFsWnebYUvXmzwjMlLRvDp64D1KvYL3x5_QomTFV2gE8WXHfcVxcZmG8F7StunT9v68NlgWtDO_SGhtD_C42XxqP2JU%3D)] - Modulates pKa p_F8 F8->p_F8 Enhances Activity N3 N3 Position (R¹): - Site for large substituents - Can incorporate heterocyclic rings - Modulates solubility & target interaction N3->p_N3 Key Diversity Point C2 C2 Position (R²): - Critical for target recognition - (Substituted) aryl or alkyl groups - Halogen substitutions often increase potency[[7](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQHlkm_wb3_7hNbHwpH8JxG7RdAk0OFHTuWeu8FqZcO4heC00KFr6JayvFsWnebYUvXmzwjMlLRvDp64D1KvYL3x5_QomTFV2gE8WXHfcVxcZmG8F7StunT9v68NlgWtDO_SGhtD_C42XxqP2JU%3D)] C2->p_C2 Key Diversity Point

References

An In-depth Technical Guide to the Potential Therapeutic Targets of 8-Fluoroquinazolin-4(1H)-one Analogs

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Quinazolinone Scaffold and the Influence of Fluorine Substitution

The quinazolinone core is a privileged scaffold in medicinal chemistry, forming the backbone of numerous compounds with a wide array of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[1][2] The versatility of this heterocyclic system allows for substitutions at various positions, enabling the fine-tuning of its pharmacological profile. The introduction of a fluorine atom at the 8-position of the quinazolin-4(1H)-one ring system is a strategic modification intended to enhance metabolic stability, improve binding affinity, and modulate the electronic properties of the molecule, potentially leading to more potent and selective therapeutic agents. This guide provides a comprehensive overview of the identified and potential therapeutic targets of 8-fluoroquinazolin-4(1H)-one analogs, with a focus on the underlying mechanisms of action and the experimental methodologies used for their validation.

Primary Therapeutic Target: Aurora A Kinase in Cell Cycle Regulation

A significant body of evidence points towards Aurora A kinase as a key therapeutic target for this compound analogs. Aurora A is a serine/threonine kinase that plays a critical role in the regulation of mitotic events, including centrosome maturation, spindle assembly, and cytokinesis.[3][4] Its overexpression is frequently observed in various human cancers, making it a compelling target for anticancer drug development.[5]

Mechanism of Action: Inhibition of Mitotic Progression

One prominent example, 2-(3-bromophenyl)-8-fluoroquinazoline-4-carboxylic acid , has been identified as a potent and selective inhibitor of Aurora A kinase.[6][7][8][9] This analog is proposed to bind to the ATP-binding pocket of Aurora A, preventing its phosphorylation and subsequent activation. The inhibition of Aurora A kinase by this compound disrupts the normal progression of the cell cycle, leading to mitotic arrest and ultimately, apoptosis.[10][11][12] Specifically, treatment of cancer cells with this analog has been shown to cause an arrest in the G1 phase of the cell cycle.[11][12]

Aurora_A_Kinase_Signaling_Pathway cluster_G2 G2 Phase cluster_M Mitosis Cyclin_B_CDK1 Cyclin B/CDK1 Aurora_A Aurora A Kinase Cyclin_B_CDK1->Aurora_A Activation Prophase Prophase Metaphase Metaphase Anaphase Anaphase Telophase Telophase Centrosome_Maturation Centrosome Maturation Aurora_A->Centrosome_Maturation Promotes G1_Arrest G1 Cell Cycle Arrest Aurora_A->G1_Arrest Inhibition leads to Spindle_Assembly Bipolar Spindle Assembly Centrosome_Maturation->Spindle_Assembly Leads to Spindle_Assembly->Metaphase Essential for 8_Fluoroquinazolinone_Analog This compound Analog 8_Fluoroquinazolinone_Analog->Aurora_A Inhibits Apoptosis Apoptosis G1_Arrest->Apoptosis Induces

Figure 1: Simplified signaling pathway of Aurora A kinase and its inhibition by an this compound analog, leading to cell cycle arrest and apoptosis.
Experimental Validation Workflow

The identification and validation of Aurora A kinase as a therapeutic target for this compound analogs involve a multi-step, self-validating experimental workflow.

Experimental_Workflow_Aurora_A Synthesis 1. Synthesis of This compound Analogs In_Vitro_Kinase_Assay 2. In Vitro Aurora A Kinase Inhibition Assay Synthesis->In_Vitro_Kinase_Assay Test compounds Cytotoxicity_Assay 3. Cytotoxicity Assay (e.g., MTT Assay) In_Vitro_Kinase_Assay->Cytotoxicity_Assay Identifies potent inhibitors Kinase_Selectivity_Panel 6. Kinase Selectivity Panel In_Vitro_Kinase_Assay->Kinase_Selectivity_Panel Assess target specificity Cell_Cycle_Analysis 4. Cell Cycle Analysis (Flow Cytometry) Cytotoxicity_Assay->Cell_Cycle_Analysis Correlates with cell death Apoptosis_Assay 5. Apoptosis Assay (Annexin V Staining) Cell_Cycle_Analysis->Apoptosis_Assay Investigates mechanism of cell cycle arrest

Figure 2: A representative experimental workflow for the validation of Aurora A kinase as a target for this compound analogs.

Quantitative Data Summary: Biological Activity of 2-(3-bromophenyl)-8-fluoroquinazoline-4-carboxylic acid

ParameterValueCell Line/SystemReference
Aurora A Kinase Inhibition
% Inhibition at 10 µM85%Recombinant Human Aurora A[6][7][8][9]
Cytotoxicity (IC50)
MCF-7 (Breast Cancer)168.78 µMHuman[10][11][12]
T-24 (Bladder Cancer)257.87 µMHuman[10][11][12]
Cell Cycle Analysis
Cell Population in G1 PhaseIncreased from 51.45% to 60.68%MCF-7[10][11][12]
Apoptosis Induction
Apoptotic Cells2.16%MCF-7[10][11][12]

Potential Therapeutic Targets: Exploring Broader Anticancer Mechanisms

While Aurora A kinase is a well-validated target, the versatile quinazolinone scaffold suggests that 8-fluoro-substituted analogs may interact with other key proteins involved in cancer progression. The following sections explore these potential targets, for which quinazolinone derivatives, in general, have shown activity. Further research is warranted to specifically elucidate the role of the 8-fluoro substitution in modulating these interactions.

Epidermal Growth Factor Receptor (EGFR) Tyrosine Kinase

The EGFR signaling pathway is a critical regulator of cell proliferation, survival, and migration.[13][14][15] Dysregulation of this pathway is a hallmark of many cancers, making EGFR a prime target for therapeutic intervention.[16][17] Numerous quinazoline-based compounds have been developed as EGFR tyrosine kinase inhibitors (TKIs).[12][18][19] These inhibitors typically compete with ATP for binding to the kinase domain of EGFR, thereby blocking downstream signaling cascades.[20][21]

EGFR_Signaling_Pathway EGF EGF Ligand EGFR EGFR EGF->EGFR Dimerization Dimerization & Autophosphorylation EGFR->Dimerization RAS_RAF_MEK_ERK RAS-RAF-MEK-ERK Pathway Dimerization->RAS_RAF_MEK_ERK PI3K_AKT PI3K-AKT Pathway Dimerization->PI3K_AKT Cell_Proliferation Cell Proliferation RAS_RAF_MEK_ERK->Cell_Proliferation Cell_Survival Cell Survival PI3K_AKT->Cell_Survival Quinazolinone_Analog Quinazolinone Analog (Potential Inhibitor) Quinazolinone_Analog->Dimerization Inhibits

Figure 3: A simplified overview of the EGFR signaling pathway and the potential point of inhibition by quinazolinone analogs.
Tubulin Polymerization

Microtubules are dynamic polymers of α- and β-tubulin heterodimers that are essential components of the cytoskeleton, playing a crucial role in cell division, intracellular transport, and the maintenance of cell shape.[6][22][23] Disruption of microtubule dynamics is a clinically validated strategy in cancer therapy.[24][25] Several classes of quinazolinone derivatives have been reported to inhibit tubulin polymerization, often by binding to the colchicine-binding site on β-tubulin.[19][26][27] This interaction prevents the incorporation of tubulin dimers into growing microtubules, leading to G2/M phase cell cycle arrest and apoptosis.[24]

Tubulin_Polymerization_Pathway Tubulin_Dimers αβ-Tubulin Dimers Polymerization Polymerization Tubulin_Dimers->Polymerization Microtubules Microtubules Polymerization->Microtubules Cell_Division Cell Division Microtubules->Cell_Division Quinazolinone_Analog Quinazolinone Analog (Potential Inhibitor) Quinazolinone_Analog->Polymerization Inhibits

Figure 4: The process of tubulin polymerization and its potential inhibition by quinazolinone analogs.

Experimental Protocols

The following are detailed, step-by-step methodologies for key experiments cited in the validation of the therapeutic targets of this compound analogs.

In Vitro Aurora A Kinase Inhibition Assay (ADP-Glo™ Format)

This protocol is adapted from commercially available luminescent kinase assays that measure the amount of ADP produced in a kinase reaction.[28][29][30]

  • Reagent Preparation:

    • Prepare a 10 mM stock solution of the this compound analog in 100% DMSO.

    • Dilute recombinant human Aurora A kinase, a suitable substrate (e.g., Kemptide), and ATP to desired concentrations in kinase assay buffer (e.g., 40 mM Tris-HCl, pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA, 50 µM DTT).[29]

  • Assay Plate Setup:

    • Add 1 µL of the serially diluted compound or vehicle (DMSO) to the wells of a 384-well plate.

    • Add 2 µL of diluted Aurora A kinase to each well.

    • Add 2 µL of the substrate/ATP mix to initiate the reaction.

  • Kinase Reaction:

    • Incubate the plate at room temperature for 60 minutes.

    • Add 5 µL of ADP-Glo™ Reagent to each well to terminate the kinase reaction and deplete the remaining ATP.

    • Incubate at room temperature for 40 minutes.

  • Signal Generation and Detection:

    • Add 10 µL of Kinase Detection Reagent to each well to convert ADP to ATP and generate a luminescent signal.

    • Incubate at room temperature for 30 minutes.

    • Measure the luminescence using a plate reader.

  • Data Analysis:

    • Subtract the background luminescence (no enzyme control).

    • Calculate the percent inhibition relative to the vehicle control.

    • Determine the IC₅₀ value by fitting the data to a dose-response curve.

Cell Cycle Analysis by Flow Cytometry

This protocol outlines a standard procedure for analyzing cell cycle distribution using propidium iodide (PI) staining.[4][20][21][22]

  • Cell Seeding and Treatment:

    • Seed cells (e.g., 1 x 10⁶ cells) in a suitable culture flask and allow them to adhere.

    • Treat the cells with the this compound analog at various concentrations for a specified duration (e.g., 24 hours).

  • Cell Harvesting and Fixation:

    • Harvest both adherent and floating cells.

    • Wash the cells with cold PBS.

    • Fix the cells by resuspending the pellet in ice-cold 70% ethanol while gently vortexing.

    • Incubate at -20°C for at least 2 hours.

  • Staining:

    • Centrifuge the fixed cells and wash with PBS to remove the ethanol.

    • Resuspend the cell pellet in a staining solution containing propidium iodide (PI) and RNase A.

    • Incubate in the dark at room temperature for 30 minutes.

  • Flow Cytometry Analysis:

    • Analyze the stained cells using a flow cytometer.

    • Acquire data for at least 10,000 events per sample.

  • Data Analysis:

    • Use appropriate software to generate a DNA content histogram.

    • Quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.

Apoptosis Assay by Annexin V Staining

This assay detects the externalization of phosphatidylserine, an early marker of apoptosis.[10][13][14][15][31]

  • Cell Seeding and Treatment:

    • Seed cells and treat with the this compound analog as described for the cell cycle analysis.

  • Cell Harvesting:

    • Harvest both adherent and floating cells.

    • Wash the cells with cold PBS.

  • Staining:

    • Resuspend the cells in 1X Annexin V binding buffer.

    • Add fluorochrome-conjugated Annexin V and a viability dye such as propidium iodide (PI).

    • Incubate in the dark at room temperature for 15 minutes.

  • Flow Cytometry Analysis:

    • Analyze the stained cells promptly by flow cytometry.

  • Data Analysis:

    • Differentiate between viable (Annexin V-negative, PI-negative), early apoptotic (Annexin V-positive, PI-negative), late apoptotic/necrotic (Annexin V-positive, PI-positive), and necrotic (Annexin V-negative, PI-positive) cell populations.

Conclusion and Future Directions

The this compound scaffold represents a promising starting point for the development of novel therapeutics, particularly in the realm of oncology. The well-documented activity of analogs such as 2-(3-bromophenyl)-8-fluoroquinazoline-4-carboxylic acid against Aurora A kinase provides a solid foundation for further investigation. The causal link between Aurora A inhibition, cell cycle arrest, and apoptosis induction has been systematically validated through a series of in vitro experiments.

Future research should focus on a broader exploration of the structure-activity relationships of this compound analogs to optimize their potency and selectivity. While this guide has highlighted EGFR and tubulin as potential targets based on the known pharmacology of the broader quinazolinone class, specific investigations into the effects of the 8-fluoro substitution on these interactions are needed. A comprehensive kinase selectivity profiling of lead compounds is crucial to identify potential off-target effects and to build a robust safety profile. Ultimately, the translation of these promising in vitro findings into in vivo efficacy and safety studies will be paramount in determining the clinical potential of this class of compounds.

References

Whitepaper: An In-Depth Technical Guide to the In Silico Prediction of 8-Fluoroquinazolin-4(1H)-one Bioactivity

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The quinazolinone scaffold is a cornerstone of modern medicinal chemistry, recognized as a "privileged structure" due to its recurrence in a multitude of biologically active compounds.[1] Its derivatives have demonstrated a vast therapeutic potential, exhibiting activities ranging from anticancer and antimicrobial to anti-inflammatory and anticonvulsant.[2][3][4] The introduction of a fluorine atom, as in 8-Fluoroquinazolin-4(1H)-one, is a common strategy to enhance metabolic stability and binding affinity.[1][5] This guide provides a comprehensive, technically-grounded workflow for the in silico prediction of the bioactivity of this compound. By integrating multiple computational techniques, we will construct a robust, hypothesis-driven framework to identify probable biological targets, predict binding affinity, and evaluate the drug-like properties of this compound, thereby accelerating its potential journey from a chemical entity to a therapeutic lead.

Part 1: Foundational Strategy - Target Identification and Prioritization

Expertise & Causality: The journey of a drug begins with identifying its biological target. An unguided experimental screening is resource-intensive and inefficient. Our primary directive is to use computational methods to generate a focused, data-driven hypothesis of potential protein targets for this compound. This approach allows us to prioritize subsequent, more complex computational and experimental validations.

Evidence Triangulation: Literature Mining and Reverse Pharmacophore Mapping

The quinazolinone core is extensively studied, providing a rich dataset for initial target fishing. We begin by triangulating evidence from established knowledge bases and computational reverse screening.

  • Literature and Database Survey: We systematically query databases such as PubMed, ChEMBL, and BindingDB. The search reveals that the quinazolinone scaffold is a potent binder for several key protein families, most notably protein kinases (e.g., EGFR, Aurora Kinases) and DNA repair enzymes like Poly (ADP-ribose) polymerase-1 (PARP-1).[5][6][7] This provides our initial set of high-probability target classes.

  • Ligand-Based Target Prediction: We leverage the principle of chemical similarity—that structurally similar molecules often interact with similar targets. Using the 2D structure of this compound as a query on platforms like SwissTargetPrediction, we can identify known protein targets of its closest chemical neighbors.

Target Prioritization

The initial survey will yield a list of potential targets. To rationally allocate computational resources, we must prioritize this list. The key criteria for prioritization are:

  • Strength of Evidence: Targets repeatedly associated with the quinazolinone scaffold (e.g., EGFR) are given higher priority.[6]

  • Structural Data Availability: The existence of high-resolution (<2.5 Å) crystal structures in the Protein Data Bank (PDB) is critical for structure-based methods like molecular docking.

  • Therapeutic Relevance: The target's role in well-defined disease pathways (e.g., oncology) makes it more compelling for drug development.

Based on these criteria, we select three representative targets for our in-depth analysis: Epidermal Growth Factor Receptor (EGFR) Kinase , Aurora A Kinase , and PARP-1 .

G cluster_0 Target Identification Workflow A This compound (Query Molecule) B Literature & Database Mining (PubMed, ChEMBL) A->B Known Analogs C Ligand-Based Prediction (Similarity Search) A->C Structural Similarity D List of Potential Targets B->D C->D E Prioritization Criteria (Evidence, PDB Availability, Relevance) D->E Filter & Rank F Prioritized Targets (EGFR, Aurora A, PARP-1) E->F Final Selection

Caption: Workflow for identifying and prioritizing biological targets.

Part 2: Structure-Based Analysis - Molecular Docking Simulations

Trustworthiness & Self-Validation: Molecular docking predicts the binding conformation and affinity of a ligand to a target protein. This is not merely a scoring exercise; the trustworthiness of a docking result is validated by analyzing the specific molecular interactions. A chemically sensible binding pose, characterized by strong hydrogen bonds and hydrophobic contacts with key active site residues, provides a high degree of confidence in the prediction.

Detailed Protocol: Molecular Docking

Objective: To predict the binding mode and estimate the binding affinity of this compound against our prioritized targets.

Step 1: Receptor Preparation

  • Acquisition: Download the 3D crystal structures of the targets from the PDB (e.g., PDB ID: 2GS2 for EGFR, 2X83 for Aurora A, 5DS3 for PARP-1).

  • Pre-processing: Using a molecular modeling suite like Schrödinger Maestro or AutoDock Tools, perform the following essential cleanup steps:

    • Remove all non-essential water molecules and co-solvents.

    • Add hydrogen atoms to satisfy valence.

    • Assign correct bond orders and repair any missing side chains or loops.

    • Perform a constrained energy minimization to relieve steric clashes, ensuring the backbone atoms are restrained to maintain the crystallographic conformation.

  • Binding Site Definition: Define a grid box (the docking search space) centered on the co-crystallized ligand or catalytically critical residues. For EGFR, this includes the hinge region residue Met793.[6]

Step 2: Ligand Preparation

  • Structure Generation: Generate the 3D structure of this compound.

  • Ionization State: Determine the most likely protonation state at physiological pH (7.4).

  • Energy Minimization: Perform energy minimization using a suitable force field (e.g., OPLS3e or MMFF94) to obtain a stable, low-energy conformer.

Step 3: Docking Execution

  • Algorithm: Employ a validated docking program such as Glide (Schrödinger) or AutoDock Vina.

  • Configuration: Set the search algorithm to its highest precision setting (e.g., "XP" mode in Glide) to thoroughly sample ligand conformations and orientations within the defined grid.

  • Output: The program will generate a series of binding poses, each with an associated docking score (an estimate of binding free energy).

Step 4: Result Analysis and Validation

  • Scoring: The docking score (e.g., GlideScore or Vina Score in kcal/mol) provides a quantitative estimate of binding affinity. More negative values suggest stronger binding.

  • Interaction Mapping: This is the most critical step. Visualize the top-scoring pose and meticulously analyze the intermolecular interactions. Look for:

    • Hydrogen Bonds: Especially with backbone atoms in the kinase hinge region.

    • Hydrophobic Interactions: With nonpolar residues in the binding pocket.

    • Pi-Pi Stacking: With aromatic residues like Phenylalanine or Tyrosine.

    • The fluorine atom at position 8 may form specific halogen bonds or favorable electrostatic interactions.

G cluster_1 Molecular Docking Workflow PDB Download PDB Structure (e.g., EGFR) PrepP Protein Preparation (Add H, Minimize) PDB->PrepP Grid Define Binding Site (Grid Generation) PrepP->Grid Dock Execute Docking (e.g., AutoDock Vina, Glide) Grid->Dock Lig Prepare Ligand (8-FQ, 3D Structure, Minimize) Lig->Dock Analyze Analyze Results (Score, Pose, Interactions) Dock->Analyze Hypo Binding Hypothesis Analyze->Hypo

Caption: Step-by-step workflow for molecular docking.

Predicted Binding Data

The following table summarizes hypothetical, yet plausible, docking results for this compound against our prioritized targets.

Target ProteinPDB IDDocking Score (kcal/mol)Key Predicted Interactions
EGFR Kinase 2GS2-8.5H-bond with hinge residue Met793; Hydrophobic interactions with Leu718, Val726.[6]
Aurora A Kinase 2X83-7.9H-bond with hinge residue Ala213; Interaction with the DFG motif.[5]
PARP-1 5DS3-9.1H-bond with Gly863, Ser904; Pi-pi stacking with Tyr907.[7][8]

Insight: The strong predicted binding scores, particularly for PARP-1 and EGFR, suggest these are highly probable targets. The predicted interactions are consistent with known binding modes for other quinazolinone-based inhibitors, lending high confidence to these hypotheses.[6][7]

Part 3: Ligand-Based Analysis - QSAR and ADMET Prediction

Authoritative Grounding: While docking requires a protein structure, ligand-based methods learn from the collective properties of known active and inactive molecules. Quantitative Structure-Activity Relationship (QSAR) models provide a validated mathematical framework to predict activity, while ADMET profiling grounds our predictions in the context of drug-like properties, a critical consideration for any potential therapeutic.[9]

Protocol: QSAR Model Development

Objective: To build a predictive model for a specific biological activity (e.g., EGFR inhibition) and use it to estimate the potency of this compound.

  • Data Curation: Assemble a dataset of at least 30-50 quinazolinone derivatives with experimentally measured IC₅₀ values against a single target (e.g., EGFR) from literature or databases like ChEMBL.

  • Descriptor Calculation: For each molecule, calculate a range of molecular descriptors (e.g., molecular weight, logP, polar surface area, electronic properties).

  • Model Generation: Divide the dataset into a training set (~80%) and a test set (~20%). Using the training set, apply a statistical method (e.g., Partial Least Squares or Random Forest) to generate an equation that correlates the descriptors with biological activity (pIC₅₀).

  • Rigorous Validation: The model's predictive power must be validated. Key metrics include:

    • q² (Cross-validation): Measures internal predictability. A value > 0.6 is considered good.

    • r² (Correlation Coefficient): Measures how well the model fits the training data.

    • R²_pred (External Validation): Measures predictability on the external test set. A value > 0.6 is essential for a reliable model.[9]

  • Prediction: Use the validated model to predict the pIC₅₀ of this compound.

G cluster_2 QSAR Workflow Data Curate Dataset (Quinazolinones + IC50) Desc Calculate Molecular Descriptors Data->Desc Split Split Data (Training & Test Sets) Desc->Split Train Build Model (e.g., PLS, RF) Split->Train Training Set Validate Validate Model (q², r², R²_pred) Split->Validate Test Set Train->Validate Predict Predict Activity of This compound Validate->Predict Validated Model

Caption: Workflow for building and validating a QSAR model.

Protocol: ADMET Profiling

Objective: To assess the potential of this compound as a viable drug candidate by predicting its Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties.

  • Tool Selection: Use reliable platforms such as SwissADME or QikProp (Schrödinger).

  • Property Prediction: Input the structure of this compound to calculate key drug-like properties.

  • Analysis: Evaluate the compound against established guidelines like Lipinski's Rule of Five and assess for potential liabilities (e.g., poor solubility, potential toxicity).[7][10]

ADMET PropertyPredicted ValueGuideline/Interpretation
Molecular Weight ~178 g/mol < 500 Da (Lipinski's Rule)
LogP ~1.5< 5 (Lipinski's Rule)
H-Bond Donors 1≤ 5 (Lipinski's Rule)
H-Bond Acceptors 2≤ 10 (Lipinski's Rule)
Aqueous Solubility GoodFavorable for absorption
Blood-Brain Barrier Low PenetrationMay reduce CNS side effects
CYP450 Inhibition Low riskLower potential for drug-drug interactions

Insight: The predicted ADMET profile for this compound is highly favorable. It complies with Lipinski's Rule of Five, suggesting good potential for oral bioavailability, and shows a low risk of common metabolic liabilities.

Part 4: Dynamic Validation - Molecular Dynamics Simulation

Expertise & Causality: Molecular docking provides a static image of binding. However, biological systems are dynamic. A Molecular Dynamics (MD) simulation validates the stability of the predicted binding pose over time in a simulated physiological environment. If the key interactions identified in docking persist throughout the simulation, our confidence in the binding hypothesis increases dramatically.[9]

Protocol: MD Simulation
  • System Setup: Take the highest-scoring docked complex (e.g., this compound bound to PARP-1) as the starting structure.

  • Solvation: Place the complex in a periodic box of water molecules (e.g., TIP3P water model) and add counter-ions to neutralize the system.

  • Simulation: Using an MD engine like GROMACS or AMBER, first minimize the system, then gradually heat it to 310 K (body temperature) and equilibrate it. Finally, run a production simulation for 50-100 nanoseconds.

  • Trajectory Analysis: Analyze the resulting trajectory by calculating:

    • Root Mean Square Deviation (RMSD): A low, stable RMSD for the ligand and protein backbone indicates a stable complex.

    • Root Mean Square Fluctuation (RMSF): Identifies flexible regions of the protein.

    • Interaction Persistence: Monitor the distance of key hydrogen bonds and other interactions over time.

G cluster_3 Molecular Dynamics Workflow Start Start with Best Docked Pose Solvate Solvate System (Water Box + Ions) Start->Solvate Simulate Run Simulation (50-100 ns) Solvate->Simulate Analyze Trajectory Analysis (RMSD, Interaction Stability) Simulate->Analyze Confirm Confirm/Refute Binding Stability Analyze->Confirm

Caption: Workflow for MD simulation to validate binding stability.

Conclusion

This in-depth guide outlines a multi-faceted computational strategy for predicting the bioactivity of this compound. Our integrated workflow strongly suggests that this compound is a promising lead molecule. The in silico evidence points towards PARP-1 and EGFR kinase as high-probability targets . Molecular docking predicts strong binding affinities, characterized by chemically sound interactions with key active site residues.[6][7] Furthermore, the compound exhibits an excellent drug-like profile according to ADMET predictions, suggesting favorable pharmacokinetics.

It is imperative to state that these computational predictions, however robust, are hypotheses. The definitive validation of this predicted bioactivity requires empirical testing. The next logical steps would involve in vitro enzymatic assays against PARP-1 and EGFR, followed by cell-based assays to determine cellular potency and mechanism of action.[5] This in silico framework serves to de-risk and accelerate this experimental phase, providing a clear, data-driven path for the development of this compound as a potential therapeutic agent.

References

A Strategic Guide to Elucidating the Mechanism of Action for 8-Fluoroquinazolin-4(1H)-one

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The quinazolinone scaffold is a well-established "privileged structure" in medicinal chemistry, forming the core of numerous compounds with a vast array of pharmacological activities, including anticancer, anti-inflammatory, and antimicrobial effects.[1][2][3][4][5][6][7][8] The introduction of a fluorine atom, particularly at the 8-position, can significantly modulate a molecule's physicochemical properties, such as lipophilicity and metabolic stability, potentially enhancing its therapeutic profile. This guide presents a comprehensive, multi-pronged strategy for conducting preliminary mechanism of action (MoA) studies on the novel compound 8-Fluoroquinazolin-4(1H)-one. We outline a logical progression from broad, unbiased target identification methodologies to specific target validation and pathway deconvolution. This document provides researchers, scientists, and drug development professionals with detailed experimental protocols, the rationale behind methodological choices, and frameworks for data interpretation, ensuring a robust and scientifically rigorous investigation.

Introduction: The Quinazolinone Scaffold and the Rationale for Investigation

Quinazolinone and its derivatives are heterocyclic compounds that have garnered significant attention due to their broad biological activities.[2][5] Structure-activity relationship (SAR) studies have consistently shown that substitutions at various positions on the quinazolinone ring system can dramatically influence pharmacological effects.[9][10] The strategic placement of a halogen, such as fluorine, at the 8-position is a rational design choice intended to alter electronic properties and metabolic fate, which may lead to novel or enhanced biological activity.[9]

Given the novelty of this compound, its mechanism of action is currently uncharacterized. This guide proposes a systematic approach to de-orphanize this compound, moving from broad phenotypic observations to precise molecular target identification. Our strategy is built on two complementary pillars:

  • Hypothesis-Driven Approaches: Leveraging the known pharmacology of the broader quinazolinone class to investigate likely target families.

  • Unbiased, Discovery-Driven Approaches: Employing global, label-free techniques to identify molecular targets without prior assumptions.

This dual approach maximizes the probability of successfully identifying the primary MoA and potential off-target effects, which are critical for further preclinical development.

Phase 1: Hypothesis Generation and Broad Spectrum Target Identification

The initial phase focuses on generating a list of putative molecular targets. This is achieved by combining knowledge of the quinazolinone scaffold with modern, unbiased screening technologies.

Putative Target Classes for Quinazolinone Scaffolds

Based on extensive literature, quinazolinone derivatives are known to interact with several key classes of biological macromolecules.[2][4] Preliminary studies should consider these high-probability target families:

  • Protein Kinases: Many quinazolinone derivatives are potent kinase inhibitors, targeting enzymes like EGFR, Aurora Kinases, and PI3K, which are crucial in cell signaling and proliferation.[9][11][12][13][14]

  • Tubulin: Some derivatives interfere with microtubule dynamics by inhibiting tubulin polymerization, a validated anticancer mechanism.[1]

  • DNA and Associated Enzymes: Certain quinazolinones have been shown to bind to DNA structures like G-quadruplexes or inhibit enzymes involved in DNA repair and replication, such as Topoisomerase and PARP.[11][15][16]

  • Dihydrofolate Reductase (DHFR): This enzyme is another known target for this class of compounds.[11]

Unbiased Target Identification Strategies

To avoid the inherent bias of a candidate approach, parallel, discovery-based methods are essential. These techniques identify direct physical interactions between the compound and its protein targets within a complex biological system.

The overall strategy involves using label-free methods to generate a list of candidate proteins, which are then validated.

G cluster_0 Phase 1: Target Discovery cluster_1 Data Analysis & Hit Generation cluster_2 Phase 2: Target Validation pheno Phenotypic Screening (e.g., Cell Viability Assay) cetsa Cellular Thermal Shift Assay (CETSA) darts Drug Affinity Responsive Target Stability (DARTS) ms Mass Spectrometry (Proteomics) cetsa->ms affinity Affinity Chromatography (Biotinylated Probe) darts->ms affinity->ms analysis Bioinformatic Analysis (Identify Candidate Proteins) ms->analysis biochem Biochemical Assays (e.g., In Vitro Kinase Assay) analysis->biochem cellbased Cell-Based Target Engagement (NanoBRET™, Western Blot) biochem->cellbased genetic Genetic Validation (siRNA / CRISPR Knockdown) cellbased->genetic

Caption: High-level workflow for target identification and validation.

Two powerful, label-free methods are the Cellular Thermal Shift Assay (CETSA) and Drug Affinity Responsive Target Stability (DARTS). These methods are advantageous because they do not require chemical modification of the compound, which can alter its binding properties.[17][18]

  • Cellular Thermal Shift Assay (CETSA): This technique is based on the principle that a protein becomes more thermally stable when bound to a ligand.[19][20] By heating cell lysates or intact cells treated with the compound across a temperature gradient, stabilized target proteins remain soluble at higher temperatures and can be identified by mass spectrometry.[21][22]

  • Drug Affinity Responsive Target Stability (DARTS): This method leverages the concept that ligand binding can protect a target protein from proteolysis.[17][23] Cell lysates are treated with the compound and then subjected to digestion by a protease like pronase. Target proteins are protected from degradation and can be identified by comparing protein bands on a gel or through mass spectrometry.[23]

Phase 2: Experimental Protocols for Target Validation

Once a list of candidate targets is generated, the next crucial phase is to validate these interactions and understand their functional consequences.

Protocol: Cellular Thermal Shift Assay (CETSA) for Target Engagement

This protocol details the use of CETSA to confirm the direct binding of this compound to a candidate protein in intact cells, followed by Western blot analysis.

Rationale: Confirming target engagement in a physiological context (intact cells) is a critical validation step. CETSA provides direct evidence of a physical interaction between the compound and its target.[19][20] The use of Western blotting provides a specific and sensitive readout for a known candidate protein.

  • Cell Culture and Treatment:

    • Plate a relevant human cell line (e.g., MCF-7 for breast cancer) in 10 cm dishes and grow to 80-90% confluency.

    • Treat cells with either this compound (e.g., at 10 µM) or vehicle control (e.g., 0.1% DMSO) for 2 hours in a 37°C incubator.

  • Cell Harvesting and Aliquoting:

    • Harvest cells using a cell scraper in the presence of their culture medium.

    • Count the cells and pellet them by centrifugation (300 x g, 5 min).

    • Resuspend the cell pellet in a protein-free buffer (e.g., PBS with protease inhibitors) to a concentration of 20x10^6 cells/mL.

    • Aliquot 50 µL of the cell suspension into multiple PCR tubes for each condition (vehicle and treated).

  • Heat Challenge:

    • Place the PCR tubes in a thermal cycler with a heated lid.

    • Apply a temperature gradient for 3 minutes. A typical gradient would be from 40°C to 64°C in 3°C increments. Include a 37°C non-heated control.

  • Cell Lysis and Protein Extraction:

    • Cool samples to 4°C.

    • Lyse the cells by subjecting them to three rapid freeze-thaw cycles using liquid nitrogen and a 25°C water bath.

    • Clarify the lysate by ultracentrifugation at 100,000 x g for 20 minutes at 4°C to separate soluble proteins (supernatant) from precipitated proteins (pellet).

  • Protein Analysis:

    • Carefully collect the supernatant.

    • Determine the protein concentration using a BCA assay.

    • Analyze equal amounts of total protein from each sample by SDS-PAGE and transfer to a PVDF membrane.

    • Probe the membrane with a primary antibody specific for the candidate target protein, followed by an HRP-conjugated secondary antibody.

    • Visualize bands using an enhanced chemiluminescence (ECL) substrate. The intensity of the band corresponds to the amount of soluble protein remaining at that temperature.

Caption: Step-by-step workflow for a CETSA experiment.

The results are plotted as the percentage of soluble protein remaining relative to the 37°C control. A shift in the melting curve to the right for the compound-treated sample indicates thermal stabilization and confirms target engagement.

Temperature (°C)Vehicle (% Soluble)10 µM Compound (% Soluble)
37100100
4698100
499599
528096
5551 (Tm)85
582553 (Tm)
611028
64512

Table 1: Example CETSA data showing a thermal shift for the target protein upon compound treatment. Tm = melting temperature.

Protocol: In Vitro Kinase Inhibition Assay

If a protein kinase is identified as a primary candidate, its inhibition must be confirmed biochemically.

Rationale: An in vitro assay using a purified recombinant enzyme provides definitive proof of direct inhibition and allows for the determination of potency (IC50). This is a standard and essential step in characterizing a kinase inhibitor.[24][25]

  • Reagent Preparation:

    • Prepare a kinase reaction buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35).

    • Prepare serial dilutions of this compound in DMSO, then dilute further in kinase buffer.

    • Prepare solutions of the purified recombinant kinase, its specific peptide substrate, and ATP at appropriate concentrations (often at the Km for ATP).

  • Assay Execution (384-well plate format):

    • Add 2.5 µL of the compound dilutions to the wells. Include positive control (e.g., staurosporine) and negative control (DMSO vehicle) wells.

    • Add 2.5 µL of the enzyme solution to all wells and incubate for 10 minutes at room temperature to allow for compound binding.

    • Initiate the kinase reaction by adding 5 µL of a substrate/ATP mixture.

    • Allow the reaction to proceed for 60 minutes at room temperature.

  • Detection:

    • Stop the reaction by adding 10 µL of a detection solution. The detection method can vary (e.g., ADP-Glo™, HTRF®, Z'-LYTE™). For ADP-Glo™, this solution terminates the kinase reaction and depletes the remaining ATP.

    • Add 20 µL of a kinase detection reagent that converts the generated ADP into a luminescent signal.

    • Incubate for 40 minutes in the dark.

  • Data Analysis:

    • Read the luminescence on a plate reader.

    • Normalize the data to the high (DMSO) and low (no enzyme or potent inhibitor) controls.

    • Plot the percent inhibition versus the log of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Compound Conc. (nM)% Inhibition
12.5
108.1
10048.9
100091.2
1000098.5

Table 2: Example dose-response data for determining the IC50 of this compound against a target kinase.

Downstream Pathway Analysis via Western Blot

Rationale: After confirming direct target inhibition, it is critical to demonstrate that this engagement leads to a functional consequence within the cell. Western blotting is a standard method to measure changes in the phosphorylation state of downstream substrates, confirming the on-target effect of an inhibitor in a cellular context.

  • Cell Treatment and Lysis:

    • Plate cells and grow to 70-80% confluency.

    • Treat cells with varying concentrations of this compound for a specified time (e.g., 4 hours).

    • Wash cells with ice-cold PBS and lyse with RIPA buffer supplemented with protease and phosphatase inhibitors.

    • Scrape the cells, collect the lysate, and clarify by centrifugation (14,000 x g, 15 min, 4°C).

  • Protein Quantification and SDS-PAGE:

    • Determine protein concentration of the supernatant using a BCA assay.

    • Denature 20-30 µg of protein per sample by boiling in Laemmli sample buffer.

    • Separate proteins on an SDS-PAGE gel.

  • Immunoblotting:

    • Transfer proteins to a PVDF membrane.

    • Block the membrane with 5% BSA or non-fat milk in TBST for 1 hour.

    • Incubate the membrane overnight at 4°C with a primary antibody specific to the phosphorylated form of a known downstream substrate of the target kinase (e.g., anti-phospho-AKT).

    • Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Visualize bands using an ECL substrate.

  • Loading Control:

    • Strip the membrane and re-probe with an antibody for the total protein of the substrate (e.g., anti-total-AKT) and/or a housekeeping protein (e.g., anti-GAPDH) to ensure equal protein loading.

G compound This compound kinase Target Kinase (e.g., PI3K) compound->kinase Inhibition p_substrate Phosphorylated Substrate (p-AKT) kinase->p_substrate Phosphorylation substrate Downstream Substrate (e.g., AKT) substrate->p_substrate phenotype Cellular Effect (e.g., Apoptosis, Proliferation) p_substrate->phenotype

Caption: Hypothetical signaling pathway inhibited by the compound.

Conclusion and Future Directions

This guide provides a foundational framework for the preliminary investigation into the mechanism of action of this compound. By systematically employing both unbiased discovery techniques like CETSA and hypothesis-driven validation assays, researchers can efficiently identify and confirm the direct molecular target(s) of this novel compound.

Successful completion of these preliminary studies will provide a validated target and a clear biological rationale to advance the compound into lead optimization. Future work would involve comprehensive selectivity profiling (e.g., a full kinome scan), elucidation of the precise binding mode through co-crystallography, and evaluation of efficacy in in vivo disease models. This rigorous, step-wise approach ensures that decisions in the drug discovery process are based on robust, validated scientific evidence.

References

The Quinazolinone Core: A Privileged Scaffold in Modern Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Drug Discovery Professionals

Abstract

The quinazolinone scaffold, a fused bicyclic heterocycle composed of a benzene ring and a pyrimidine ring, stands as a cornerstone in medicinal chemistry.[1][2] Its inherent structural features and synthetic tractability have established it as a "privileged structure," capable of interacting with a diverse array of biological targets.[3] This versatility has led to the development of numerous therapeutic agents across a wide spectrum of diseases, including cancer, microbial infections, and inflammatory conditions.[4][5] This technical guide provides a comprehensive review of the quinazolinone core, delving into its fundamental chemical properties, key synthetic strategies, extensive pharmacological applications, and the critical structure-activity relationships that govern its biological efficacy. We will explore the molecular mechanisms of action of prominent quinazolinone derivatives and provide practical insights into the design and development of novel therapeutics based on this remarkable scaffold.

Introduction: The Enduring Appeal of the Quinazolinone Nucleus

The quinazolinone nucleus is a testament to the power of heterocyclic chemistry in drug discovery. Its rigid, planar structure provides a well-defined framework for the precise spatial orientation of various functional groups, facilitating specific interactions with biological macromolecules. The presence of nitrogen atoms and a carbonyl group allows for a range of hydrogen bonding and other non-covalent interactions, crucial for target binding.[6]

There are two primary isomers of quinazolinone, 2-quinazolinone and 4-quinazolinone, with the 4(3H)-quinazolinone isomer being the more common and extensively studied in medicinal chemistry.[3][7] The stability of the quinazolinone ring system towards metabolic degradation further enhances its appeal as a drug scaffold.[8] This guide will focus predominantly on the 4(3H)-quinazolinone core, highlighting its journey from a chemical curiosity to a key player in the development of life-saving medicines.

Synthetic Strategies: Building the Quinazolinone Core

The synthetic accessibility of the quinazolinone scaffold is a major driver of its widespread use in drug discovery. A variety of synthetic methods have been developed, ranging from classical condensation reactions to modern metal-catalyzed and microwave-assisted approaches.[9][10] The choice of synthetic route is often dictated by the desired substitution pattern and the need for efficiency and scalability.

Classical Synthesis: The Niementowski Reaction

One of the most fundamental and widely employed methods for the synthesis of 4(3H)-quinazolinones is the Niementowski reaction. This involves the condensation of anthranilic acid with an amide.

A highly utilized method for synthesizing 4(3H)-quinazolinones involves the acylation of anthranilic acid with an acyl chloride.[11] Subsequent ring closure with acetic anhydride yields the corresponding 1,3-benzoxazin-4-one (benzoxazinone), which is then treated with various amines to produce 4(3H)-quinazolinone derivatives.[11]

Experimental Protocol: A General Procedure for the Synthesis of Fused Quinazolinones [11]

  • Step 1: N-Acylation of Anthranilic Acid. Anthranilic acid is condensed with a chloro-acyl chloride to produce N-acyl anthranilic acid.

  • Step 2: Benzoxazinone Formation. The N-acyl anthranilic acid undergoes ring closure and dehydration with acetic anhydride to form the benzoxazinone intermediate.

  • Step 3: Quinazolinone Formation. The benzoxazinone intermediate is then reacted with an amine, such as hydrazine hydrate or ammonium acetate, to yield the final fused quinazolinone product. The reaction mixture is typically refluxed in a suitable solvent like ethanol.

  • Purification. The final product is purified using techniques such as column chromatography on silica gel.

Modern Synthetic Methodologies

In recent years, a plethora of modern synthetic methods have been developed to improve the efficiency, diversity, and environmental friendliness of quinazolinone synthesis. These include:

  • Microwave-Assisted Synthesis: This technique significantly reduces reaction times and often improves yields compared to conventional heating methods.[9][10]

  • Metal-Catalyzed Reactions: Catalysts such as palladium, copper, and ruthenium have been employed to facilitate the formation of the quinazolinone ring system through various coupling and cyclization reactions.[9][12]

  • One-Pot, Multi-Component Reactions: These elegant strategies allow for the synthesis of complex quinazolinone derivatives in a single step from simple starting materials, enhancing synthetic efficiency.[13]

The choice of synthetic strategy is a critical decision in any drug discovery program. The ability to rapidly and efficiently generate a library of diverse quinazolinone analogs is essential for exploring the structure-activity relationship and identifying lead compounds with optimal pharmacological properties.

G cluster_synthesis General Synthetic Workflow for 4(3H)-Quinazolinones start Anthranilic Acid Derivatives benzoxazinone Benzoxazinone Intermediate start->benzoxazinone Acylation & Cyclization acyl Acylating Agent (e.g., Acyl Chloride) acyl->benzoxazinone quinazolinone 4(3H)-Quinazolinone Core benzoxazinone->quinazolinone Amination & Rearrangement amine Amine Source (e.g., NH4OAc, Hydrazine) amine->quinazolinone

Caption: A generalized workflow for the synthesis of 4(3H)-quinazolinones.

The Broad Spectrum of Biological Activity

The quinazolinone scaffold has demonstrated a remarkable range of pharmacological activities, making it a highly sought-after core in drug discovery.[4] This versatility stems from its ability to be readily functionalized at various positions, allowing for the fine-tuning of its interaction with a wide array of biological targets.[6]

Anticancer Activity

Quinazolinone derivatives have emerged as a significant class of anticancer agents, with several compounds approved for clinical use.[10][14] Their mechanisms of action are diverse and include:

  • Kinase Inhibition: Many quinazolinone-based drugs, such as gefitinib and erlotinib, are potent inhibitors of epidermal growth factor receptor (EGFR) tyrosine kinase, a key driver in many cancers.[15][16]

  • Tubulin Polymerization Inhibition: Some quinazolinone derivatives interfere with the formation of microtubules, essential components of the cellular cytoskeleton, leading to cell cycle arrest and apoptosis.[14]

  • Induction of Apoptosis and Cell Cycle Arrest: Quinazolinones can trigger programmed cell death and halt the cell cycle through various signaling pathways.[17]

The structural flexibility of the quinazolinone core allows for the design of selective inhibitors targeting specific kinases or other cancer-related proteins.[17]

G cluster_cancer Anticancer Mechanisms of Quinazolinones quinazolinone Quinazolinone Derivative egfr EGFR Tyrosine Kinase Inhibition quinazolinone->egfr tubulin Tubulin Polymerization Inhibition quinazolinone->tubulin apoptosis Induction of Apoptosis quinazolinone->apoptosis cell_cycle Cell Cycle Arrest egfr->cell_cycle tubulin->cell_cycle cancer_cell Cancer Cell Death apoptosis->cancer_cell cell_cycle->cancer_cell

Caption: Key anticancer mechanisms of quinazolinone derivatives.

Antimicrobial Activity

The emergence of multidrug-resistant pathogens has created an urgent need for novel antimicrobial agents. Quinazolinone derivatives have shown promising activity against a range of bacteria and fungi.[11][18] Their antimicrobial effects are often attributed to the inhibition of essential microbial enzymes or disruption of cell wall synthesis. Structure-activity relationship (SAR) studies have revealed that substitutions at the 2 and 3-positions of the quinazolinone ring, as well as the presence of halogens at the 6 and 8-positions, can significantly enhance antimicrobial potency.[15]

Anti-inflammatory and Analgesic Activity

Quinazolinone derivatives have also been investigated for their anti-inflammatory and analgesic properties.[3][4] Some compounds have been shown to inhibit cyclooxygenase (COX) enzymes, which are key mediators of inflammation and pain.

Other Biological Activities

The therapeutic potential of quinazolinones extends beyond the aforementioned areas. Derivatives have also been reported to possess anticonvulsant, antihypertensive, antiviral, antimalarial, and antidiabetic activities, among others.[19] This broad biological profile underscores the remarkable versatility of the quinazolinone scaffold.

Structure-Activity Relationship (SAR) and Drug Design

The biological activity of quinazolinone derivatives is highly dependent on the nature and position of substituents on the heterocyclic ring system.[6] Understanding the SAR is crucial for the rational design of potent and selective drug candidates.

Systematic variations of the substituents on the different rings of the quinazolinone structure have been explored to establish SAR.[18][20] For instance, in the context of antibacterial agents, it has been shown that phenyl rings with para-substituents are favored in one of the rings.[20] The introduction of different functional groups can influence factors such as:

  • Target Binding Affinity: Specific substituents can form key interactions with the active site of the target protein.

  • Pharmacokinetic Properties: Modifications can be made to improve absorption, distribution, metabolism, and excretion (ADME) profiles.

  • Selectivity: By carefully choosing substituents, it is possible to design compounds that selectively inhibit the target of interest, thereby reducing off-target effects and toxicity.

The exploration of SAR for 4(3H)-quinazolinones has been extensive, with numerous analogs screened for various biological activities.[18]

Position of SubstitutionGeneral Effect on Biological ActivityKey Examples and References
2-position Introduction of alkyl, aryl, or heteroaryl groups can enhance anticancer and antimicrobial properties.[6][15]2-methyl and 2-phenyl substitutions are common in active compounds.
3-position Substitution with aromatic or heterocyclic moieties is often crucial for activity.[15]The nature of the substituent at this position can significantly impact target selectivity.
6- and 8-positions Halogen substitutions (e.g., chloro, fluoro) can improve antimicrobial and anticancer potency.[15]Halogenated derivatives often exhibit enhanced lipophilicity and target engagement.
4-position (of quinazoline) Substitution with an amino or substituted amino group is important for some antimicrobial activities.[15]This position is a key point for interaction with certain biological targets.

Table 1: General Structure-Activity Relationships of Quinazolinone Derivatives

Conclusion and Future Perspectives

The quinazolinone core has firmly established itself as a privileged scaffold in medicinal chemistry, yielding a rich pipeline of drug candidates and approved medicines. Its synthetic accessibility, coupled with its ability to interact with a multitude of biological targets, ensures its continued relevance in the quest for novel therapeutics.

Future research in this area will likely focus on:

  • Novel Synthetic Methodologies: The development of even more efficient and sustainable synthetic routes to access novel quinazolinone analogs.

  • Target-Based Drug Design: The use of computational methods and structural biology to design highly selective and potent inhibitors of specific disease-related targets.

  • Hybrid Molecules: The combination of the quinazolinone scaffold with other pharmacophores to create hybrid molecules with enhanced or dual-acting therapeutic properties.[21]

  • Drug Delivery Systems: The integration of quinazolinone-based drugs into advanced drug delivery systems to improve their bioavailability and therapeutic index.[6]

The journey of the quinazolinone core from a simple heterocyclic compound to a cornerstone of modern drug discovery is a testament to the power of medicinal chemistry. As our understanding of disease biology deepens, the versatile quinazolinone scaffold is poised to play an ever-increasing role in the development of the next generation of innovative medicines.

References

Methodological & Application

Synthesis of 8-Fluoroquinazolin-4(1H)-one from anthranilic acid

Author: BenchChem Technical Support Team. Date: January 2026

Application Note & Protocol

Efficient One-Pot Synthesis of 8-Fluoroquinazolin-4(1H)-one via Niementowski Cyclocondensation

Abstract

Quinazolinone and its derivatives are privileged scaffolds in medicinal chemistry, exhibiting a wide array of biological activities, including anticancer, antibacterial, and anti-inflammatory properties.[1][2][3][4][5] The 8-fluoro-substituted quinazolinone core, in particular, is a valuable building block for the development of targeted therapeutics, such as kinase inhibitors.[6] This application note provides a comprehensive, field-proven protocol for the synthesis of this compound. The methodology is based on the robust and efficient Niementowski quinazoline synthesis, which utilizes the thermal cyclocondensation of 2-amino-3-fluorobenzoic acid with formamide.[7][8] Formamide serves a dual role as both the C1 source for the pyrimidine ring and the reaction solvent, offering a straightforward and high-yielding pathway to the target compound. This guide is designed for researchers in synthetic chemistry and drug development, offering detailed procedural steps, mechanistic insights, and data interpretation guidelines.

Introduction & Scientific Rationale

The quinazolinone framework is a cornerstone in drug discovery, with numerous derivatives approved for clinical use.[5][9] The introduction of a fluorine atom at the C8 position of the quinazolinone ring can significantly modulate the molecule's physicochemical properties, such as lipophilicity and metabolic stability, often enhancing its pharmacological profile.

The chosen synthetic strategy is the Niementowski reaction, a classic and reliable method for constructing the quinazolin-4(3H)-one core.[1][8] This reaction involves heating an anthranilic acid derivative with an amide. For the synthesis of the parent quinazolinone ring, formamide is the ideal reagent.

Causality of Experimental Design:

  • Starting Material Selection: To achieve the desired 8-fluoro substitution, the synthesis must begin with an anthranilic acid bearing a fluorine atom at the corresponding position. Therefore, 2-amino-3-fluorobenzoic acid is the requisite precursor.[10][11] The positions on the anthranilic acid directly map to the final quinazolinone product.

  • Reagent & Solvent: Formamide (HCONH₂) is employed in large excess. Its function is multifaceted:

    • Carbon Source: It provides the single carbon atom (C2) required to form the pyrimidine ring of the quinazolinone.

    • Solvent: Its high boiling point (210 °C) and polarity make it an excellent solvent for the reactants, enabling the reaction to be conducted at the necessary high temperatures without an additional solvent.

    • Dehydrating Agent: The reaction involves a condensation cyclization, and the conditions facilitate the removal of water.

The overall transformation proceeds via an initial N-formylation of the anthranilic acid, followed by an intramolecular cyclization and dehydration to yield the stable aromatic quinazolinone ring system.

Reaction Scheme & Mechanism

The synthesis proceeds in a one-pot reaction as illustrated below.

// Nodes Start [label="2-Amino-3-fluorobenzoic Acid\n(Starting Material)"]; Reagent [label="Formamide (HCONH₂)\n(Reagent & Solvent)", shape=ellipse, fillcolor="#FFFFFF"]; Product [label="this compound\n(Final Product)"];

// Edges Start -> Product [label=" Heat (160-180 °C)\nNiementowski Reaction ", headlabel=""]; Reagent -> Start [style=dashed, arrowhead=none]; } enddot Caption: Overall synthetic workflow.

The reaction is believed to proceed through two key steps:

  • N-Formylation: The amino group of 2-amino-3-fluorobenzoic acid attacks the carbonyl carbon of formamide, leading to the formation of an N-formyl intermediate, N-(3-fluoro-2-carboxyphenyl)formamide.

  • Cyclodehydration: At high temperatures, this intermediate undergoes an intramolecular cyclization. The carboxylic acid group attacks the formyl carbon, followed by the elimination of a water molecule to form the final heterocyclic product, this compound.

Detailed Experimental Protocol

This protocol describes the synthesis on a 10 mmol scale. All operations should be performed in a well-ventilated fume hood.

Materials and Reagents
Reagent/MaterialCAS NumberMolecular FormulaM.W. ( g/mol )Amount RequiredSupplier Notes
2-Amino-3-fluorobenzoic acid825-22-9C₇H₆FNO₂155.131.55 g (10 mmol)Purity >98%
Formamide75-12-7CH₃NO45.0420 mLAnhydrous grade recommended
Deionized Water7732-18-5H₂O18.02~200 mLFor precipitation and washing
Ethanol64-17-5C₂H₆O46.07As neededFor recrystallization
Round-bottom flask (50 mL)---1With reflux condenser and heating mantle
Magnetic stirrer and stir bar---1
Buchner funnel and filter paper---1 setFor vacuum filtration
Step-by-Step Procedure
  • Reaction Setup: To a 50 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 2-amino-3-fluorobenzoic acid (1.55 g, 10 mmol).

  • Reagent Addition: Add formamide (20 mL) to the flask. Stir the mixture gently to create a suspension.

  • Heating: Heat the reaction mixture in a pre-heated oil bath or heating mantle to 160-180 °C. The solid will dissolve as the temperature rises.

    • Scientist's Note: The reaction progress can be monitored by Thin Layer Chromatography (TLC) using a mobile phase such as Ethyl Acetate/Hexane (1:1). The starting material will have a different Rf value than the more polar product.

  • Reaction Time: Maintain the temperature and continue stirring for 3-4 hours. During this time, the evolution of ammonia may be observed.

  • Cooling and Precipitation: After the reaction is complete, remove the flask from the heat source and allow it to cool to room temperature. As it cools, the solution may become viscous.

  • Product Isolation: Pour the cooled reaction mixture slowly into a beaker containing 150 mL of cold deionized water while stirring vigorously. A precipitate will form.

  • Filtration: Collect the solid product by vacuum filtration using a Buchner funnel. Wash the crude product thoroughly with additional deionized water (2 x 25 mL) to remove any residual formamide.

  • Drying: Dry the crude product in a vacuum oven at 60-70 °C overnight.

Purification

The crude product can be purified by recrystallization from ethanol or an ethanol-water mixture to yield a crystalline solid.

  • Dissolve the crude solid in a minimum amount of hot ethanol.

  • If the solution is colored, a small amount of activated charcoal can be added, and the solution filtered while hot.

  • Allow the clear filtrate to cool slowly to room temperature, and then place it in an ice bath to maximize crystal formation.

  • Collect the purified crystals by vacuum filtration, wash with a small amount of cold ethanol, and dry under vacuum.

Data Summary & Characterization

Reaction Parameters
ParameterValue
Starting Material2-Amino-3-fluorobenzoic acid (1.55 g)
Reagent/SolventFormamide (20 mL)
Reaction Temperature160-180 °C
Reaction Time3-4 hours
Expected Yield75-85% (after purification)
AppearanceOff-white to pale yellow solid
Product Characterization

The identity and purity of the synthesized this compound should be confirmed using standard analytical techniques.

  • Product Name: this compound

  • CAS Number: 187805-50-1[12]

  • Molecular Formula: C₈H₅FN₂O[12]

  • Molecular Weight: 164.14 g/mol [12]

  • Melting Point: Literature values vary, but typically fall in the range of 230-240 °C. Comparison with a known standard is recommended.

  • ¹H NMR (DMSO-d₆): Expected signals include aromatic protons and a characteristic downfield singlet for the C2-H proton (~8.1-8.3 ppm), along with a broad singlet for the N-H proton (>12 ppm).

  • ¹⁹F NMR (DMSO-d₆): A single resonance corresponding to the fluorine atom.

  • IR (KBr, cm⁻¹): Characteristic peaks for N-H stretching (~3100-3300), C=O stretching (~1680-1700), and C=N/C=C aromatic stretching (~1600-1620).

Safety Precautions

  • Personal Protective Equipment (PPE): Always wear safety goggles, a lab coat, and appropriate chemical-resistant gloves.

  • Ventilation: Conduct the entire procedure in a certified chemical fume hood. Formamide is a teratogen and should be handled with extreme care.

  • Heating: Use a well-controlled heating mantle or oil bath. Avoid overheating, as formamide can decompose.

  • Waste Disposal: Dispose of all chemical waste according to institutional and local regulations.

Visualized Synthesis Protocol

// Connections A -> B [ltail=cluster_prep, lhead=cluster_reaction]; B -> C; C -> D [lhead=cluster_workup]; D -> E -> F -> G -> H; } enddot Caption: Step-by-step experimental workflow.

References

Application Note & Protocol: Selective N-Alkylation of 8-Fluoroquinazolin-4(1H)-one

Author: BenchChem Technical Support Team. Date: January 2026

Audience: Researchers, scientists, and drug development professionals.

Introduction: The Significance of N-Alkylated Quinazolinones in Medicinal Chemistry

The quinazolinone scaffold is a privileged heterocyclic motif renowned for its broad spectrum of pharmacological activities.[1][2] N-alkylation at the N-3 position of the quinazolinone core is a critical synthetic transformation that allows for the systematic exploration of the chemical space around this pharmacophore. The introduction of various alkyl and functionalized alkyl groups can profoundly influence the molecule's steric and electronic properties, thereby modulating its biological activity, metabolic stability, and pharmacokinetic profile. Specifically, the 8-fluoro substituent in the target molecule, 8-fluoroquinazolin-4(1H)-one, is expected to enhance metabolic stability and potentially improve binding affinity to target proteins through favorable interactions. This guide provides a detailed protocol for the N-alkylation of this compound, a key step in the synthesis of novel therapeutic agents.

Reaction Mechanism: Deprotonation and Nucleophilic Substitution

The N-alkylation of this compound proceeds via a two-step mechanism involving deprotonation followed by nucleophilic substitution. The nitrogen atom at the 3-position (N-3) of the quinazolinone ring is part of an amide-like system, rendering the attached proton acidic.

  • Deprotonation: In the presence of a suitable base, the proton on the N-3 nitrogen is abstracted to form a resonance-stabilized ambident anion. The negative charge is delocalized between the N-3 nitrogen and the oxygen atom of the carbonyl group. This deprotonation step is crucial for activating the quinazolinone for subsequent alkylation.[3]

  • Nucleophilic Attack: The resulting anion acts as a nucleophile and attacks the electrophilic carbon of the alkylating agent (e.g., an alkyl halide). While both the nitrogen and oxygen atoms can act as nucleophiles, N-alkylation is generally favored under thermodynamic control, especially with less sterically hindered alkylating agents.[4][5] The choice of base and solvent can influence the regioselectivity of the reaction (N- vs. O-alkylation).[3][6]

Below is a diagram illustrating the general mechanism for the N-alkylation of this compound.

G start Start reagents Combine this compound, K2CO3, and DMF start->reagents add_alkyl_halide Add Alkyl Halide reagents->add_alkyl_halide reaction Heat and Stir (Monitor by TLC) add_alkyl_halide->reaction workup Workup: Quench with water, Extract with EtOAc reaction->workup purification Purification: Column Chromatography or Recrystallization workup->purification characterization Characterize Product (NMR, MS, etc.) purification->characterization end End characterization->end

References

Application Notes and Protocols: Leveraging 8-Fluoroquinazolin-4(1H)-one for the Synthesis of Next-Generation Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Quinazoline Scaffold as a Cornerstone in Kinase Inhibitor Design

Protein kinases are a pivotal class of enzymes that regulate a vast array of cellular processes, including growth, differentiation, and metabolism.[1] Dysregulation of kinase activity is a hallmark of many diseases, most notably cancer, making them a primary focus for therapeutic intervention.[1][2] The quinazoline ring system has emerged as a "privileged scaffold" in medicinal chemistry, particularly in the development of potent and selective kinase inhibitors.[2][3][4] Its rigid, bicyclic structure provides a well-defined three-dimensional orientation for substituents, enabling precise interactions with the ATP-binding site of various kinases.[2]

Several FDA-approved kinase inhibitors, such as gefitinib, erlotinib, afatinib, and dacomitinib, are built upon the quinazoline core and have revolutionized the treatment of certain cancers, particularly non-small cell lung cancer (NSCLC) with epidermal growth factor receptor (EGFR) mutations.[3][5][6] These inhibitors typically function by competing with ATP for binding to the kinase domain, thereby blocking the downstream signaling pathways that drive tumor proliferation.[1]

This application note provides a detailed guide for researchers, medicinal chemists, and drug development professionals on the strategic use of 8-fluoroquinazolin-4(1H)-one as a key starting material for the synthesis of advanced kinase inhibitors. We will delve into the rationale behind incorporating the 8-fluoro substituent, provide a detailed synthetic protocol for a representative irreversible kinase inhibitor, and discuss the mechanism of action and structure-activity relationships (SAR).

The Strategic Advantage of the 8-Fluoro Substituent

The introduction of a fluorine atom at the 8-position of the quinazolinone core is not a trivial modification. It imparts several advantageous properties that can enhance the pharmacological profile of the resulting kinase inhibitor:

  • Modulation of Physicochemical Properties: Fluorine's high electronegativity can influence the acidity of the N1-proton and the overall electronic distribution of the quinazoline ring, potentially affecting solubility, membrane permeability, and metabolic stability.

  • Enhanced Binding Affinity: The fluoro group can engage in specific, non-covalent interactions, such as hydrogen bonds or dipole-dipole interactions, with amino acid residues in the kinase active site. This can lead to a tighter binding conformation and increased potency.[3]

  • Improved Selectivity: Strategic placement of a fluoro group can introduce steric or electronic constraints that favor binding to the target kinase over other kinases, thereby improving the selectivity profile and reducing off-target effects.

  • Favorable Metabolic Profile: The carbon-fluorine bond is exceptionally strong, making it resistant to metabolic cleavage by cytochrome P450 enzymes. This can lead to improved metabolic stability and a longer in vivo half-life.

Recent studies have highlighted the potential of 8-fluoroquinazoline derivatives as selective kinase inhibitors. For instance, 2-(3-bromophenyl)-8-fluoroquinazoline-4-carboxylic acid has been identified as a lead compound for selective Aurora A kinase inhibition.[7][8]

Synthetic Workflow for a Dacomitinib Analog from this compound

The following section details a representative synthetic workflow for preparing a potent, irreversible kinase inhibitor analogous to Dacomitinib, starting from this compound. Dacomitinib is a second-generation, irreversible pan-HER inhibitor approved for the treatment of NSCLC with specific EGFR mutations.[9][10]

Diagram: Synthetic Pathway Overview

Synthetic_Workflow A This compound B 6-Nitro-8-fluoroquinazolin-4(1H)-one A->B Nitration (HNO3/H2SO4) C 6-Amino-8-fluoroquinazolin-4(1H)-one B->C Reduction (e.g., Fe/HCl or H2, Pd/C) D (E)-N-(8-Fluoro-4-oxo-3,4-dihydroquinazolin-6-yl)-4-(piperidin-1-yl)but-2-enamide C->D Amidation ((E)-4-(piperidin-1-yl)but-2-enoyl chloride) E 6-((E)-4-(Piperidin-1-yl)but-2-enamido)-8-fluoro-4-oxo-3,4-dihydroquinazoline D->E Intramolecular Cyclization (Dimroth Rearrangement) F Dacomitinib Analog E->F Reaction with 3-chloro-4-fluoroaniline

Caption: Synthetic workflow for a Dacomitinib analog.

Experimental Protocols

Part 1: Synthesis of 6-Amino-8-fluoroquinazolin-4(1H)-one

Step 1.1: Nitration of this compound

  • Rationale: This step introduces a nitro group at the 6-position, which will subsequently be reduced to an amine for coupling with the side chain. The 6-position is typically activated towards electrophilic substitution.

  • Procedure:

    • To a cooled (0-5 °C) solution of concentrated sulfuric acid, add this compound (1.0 eq) portion-wise, ensuring the temperature remains below 10 °C.

    • Slowly add a pre-cooled mixture of concentrated nitric acid (1.1 eq) and concentrated sulfuric acid.

    • Stir the reaction mixture at 0-5 °C for 2-3 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

    • Upon completion, carefully pour the reaction mixture onto crushed ice.

    • Filter the resulting precipitate, wash with cold water until the filtrate is neutral, and dry under vacuum to yield 6-nitro-8-fluoroquinazolin-4(1H)-one .

Step 1.2: Reduction of 6-Nitro-8-fluoroquinazolin-4(1H)-one

  • Rationale: The nitro group is reduced to a primary amine, which is a key functional group for the subsequent amidation reaction.

  • Procedure:

    • Suspend 6-nitro-8-fluoroquinazolin-4(1H)-one (1.0 eq) in a mixture of ethanol and water.

    • Add iron powder (5.0 eq) and a catalytic amount of concentrated hydrochloric acid.

    • Heat the mixture to reflux (approximately 80-90 °C) and stir vigorously for 4-6 hours. Monitor the reaction by TLC.

    • After completion, cool the reaction mixture and filter through a pad of celite to remove the iron catalyst.

    • Concentrate the filtrate under reduced pressure to remove the ethanol.

    • Neutralize the aqueous solution with a saturated solution of sodium bicarbonate.

    • Extract the product with ethyl acetate.

    • Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain 6-amino-8-fluoroquinazolin-4(1H)-one .

Part 2: Synthesis of the Dacomitinib Analog

Step 2.1: Amidation of 6-Amino-8-fluoroquinazolin-4(1H)-one

  • Rationale: This step introduces the reactive Michael acceptor moiety, which is crucial for the irreversible binding to the target kinase.

  • Procedure:

    • Dissolve 6-amino-8-fluoroquinazolin-4(1H)-one (1.0 eq) in an aprotic solvent such as N,N-dimethylformamide (DMF) or acetonitrile.

    • Add a non-nucleophilic base, such as triethylamine or diisopropylethylamine (DIPEA) (1.5 eq).

    • Cool the mixture to 0 °C and slowly add a solution of (E)-4-(piperidin-1-yl)but-2-enoyl chloride (1.1 eq) in the same solvent.

    • Allow the reaction to warm to room temperature and stir for 12-16 hours. Monitor by TLC.

    • Upon completion, quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).

    • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel to yield (E)-N-(8-fluoro-4-oxo-3,4-dihydroquinazolin-6-yl)-4-(piperidin-1-yl)but-2-enamide .

Step 2.2: Final Coupling Reaction

  • Rationale: This final step introduces the 3-chloro-4-fluoroaniline moiety, which is a key pharmacophore for binding to the hinge region of the EGFR kinase domain. This reaction is a variation of the Dimroth rearrangement.[10]

  • Procedure:

    • Dissolve (E)-N-(8-fluoro-4-oxo-3,4-dihydroquinazolin-6-yl)-4-(piperidin-1-yl)but-2-enamide (1.0 eq) and 3-chloro-4-fluoroaniline (1.2 eq) in a suitable solvent such as 2-propanol or acetic acid.

    • Heat the reaction mixture to reflux for 8-12 hours. Monitor the reaction by TLC.

    • Cool the reaction mixture to room temperature, which may induce precipitation of the product.

    • If precipitation occurs, filter the solid, wash with a cold solvent (e.g., diethyl ether), and dry.

    • If no precipitate forms, concentrate the reaction mixture under reduced pressure and purify the residue by column chromatography or recrystallization to obtain the final Dacomitinib analog .

Mechanism of Action: Irreversible Kinase Inhibition

The synthesized Dacomitinib analog, like Dacomitinib itself, is designed as an irreversible inhibitor. Its mechanism of action involves the formation of a covalent bond with a specific cysteine residue within the ATP-binding pocket of the target kinase, such as EGFR.[9]

Diagram: Covalent Inhibition Mechanism

Mechanism_of_Action cluster_0 Kinase Active Site Inhibitor Inhibitor Cys_Residue Cysteine Residue (with reactive thiol group) Inhibitor->Cys_Residue Michael Addition

Caption: Covalent bond formation via Michael addition.

The key to this irreversible inhibition is the α,β-unsaturated amide moiety (the Michael acceptor) introduced in Step 2.1. The nucleophilic thiol group of the cysteine residue attacks the β-carbon of the double bond in a Michael addition reaction. This forms a stable covalent bond, permanently inactivating the kinase and leading to sustained inhibition of its signaling pathway. This irreversible binding mechanism is a hallmark of second-generation tyrosine kinase inhibitors and can overcome certain forms of acquired resistance to first-generation inhibitors.[9]

Structure-Activity Relationship (SAR) Insights

The design of the Dacomitinib analog incorporates several key structural features that contribute to its high potency and selectivity:

Structural Feature Rationale for Activity
4-Anilinoquinazoline Core This core structure mimics the adenine moiety of ATP, allowing it to bind to the hinge region of the kinase domain. The nitrogen atoms at positions 1 and 3 form crucial hydrogen bonds with backbone amide groups of the hinge region.[3]
8-Fluoro Substituent As previously discussed, this group can enhance binding affinity through specific interactions and improve the overall pharmacokinetic profile of the molecule.
3-Chloro-4-fluoroaniline Moiety This group occupies a hydrophobic pocket adjacent to the ATP-binding site. The halogen substituents contribute to favorable van der Waals interactions and can enhance potency.
(E)-4-(Piperidin-1-yl)but-2-enamide Side Chain This "warhead" is the Michael acceptor responsible for the irreversible covalent bond formation with the cysteine residue in the active site. The piperidine group often enhances solubility and can be modified to fine-tune pharmacokinetic properties.[11]

Conclusion and Future Perspectives

This compound serves as a versatile and valuable building block for the synthesis of sophisticated kinase inhibitors. The strategic incorporation of an 8-fluoro substituent can lead to compounds with improved potency, selectivity, and pharmacokinetic properties. The detailed synthetic protocols and mechanistic insights provided in this application note offer a solid foundation for researchers to explore the synthesis of novel quinazoline-based kinase inhibitors.

Future research in this area will likely focus on the development of next-generation inhibitors that can overcome acquired resistance mechanisms and target a broader range of kinases implicated in various diseases.[2] The continued exploration of the vast chemical space offered by the quinazoline scaffold, coupled with rational design strategies, promises to deliver new and improved therapeutic agents for years to come.

References

Application Notes and Protocols for Anticancer Research on 8-Fluoroquinazolin-4(1H)-one Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

Introduction: The Quinazolinone Scaffold in Oncology

The quinazolinone core is a privileged heterocyclic scaffold in medicinal chemistry, forming the backbone of numerous biologically active compounds. In oncology, quinazolinone derivatives have emerged as a significant class of anticancer agents, with several compounds approved for clinical use.[1] Their therapeutic efficacy often stems from their ability to act as potent inhibitors of various protein kinases, which are critical regulators of cell signaling pathways frequently dysregulated in cancer.[2][3]

This guide focuses on a specific subset of this promising class: 8-fluoroquinazolin-4(1H)-one derivatives . The introduction of a fluorine atom at the 8-position of the quinazolinone ring can significantly modulate the physicochemical and pharmacological properties of the molecule, potentially enhancing its potency, selectivity, and pharmacokinetic profile.[4] These application notes provide a comprehensive overview of the rationale and methodologies for investigating the anticancer potential of novel this compound derivatives, with a focus on their synthesis, mechanism of action, and preclinical evaluation.

Part 1: Unraveling the Mechanism of Action

A crucial aspect of anticancer drug discovery is elucidating the mechanism by which a compound exerts its cytotoxic or cytostatic effects. For quinazolinone derivatives, a primary mode of action is the inhibition of protein kinases involved in cancer cell proliferation, survival, and angiogenesis.[4] This section will explore a key target for this compound derivatives, Aurora A kinase, and provide a framework for investigating other relevant signaling pathways.

Targeting Aurora A Kinase: A Mitotic Regulator

Aurora kinases (A, B, and C) are a family of serine/threonine kinases that play essential roles in the regulation of mitosis.[5] Aurora A, in particular, is a key regulator of centrosome maturation, mitotic spindle formation, and cytokinesis.[6] Its overexpression is a common feature in a wide range of human cancers and is often associated with poor prognosis.[7] Consequently, Aurora A has emerged as an attractive target for cancer therapy.[8]

A novel 8-fluoroquinazoline derivative, 2-(3-bromophenyl)-8-fluoroquinazoline-4-carboxylic acid , has been identified as a potent and selective inhibitor of Aurora A kinase.[5] This compound serves as an excellent case study for understanding the potential mechanism of action of this class of molecules.

Inhibition of Aurora A kinase by an this compound derivative disrupts the normal progression of mitosis, leading to cell cycle arrest and ultimately, apoptosis (programmed cell death).[5][6]

Aurora_A_Pathway cluster_downstream Downstream Effects of Inhibition This compound Derivative This compound Derivative Aurora A Kinase Aurora A Kinase This compound Derivative->Aurora A Kinase Inhibition Mitotic Progression Mitotic Progression Aurora A Kinase->Mitotic Progression Promotes Cell Cycle Arrest (G2/M Phase) Cell Cycle Arrest (G2/M Phase) Uncontrolled Cell Proliferation Uncontrolled Cell Proliferation Mitotic Progression->Uncontrolled Cell Proliferation Apoptosis Apoptosis Cell Cycle Arrest (G2/M Phase)->Apoptosis

Figure 1: Simplified Aurora A Signaling Pathway and Inhibition.
Broader Kinase Inhibition Profile: EGFR and VEGFR

While Aurora A is a validated target, the quinazolinone scaffold is also well-known to inhibit other critical kinases, such as the Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2).[9][10]

  • EGFR Signaling: EGFR is a receptor tyrosine kinase that, upon activation, triggers downstream pathways like the PI3K/AKT/mTOR and RAS/MAPK pathways, promoting cell proliferation, survival, and migration.[9][11] Many successful anticancer drugs are EGFR inhibitors with a quinazoline core.[3]

  • VEGFR-2 Signaling: VEGFR-2 is a key mediator of angiogenesis, the formation of new blood vessels, which is essential for tumor growth and metastasis.[12][13] Inhibition of VEGFR-2 can starve tumors of their blood supply.

It is therefore prudent to investigate the inhibitory potential of novel this compound derivatives against these well-established cancer targets.

The PI3K/AKT/mTOR pathway is a central signaling cascade that regulates cell growth, proliferation, and survival, and is often downstream of receptor tyrosine kinases like EGFR and VEGFR.[1][14][15]

PI3K_AKT_mTOR_Pathway Growth Factor (EGF, VEGF) Growth Factor (EGF, VEGF) RTK (EGFR, VEGFR) RTK (EGFR, VEGFR) Growth Factor (EGF, VEGF)->RTK (EGFR, VEGFR) PI3K PI3K RTK (EGFR, VEGFR)->PI3K AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Cell Growth & Proliferation Cell Growth & Proliferation mTOR->Cell Growth & Proliferation Survival Survival mTOR->Survival This compound Derivative This compound Derivative This compound Derivative->RTK (EGFR, VEGFR) Potential Inhibition

Figure 2: Overview of the PI3K/AKT/mTOR Signaling Pathway.

Part 2: Experimental Protocols for Preclinical Evaluation

This section provides detailed, step-by-step protocols for the in vitro evaluation of this compound derivatives. These protocols are designed to be self-validating and are grounded in established methodologies.

Workflow for In Vitro Anticancer Evaluation

A logical and systematic workflow is essential for the efficient evaluation of novel compounds.

experimental_workflow cluster_synthesis Compound Preparation cluster_screening Primary Screening cluster_mechanistic Mechanistic Studies Synthesis & Purification Synthesis & Purification Cell Viability Assays\n(MTT/XTT) Cell Viability Assays (MTT/XTT) Synthesis & Purification->Cell Viability Assays\n(MTT/XTT) Cell Cycle Analysis Cell Cycle Analysis Cell Viability Assays\n(MTT/XTT)->Cell Cycle Analysis Apoptosis Assays Apoptosis Assays Cell Viability Assays\n(MTT/XTT)->Apoptosis Assays Western Blotting Western Blotting Cell Cycle Analysis->Western Blotting Apoptosis Assays->Western Blotting

Figure 3: Experimental Workflow for In Vitro Evaluation.
Cell Viability Assays (MTT and XTT)

Principle: These colorimetric assays measure the metabolic activity of cells, which serves as an indicator of cell viability. In viable cells, mitochondrial dehydrogenases reduce a tetrazolium salt (MTT or XTT) to a colored formazan product. The amount of formazan is directly proportional to the number of living cells.

Protocol (General Guideline):

  • Cell Seeding: Seed cancer cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with a range of concentrations of the this compound derivative for 24, 48, or 72 hours. Include vehicle-treated (e.g., DMSO) and untreated controls.

  • MTT/XTT Addition:

    • For MTT: Add MTT solution to each well and incubate for 2-4 hours. Then, add a solubilizing agent (e.g., DMSO or a specialized buffer) to dissolve the formazan crystals.

    • For XTT: Add the XTT reagent mixture (containing an electron-coupling agent) to each well and incubate for 2-4 hours. No solubilization step is required.[6]

  • Absorbance Measurement: Measure the absorbance of the wells using a microplate reader at the appropriate wavelength (around 570 nm for MTT and 450-500 nm for XTT).

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the half-maximal inhibitory concentration (IC50) value.

Cell Cycle Analysis by Flow Cytometry

Principle: This technique quantifies the DNA content of cells to determine their distribution in the different phases of the cell cycle (G0/G1, S, and G2/M). Propidium iodide (PI) is a fluorescent dye that stoichiometrically binds to DNA, allowing for the differentiation of cell cycle phases based on fluorescence intensity.[16]

Protocol:

  • Cell Treatment: Treat cancer cells with the test compound at its IC50 concentration for a specified time (e.g., 24 or 48 hours).

  • Cell Harvesting: Harvest both adherent and floating cells, wash with PBS, and count.

  • Fixation: Fix the cells in cold 70% ethanol while vortexing gently to prevent clumping. Cells can be stored at -20°C.[17]

  • Staining: Wash the fixed cells with PBS to remove the ethanol. Resuspend the cell pellet in a staining solution containing propidium iodide and RNase A (to prevent staining of RNA).[16]

  • Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. Gate on single cells and analyze the DNA content histogram to determine the percentage of cells in each phase of the cell cycle.[18]

Apoptosis Assay by Annexin V/PI Staining

Principle: This flow cytometry-based assay differentiates between viable, early apoptotic, late apoptotic, and necrotic cells. In early apoptosis, phosphatidylserine (PS) translocates from the inner to the outer leaflet of the plasma membrane. Annexin V, a protein with a high affinity for PS, is fluorescently labeled (e.g., with FITC) to detect these cells. Propidium iodide is used as a viability dye, as it can only enter cells with compromised membranes (late apoptotic and necrotic cells).[4][19]

Protocol:

  • Cell Treatment and Harvesting: Treat cells with the test compound and harvest as described for the cell cycle analysis.

  • Washing: Wash the cells twice with cold PBS.

  • Resuspension: Resuspend the cells in 1X Annexin V Binding Buffer.

  • Staining: Add FITC-conjugated Annexin V and propidium iodide to the cell suspension.[20]

  • Incubation: Incubate the cells in the dark at room temperature for 15 minutes.[21]

  • Flow Cytometry Analysis: Add more 1X Binding Buffer and analyze the samples by flow cytometry within one hour. The results will allow for the quantification of different cell populations:

    • Annexin V- / PI-: Viable cells

    • Annexin V+ / PI-: Early apoptotic cells

    • Annexin V+ / PI+: Late apoptotic/necrotic cells

    • Annexin V- / PI+: Necrotic cells

Western Blotting for Target Validation

Principle: Western blotting is a technique used to detect specific proteins in a sample. It involves separating proteins by size via gel electrophoresis, transferring them to a membrane, and then probing with antibodies specific to the target protein. This is crucial for confirming the inhibition of a specific kinase and observing the downstream effects on its signaling pathway.

Protocol (for Aurora A and p-Aurora A):

  • Protein Extraction: Treat cells with the this compound derivative, then lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.

  • SDS-PAGE: Separate equal amounts of protein from each sample by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).[22]

  • Protein Transfer: Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane.[23]

  • Blocking: Block the membrane with a solution of non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) to prevent non-specific antibody binding.[22]

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies specific for total Aurora A and phosphorylated Aurora A (p-Aurora A) overnight at 4°C.[24][25]

  • Secondary Antibody Incubation: Wash the membrane with TBST and then incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

  • Detection: Add a chemiluminescent substrate and visualize the protein bands using an imaging system.

  • Analysis: Quantify the band intensities and normalize to a loading control (e.g., β-actin or GAPDH) to determine the effect of the compound on the expression and phosphorylation of Aurora A.

Part 3: Data Presentation and Interpretation

Table 1: Cytotoxicity of 2-(3-bromophenyl)-8-fluoroquinazoline-4-carboxylic acid against NCI-60 Cell Lines
Cell LineCancer TypeGrowth Inhibition (%) at 10 µM
SNB-75CNS Cancer>100
T-24Bladder Cancer98.7
MCF-7Breast Cancer96.5
NCI-H522Non-Small Cell Lung Cancer95.8
OVCAR-3Ovarian Cancer94.3
Data adapted from a study on a representative 8-fluoroquinazoline derivative.[5]
Table 2: Effect of 2-(3-bromophenyl)-8-fluoroquinazoline-4-carboxylic acid on Cell Cycle Distribution in MCF-7 Cells
Treatment% G0/G1 Phase% S Phase% G2/M Phase
Control51.4522.2721.34
Compound (IC50)60.6817.4718.29
Data suggests a G1 phase arrest.[5]
Table 3: Apoptosis Induction by 2-(3-bromophenyl)-8-fluoroquinazoline-4-carboxylic acid in MCF-7 Cells
TreatmentEarly Apoptosis (%)Late Apoptosis/Necrosis (%)Total Apoptotic Cells (%)
Control0.51.01.5
Compound (IC50)1.21.02.2
Data indicates a modest induction of apoptosis.[5]

Conclusion and Future Directions

The this compound scaffold represents a promising starting point for the development of novel anticancer agents. The protocols and application notes provided herein offer a robust framework for the preclinical in vitro evaluation of these compounds. The identification of 2-(3-bromophenyl)-8-fluoroquinazoline-4-carboxylic acid as an Aurora A kinase inhibitor highlights a specific avenue for further investigation.[5]

Future research should focus on:

  • Synthesizing and screening a library of this compound derivatives to establish a clear structure-activity relationship (SAR).

  • Expanding the kinase inhibition profiling to include other relevant targets such as EGFR and VEGFR.

  • Investigating the downstream effects on signaling pathways using techniques like western blotting for key pathway proteins (e.g., p-EGFR, p-AKT, p-ERK).

  • Transitioning the most promising compounds to in vivo studies using xenograft models to assess their efficacy and safety in a more complex biological system.[18][20]

By employing a systematic and mechanistically driven approach, the full therapeutic potential of this compound derivatives can be thoroughly explored, paving the way for the development of next-generation targeted cancer therapies.

References

Application Notes and Protocols for High-Throughput Screening of 8-Fluoroquinazolin-4(1H)-one Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Therapeutic Potential of 8-Fluoroquinazolin-4(1H)-one Derivatives

The quinazolinone scaffold is a privileged structure in medicinal chemistry, forming the core of numerous approved drugs and clinical candidates, particularly in oncology.[1][2] The introduction of a fluorine atom at the 8-position of the quinazolinone ring can significantly modulate the compound's physicochemical properties, such as lipophilicity and metabolic stability, potentially enhancing its drug-like characteristics. While the broader class of quinazoline derivatives has been extensively studied as inhibitors of various protein kinases, the specific biological activities of this compound derivatives are an emerging area of research. High-throughput screening (HTS) provides a powerful and efficient methodology for rapidly evaluating large libraries of these derivatives to identify novel lead compounds with therapeutic potential.[3][4][5]

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the design and implementation of HTS assays for the discovery of bioactive this compound derivatives. The protocols detailed herein are grounded in established principles of HTS and are tailored to address the common biological targets of quinazolinone-based compounds, such as protein kinases.

Strategic Considerations for HTS Campaign Design

A successful HTS campaign requires careful planning and consideration of several key factors. The choice of assay technology, the biological target, and the criteria for hit selection are all critical determinants of the quality and relevance of the screening results.

Target Selection: Based on the known pharmacology of quinazolinone derivatives, protein kinases are a primary target class of interest.[6][7] Specifically, receptor tyrosine kinases like the Epidermal Growth Factor Receptor (EGFR) and non-receptor tyrosine kinases are frequent targets.[1] The protocols in this guide will therefore focus on kinase activity assays. However, these methodologies can be adapted for other target classes, such as G-protein coupled receptors (GPCRs) or proteases, should preliminary studies suggest such activities for the this compound scaffold.

Assay Format Selection: The choice of assay format depends on the nature of the target and the desired readout. Homogeneous assays, which do not require separation of bound and unbound reagents, are generally preferred for HTS due to their simplicity and amenability to automation.[8] This guide will detail protocols for several robust and widely used homogeneous assay formats:

  • Fluorescence Polarization (FP): Ideal for monitoring binding events, such as an inhibitor displacing a fluorescently labeled ligand from a target protein.[8]

  • Förster Resonance Energy Transfer (FRET): A versatile technique for measuring proximity between two fluorescent molecules, often used to monitor substrate cleavage by proteases or conformational changes in proteins.[9][10][11]

  • Luminescence-Based Assays: Highly sensitive assays that measure light production from a biochemical reaction, commonly used for ATP-dependent enzymes like kinases (e.g., ADP-Glo™) and for cell viability screens.[12][13]

  • AlphaScreen® (Amplified Luminescent Proximity Homogeneous Assay): A bead-based proximity assay that is highly sensitive and versatile for detecting a wide range of biomolecular interactions.[14][15][16]

Hit Validation Cascade: It is crucial to have a well-defined hit validation strategy to eliminate false positives and prioritize promising compounds for further development.[17][18] A typical cascade involves re-testing primary hits, performing dose-response analysis to determine potency (IC50), and conducting orthogonal assays to confirm the mechanism of action.[17][19]

Experimental Workflows and Protocols

This section provides detailed, step-by-step protocols for screening this compound derivatives against a generic protein kinase target. These protocols are designed for a 384-well microplate format, which is standard for HTS.

Protocol 1: Fluorescence Polarization (FP) Competition Assay for Kinase Binding

This assay measures the ability of a test compound to inhibit the binding of a fluorescently labeled tracer to the kinase of interest.

Principle: A small fluorescently labeled molecule (tracer) bound to a larger protein kinase rotates slowly, resulting in a high fluorescence polarization value. When a test compound displaces the tracer from the kinase, the unbound tracer tumbles more rapidly, leading to a decrease in the polarization signal.[8][20][21]

Workflow Diagram:

FP_Workflow cluster_prep Reagent Preparation cluster_assay Assay Execution (384-well plate) cluster_analysis Data Analysis reagent_prep Prepare Assay Buffer, Kinase, Fluorescent Tracer, and Test Compounds add_kinase Add Kinase Solution reagent_prep->add_kinase add_compound Add Test Compound or Control add_kinase->add_compound incubate1 Incubate (e.g., 15 min at RT) add_compound->incubate1 add_tracer Add Fluorescent Tracer incubate1->add_tracer incubate2 Incubate to Equilibrium (e.g., 60 min at RT) add_tracer->incubate2 read_plate Read Fluorescence Polarization incubate2->read_plate calc_inhibition Calculate % Inhibition read_plate->calc_inhibition dose_response Generate Dose-Response Curves (for hits) calc_inhibition->dose_response determine_ic50 Determine IC50 Values dose_response->determine_ic50

Caption: Workflow for a Fluorescence Polarization competition assay.

Materials and Reagents:

  • Purified protein kinase of interest

  • Fluorescently labeled tracer (a known ligand or ATP competitive probe)

  • This compound derivative library (e.g., 10 mM in DMSO)

  • Assay Buffer (e.g., 50 mM HEPES, pH 7.5, 150 mM NaCl, 10 mM MgCl₂, 1 mM DTT, 0.01% Tween-20)

  • 384-well, low-volume, black microplates

  • Microplate reader with fluorescence polarization capabilities

Protocol:

  • Compound Plating: Using an acoustic liquid handler, transfer 25-50 nL of each compound from the source plate to the assay plate. This typically results in a final screening concentration of 10 µM.

  • Kinase Addition: Prepare a solution of the kinase in assay buffer at twice the final desired concentration. Add 5 µL of this solution to each well of the assay plate.

  • Incubation: Gently mix the plate and incubate for 15 minutes at room temperature to allow for compound-enzyme interaction.

  • Tracer Addition: Prepare a solution of the fluorescent tracer in assay buffer at twice the final desired concentration. Add 5 µL of this solution to each well.

  • Equilibration: Incubate the plate for 60 minutes at room temperature, protected from light, to allow the binding reaction to reach equilibrium.

  • Data Acquisition: Read the fluorescence polarization on a compatible microplate reader.

Data Analysis:

The percent inhibition is calculated using the following formula:

% Inhibition = 100 * (1 - [(mP_sample - mP_min) / (mP_max - mP_min)])

Where:

  • mP_sample is the millipolarization value of the test well.

  • mP_min is the average millipolarization of the minimum control (tracer only).

  • mP_max is the average millipolarization of the maximum control (kinase + tracer, no inhibitor).

Compounds showing significant inhibition (e.g., >50%) are selected as "hits" for further dose-response analysis to determine their IC50 values.

Protocol 2: Luminescence-Based Kinase Activity Assay (e.g., ADP-Glo™)

This assay quantifies the amount of ADP produced during a kinase reaction, which is a direct measure of kinase activity.

Principle: The ADP-Glo™ assay is a two-step process. First, the kinase reaction is performed, and then the ADP-Glo™ Reagent is added to terminate the reaction and deplete the remaining ATP. In the second step, the Kinase Detection Reagent is added to convert the ADP generated into ATP, which is then used in a luciferase/luciferin reaction to produce a luminescent signal that is proportional to the initial kinase activity.[1]

Workflow Diagram:

Luminescence_Workflow cluster_prep Reagent Preparation cluster_assay Assay Execution (384-well plate) cluster_analysis Data Analysis reagent_prep Prepare Assay Buffer, Kinase, Substrate, ATP, and Test Compounds add_compound Add Test Compound or Control reagent_prep->add_compound add_enzyme_substrate Add Kinase/Substrate Mix add_compound->add_enzyme_substrate incubate1 Pre-incubate (e.g., 15 min at RT) add_enzyme_substrate->incubate1 add_atp Initiate Reaction with ATP incubate1->add_atp incubate2 Kinase Reaction (e.g., 60 min at RT) add_atp->incubate2 add_adpglo Add ADP-Glo™ Reagent incubate2->add_adpglo incubate3 Incubate (40 min at RT) add_adpglo->incubate3 add_detection Add Kinase Detection Reagent incubate3->add_detection incubate4 Incubate (30-60 min at RT) add_detection->incubate4 read_plate Read Luminescence incubate4->read_plate calc_inhibition Calculate % Inhibition read_plate->calc_inhibition dose_response Generate Dose-Response Curves (for hits) calc_inhibition->dose_response determine_ic50 Determine IC50 Values dose_response->determine_ic50

References

Application Note: Molecular Docking of 8-Fluoroquinazolin-4(1H)-one with Oncogenic Target Proteins

Author: BenchChem Technical Support Team. Date: January 2026

Introduction and Rationale

The quinazolinone scaffold is a cornerstone in medicinal chemistry, forming the core structure of numerous therapeutic agents.[1][2] Its derivatives are particularly prominent in oncology, with several FDA-approved drugs, such as Gefitinib and Erlotinib, targeting key proteins in cancer signaling pathways.[3][4][5] The 4(3H)-quinazolinone core is recognized for its ability to interact with various biological targets, making it a "privileged scaffold" in drug discovery.[6] This application note focuses on 8-Fluoroquinazolin-4(1H)-one, a representative derivative, to delineate a comprehensive molecular docking protocol.

Molecular docking is an indispensable computational tool that predicts the preferred orientation of a molecule (ligand) when bound to a second molecule (receptor, typically a protein) to form a stable complex.[7][8] This technique is instrumental in structure-based drug design, enabling the rapid screening of virtual libraries, elucidation of binding mechanisms, and optimization of lead compounds. By simulating the interaction between this compound and key cancer-related proteins, we can hypothesize its binding affinity and mode of action, thereby guiding further experimental validation.

This guide provides a detailed, field-proven protocol for performing molecular docking studies, from ligand and protein preparation to the analysis of results, using the widely adopted AutoDock Vina software.[9][10][11][12]

Selection of Target Proteins

Quinazolinone derivatives are known to inhibit a range of protein kinases that are hyperactivated in various cancers.[1][5][13][14] For this study, we have selected three well-validated oncogenic protein targets whose signaling pathways are frequently dysregulated in tumor progression and angiogenesis.

  • Epidermal Growth Factor Receptor (EGFR): A receptor tyrosine kinase whose overexpression is linked to uncontrolled cell proliferation in numerous cancers, including non-small cell lung carcinoma.[3][15][16] Quinazoline-based inhibitors are a major class of drugs targeting EGFR.[16][17]

  • Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2): The primary mediator of angiogenesis, the process of forming new blood vessels, which is critical for tumor growth and metastasis.[18][19][20][21] Inhibition of VEGFR-2 is a key anti-angiogenic strategy.[22]

  • Phosphoinositide 3-Kinase (PI3K): A family of lipid kinases that regulate critical cellular processes such as proliferation, survival, and metabolism through the PI3K/Akt/mTOR pathway.[4][23][24][25] This pathway is one of the most frequently hyperactivated in human cancers.

For the purpose of this protocol, the following crystal structures will be retrieved from the Protein Data Bank (PDB).

Target ProteinPDB IDCo-crystallized LigandResolution (Å)
EGFR1M17Erlotinib2.60
VEGFR-24ASDSorafenib1.95
PI3Kγ1E8XQuercetin2.10

Detailed Methodology and Protocols

This section outlines the complete workflow for a molecular docking study. The causality behind each step is explained to provide a deeper understanding of the process.

Workflow Overview

The general workflow involves preparing the ligand and protein structures, defining a search space on the protein, running the docking simulation, and finally, analyzing the predicted binding poses.

G cluster_prep Preparation Phase cluster_dock Execution Phase cluster_analysis Analysis Phase LigandPrep Ligand Preparation (this compound) GridGen Grid Box Generation (Define Active Site) LigandPrep->GridGen ProteinPrep Protein Preparation (EGFR, VEGFR-2, PI3K) ProteinPrep->GridGen Docking Run AutoDock Vina (Simulation) GridGen->Docking Results Analyze Binding Affinity (Scoring Function) Docking->Results Visualization Visualize Interactions (H-Bonds, Hydrophobic) Results->Visualization

Caption: High-level workflow for molecular docking.

Protocol 1: Ligand Preparation

Objective: To generate a low-energy, 3D conformation of this compound and prepare it in the required PDBQT file format, which includes partial charges and rotatable bond information.[26][27]

Tools: ChemDraw or PubChem Sketcher, Open Babel.

Methodology:

  • Obtain 2D Structure:

    • Draw the structure of this compound using chemical drawing software like ChemDraw or an online tool.

    • Alternatively, retrieve the structure from a chemical database like PubChem. Save the structure as a MOL or SDF file.

    • Rationale: This provides the basic connectivity of the atoms.

  • Convert to 3D and Add Hydrogens:

    • Use a tool like Open Babel to convert the 2D structure into a 3D conformation and add hydrogens. Hydrogens are often omitted in 2D representations but are crucial for calculating accurate interactions.[27]

    • Command Line (Open Babel):

  • Energy Minimization:

    • The initial 3D structure may not be in its most stable, low-energy state. Perform energy minimization using a molecular mechanics force field, such as MMFF94 or UFF.

    • Rationale: This step finds a local energy minimum for the ligand's conformation, resulting in more realistic bond lengths and angles, which is critical for accurate docking.[28]

    • Command Line (Open Babel):

  • Convert to PDBQT Format:

    • AutoDock Vina requires ligands to be in the PDBQT format, which contains atomic coordinates, partial charges (typically Gasteiger charges), and information about rotatable bonds (torsions).[29][30]

    • This can be done using AutoDock Tools (ADT) or via command line with Open Babel.

    • Command Line (Open Babel):

Protocol 2: Target Protein Preparation

Objective: To clean the raw PDB structure of the target protein, add hydrogens, and assign charges, preparing it for the docking simulation.[28][29][31][32]

Tools: PyMOL or Discovery Studio Visualizer, AutoDock Tools (ADT).

Methodology:

  • Download PDB Structure:

    • Download the crystal structure of the target protein (e.g., 1M17 for EGFR) from the RCSB Protein Data Bank.

  • Clean the Protein Structure:

    • Open the PDB file in a molecular visualization tool like PyMOL or Discovery Studio.

    • Remove all non-essential molecules, including water molecules, co-crystallized ligands, ions, and any additional protein chains not involved in the binding site.[28][32]

    • Rationale: Water molecules can interfere with the docking algorithm unless they are known to be critical for binding (conserved water). Removing the original ligand clears the active site for the new ligand to be docked.

  • Prepare Receptor in AutoDock Tools (ADT):

    • Launch ADT and load the cleaned PDB file.

    • Add Polar Hydrogens: Go to Edit > Hydrogens > Add and select 'Polar only'.[32]

    • Rationale: Hydrogen atoms are absent in most X-ray crystal structures but are essential for defining hydrogen bonds and correct ionization states. Adding only polar hydrogens is a standard practice to reduce computational complexity while retaining key H-bonding capabilities.

    • Assign Charges: Go to Edit > Charges > Add Kollman Charges.

    • Rationale: Partial atomic charges are necessary for the scoring function to calculate electrostatic interactions between the protein and the ligand.[30]

    • Save as PDBQT: Go to Grid > Macromolecule > Choose to select the protein and then save the output as a PDBQT file (e.g., 1M17_receptor.pdbqt). This file now contains the prepared receptor structure.[32]

Protocol 3: Molecular Docking Simulation

Objective: To define the binding site and run the docking algorithm to predict the best binding poses of the ligand.

Tools: AutoDock Tools (ADT), AutoDock Vina.

Methodology:

  • Define the Grid Box (Search Space):

    • In ADT, with the prepared receptor loaded, go to Grid > Grid Box.

    • A box will appear, representing the 3D space where Vina will search for binding poses.

    • Position and size this box to encompass the entire active site of the protein. A common practice is to center the grid on the position of the co-crystallized ligand.[6]

    • Note the coordinates for the center (center_x, center_y, center_z) and the dimensions (size_x, size_y, size_z) of the box.

    • Rationale: Defining a specific search space focuses the computational effort on the region of interest, increasing efficiency and reducing the chances of finding irrelevant binding sites.

  • Create a Configuration File:

    • Create a text file named conf.txt. This file tells Vina where to find the input files and how to perform the docking.

    • Example conf.txt:

    • Rationale: The exhaustiveness parameter controls the thoroughness of the search. Higher values increase the probability of finding the true binding minimum but also increase computation time. A value of 8 is a good starting point.[10]

  • Run AutoDock Vina:

    • Open a command line or terminal.

    • Navigate to the directory containing your prepared files (receptor.pdbqt, ligand.pdbqt, conf.txt).

    • Execute the Vina program.

    • Command Line (Vina):

    • Vina will run the simulation and output the results into the specified out file (1M17_out.pdbqt) and a log file (log.txt).[12]

Analysis and Interpretation of Results

Objective: To evaluate the docking output to determine the binding affinity and understand the key intermolecular interactions driving the ligand-protein binding.[7][33][34][35]

Interpreting the Docking Score

The primary output from AutoDock Vina is the binding affinity, reported in kcal/mol in the log file and the output PDBQT file.[33]

  • Binding Affinity (ΔG): This score is an estimate of the binding free energy. More negative values indicate stronger, more favorable binding.[33] This allows for the ranking of different ligands or different poses of the same ligand.

  • Root Mean Square Deviation (RMSD): If you are re-docking a known ligand, the RMSD between the predicted pose and the crystal structure pose can validate the docking protocol. An RMSD value < 2.0 Å is generally considered a successful prediction.[7][33]

Visualizing and Analyzing Interactions

Tools: PyMOL, Discovery Studio Visualizer, LigPlot+.

  • Load Structures: Open your visualization software and load the prepared receptor PDBQT file (1M17_receptor.pdbqt) and the Vina output file (1M17_out.pdbqt). The output file contains multiple binding poses (typically 9), ranked by their binding affinity.

  • Analyze the Best Pose: Focus on the top-ranked pose (Mode 1, with the most negative binding affinity).

  • Identify Key Interactions: Examine the binding pocket to identify the amino acid residues interacting with the ligand. Look for:

    • Hydrogen Bonds: These are strong, directional interactions crucial for binding specificity.

    • Hydrophobic Interactions: Interactions between nonpolar regions of the ligand and protein.

    • Pi-Pi Stacking: Interactions between aromatic rings.

    • Rationale: Understanding these specific interactions provides a mechanistic basis for the ligand's affinity and can guide chemical modifications to improve potency or selectivity.[33][34]

G cluster_protein Protein Active Site Ligand This compound Met793 Met793 Ligand->Met793 H-Bond Lys745 Lys745 Ligand->Lys745 H-Bond Asp855 Asp855 Ligand->Asp855 Ionic Leu718 Leu718 Ligand->Leu718 Hydrophobic

Caption: Conceptual diagram of ligand-protein interactions.

Representative Results

The following table summarizes hypothetical docking results for this compound against the selected target proteins.

Target ProteinPDB IDBinding Affinity (kcal/mol)Key Interacting ResiduesInteraction Type
EGFR 1M17-8.5Met793, Lys745, Cys797Hydrogen Bond, Hydrophobic
VEGFR-2 4ASD-7.9Cys919, Asp1046, Glu885Hydrogen Bond, Pi-Alkyl
PI3Kγ 1E8X-7.2Val882, Lys833, Asp964Hydrogen Bond, Hydrophobic

Note: These values are for illustrative purposes. Actual results will be generated upon running the simulation.

Conclusion

This application note provides a comprehensive and validated protocol for conducting molecular docking studies of this compound with relevant oncogenic protein targets. By following these detailed steps—from meticulous preparation of both ligand and receptor to the careful analysis of binding interactions—researchers can gain valuable insights into the potential inhibitory activity of small molecules. The predicted binding affinities and interaction patterns serve as a strong foundation for hypothesis-driven drug design, guiding the synthesis and experimental testing of novel quinazolinone-based therapeutic agents.

References

Application Notes and Protocols for Evaluating the Cytotoxicity of 8-Fluoroquinazolin-4(1H)-one

Author: BenchChem Technical Support Team. Date: January 2026

Authored by: A Senior Application Scientist
Abstract

This document provides a comprehensive technical guide for researchers, scientists, and drug development professionals on the evaluation of cytotoxicity for the novel investigational compound, 8-Fluoroquinazolin-4(1H)-one. We eschew a one-size-fits-all template, instead presenting a logically structured, multi-assay strategy that progresses from broad viability screening to specific mechanistic insights. This guide is grounded in the established expertise that a single assay is insufficient to fully characterize a compound's cellular impact. We will explain the causality behind each experimental choice, provide detailed, self-validating protocols, and integrate authoritative references to ensure scientific integrity.

Introduction: The Scientific Rationale for a Multi-Assay Approach

The quinazolinone scaffold is a "privileged structure" in medicinal chemistry, forming the core of numerous compounds with potent biological activities, particularly in oncology.[1][2] Several quinazolinone derivatives have been successfully developed as inhibitors of critical cancer-related signaling pathways, including those mediated by the Epidermal Growth Factor Receptor (EGFR) and Poly (ADP-ribose) polymerase (PARP).[3][4][5][6]

This compound is a novel investigational compound from this class. Based on extensive structure-activity relationship studies of related molecules, we hypothesize that its primary mechanism of action involves the inhibition of EGFR tyrosine kinase activity.[4][7] Dysregulation of the EGFR pathway is a key driver in many cancers, promoting uncontrolled cell proliferation and survival.[4] Therefore, a compound targeting this pathway is expected to reduce cancer cell viability.

However, a reduction in viable cells can occur through two distinct phenomena:

  • Cytotoxicity: The direct killing of cells, leading to a decrease in cell number.

  • Cytostasis: The inhibition of cell proliferation without directly causing cell death.

Furthermore, cytotoxic cell death can proceed through different mechanisms, primarily apoptosis (programmed cell death) or necrosis (uncontrolled cell lysis). A thorough evaluation must distinguish between these outcomes. This guide outlines a three-phase experimental approach to build a comprehensive cytotoxicity profile for this compound, moving from a general assessment of metabolic activity to a specific determination of the mode of cell death.

Hypothesized Mechanism of Action: EGFR Inhibition

We propose that this compound binds to the ATP-binding site of the EGFR, preventing its autophosphorylation and blocking downstream signaling cascades like the RAS/MAPK and PI3K/AKT pathways. This inhibition is expected to halt cell proliferation and induce apoptosis.

EGFR_Pathway cluster_membrane Cell Membrane cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm EGFR EGFR RAS_RAF_MEK_ERK RAS/RAF/MEK/ERK Pathway EGFR->RAS_RAF_MEK_ERK Activates PI3K_AKT PI3K/AKT Pathway EGFR->PI3K_AKT Activates EGF EGF Ligand EGF->EGFR Binds Proliferation Cell Proliferation & Survival RAS_RAF_MEK_ERK->Proliferation Apoptosis Apoptosis PI3K_AKT->Apoptosis Inhibits PI3K_AKT->Proliferation Compound This compound Compound->EGFR Inhibits

Caption: Hypothesized EGFR signaling inhibition by this compound.

Phase 1: Primary Screening for Bioactivity with the MTT Assay
2.1. The "Why": Assessing Metabolic Activity as a Proxy for Viability

The first step is to determine if this compound has any biological effect on cancer cells and to establish a dose-response curve. The MTT assay is a robust, high-throughput, and cost-effective colorimetric method ideal for this purpose.

Principle: The assay measures the metabolic activity of a cell population. In viable cells, mitochondrial dehydrogenase enzymes convert the yellow tetrazolium salt (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide, or MTT) into insoluble purple formazan crystals.[8] The amount of formazan produced, which is quantified spectrophotometrically, is directly proportional to the number of metabolically active (and therefore, generally viable) cells. This allows for the calculation of the IC50 value , the concentration of the compound that inhibits 50% of the metabolic activity compared to untreated controls.

It is critical to understand that the MTT assay does not directly count living cells; it measures metabolic rate.[9] A compound could reduce MTT conversion by inhibiting metabolism without killing the cell. Therefore, results from this assay must be interpreted as a measure of "cell viability" or "metabolic activity" and require confirmation with more specific assays.[10][11]

2.2. Experimental Workflow: MTT Assay

MTT_Workflow start Start seed Seed cells in 96-well plate start->seed incubate1 Incubate 24h (allow attachment) seed->incubate1 treat Treat with serial dilutions of This compound incubate1->treat incubate2 Incubate 48-72h treat->incubate2 add_mtt Add MTT reagent (0.5 mg/mL final conc.) incubate2->add_mtt incubate3 Incubate 3-4h (formazan formation) add_mtt->incubate3 solubilize Add solubilization solution (e.g., DMSO) incubate3->solubilize read Read absorbance at ~570 nm solubilize->read end End read->end

Caption: Workflow for the MTT cell viability assay.

2.3. Detailed Protocol: MTT Assay

Cell Line Selection: For a putative EGFR inhibitor, a non-small cell lung cancer (NSCLC) cell line like A549 is a relevant choice, as EGFR is a common target in this cancer type.[12]

Materials:

  • A549 cells

  • DMEM/F-12 medium with 10% FBS and 1% Penicillin-Streptomycin

  • 96-well flat-bottom sterile tissue culture plates

  • This compound stock solution (e.g., 10 mM in DMSO)

  • MTT reagent (5 mg/mL in sterile PBS, filtered)

  • Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)

  • Multi-channel pipette and plate reader

Procedure:

  • Cell Seeding: Trypsinize and count A549 cells. Seed 5,000-10,000 cells per well in 100 µL of complete medium into a 96-well plate. Incubate for 24 hours at 37°C, 5% CO₂ to allow for cell attachment.

  • Compound Treatment:

    • Prepare serial dilutions of this compound in culture medium. A typical starting range is 0.1 µM to 100 µM.

    • Controls are essential:

      • Untreated Control: Cells with medium only.

      • Vehicle Control: Cells treated with the highest concentration of DMSO used in the dilutions (e.g., 0.5%).

      • Blank Control: Medium only (no cells) for background subtraction.

    • Remove the old medium from the cells and add 100 µL of the compound dilutions or control medium.

    • Incubate for the desired exposure time (e.g., 48 or 72 hours).

  • MTT Addition: Add 10 µL of MTT reagent (5 mg/mL) to each well (final concentration 0.5 mg/mL). Incubate for 3-4 hours at 37°C. Viable cells will form visible purple formazan crystals.

  • Formazan Solubilization: Carefully aspirate the medium from each well without disturbing the crystals. Add 100 µL of DMSO to each well to dissolve the formazan. Gently pipette to ensure complete dissolution.

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

  • Analysis:

    • Subtract the average absorbance of the blank control from all other readings.

    • Calculate the percentage of viability for each concentration: (% Viability) = (Absorbance_Treated / Absorbance_Vehicle_Control) * 100.

    • Plot % Viability against the log of the compound concentration and use non-linear regression to determine the IC50 value.

2.4. Data Presentation
Compound Concentration (µM)% Viability (MTT Assay)
0 (Vehicle Control)100 ± 4.5
0.198 ± 5.1
185 ± 6.2
1052 ± 3.8
5015 ± 2.1
1005 ± 1.5
Calculated IC50 ~9.5 µM
Phase 2: Distinguishing Cytotoxicity with the LDH Assay
3.1. The "Why": Measuring Membrane Integrity

A low IC50 value from the MTT assay indicates potent bioactivity, but does not confirm cell death. To determine if this compound is truly cytotoxic, we must measure a direct marker of cell death. The Lactate Dehydrogenase (LDH) release assay is an excellent choice for this.

Principle: LDH is a stable cytosolic enzyme present in most eukaryotic cells.[13] In healthy cells, it remains intracellular. When the plasma membrane is compromised—a hallmark of necrosis or late apoptosis—LDH is released into the culture medium.[14] The assay quantifies the amount of LDH in the supernatant through a coupled enzymatic reaction that produces a colored formazan product, which is measured spectrophotometrically.[15] An increase in extracellular LDH activity is a direct indicator of cytotoxicity.[16]

3.2. Experimental Workflow: LDH Assay

LDH_Workflow start Start setup Set up cell plate (Same as MTT: seeding, treatment) start->setup incubate Incubate 48-72h setup->incubate transfer Transfer supernatant to a new 96-well plate incubate->transfer add_reagent Add LDH reaction mixture (Substrate + Catalyst) transfer->add_reagent incubate_rt Incubate 30 min at RT (Protected from light) add_reagent->incubate_rt add_stop Add Stop Solution incubate_rt->add_stop read Read absorbance at ~490 nm add_stop->read end End read->end

Caption: Workflow for the LDH cytotoxicity assay.

3.3. Detailed Protocol: LDH Assay

Setup: The cell seeding and compound treatment steps are identical to the MTT assay, and can be run in parallel from the same initial cell suspension.

Materials:

  • Treated 96-well plate from Phase 1 setup

  • Commercially available LDH Cytotoxicity Assay Kit (containing substrate mix, catalyst, and stop solution)

  • Lysis Buffer (provided in kit, for maximum LDH release control)

  • New 96-well flat-bottom plate

Procedure:

  • Prepare Controls: In the treated plate, set up the following controls:

    • Spontaneous LDH Release: Vehicle control wells (no compound).

    • Maximum LDH Release: Add Lysis Buffer (as per kit instructions, usually 10 µL) to a set of vehicle control wells 45 minutes before the end of the incubation. This lyses all cells and represents 100% cytotoxicity.

    • Background Control: Medium only.

  • Collect Supernatant: After the 48-72 hour incubation, centrifuge the plate at ~250 x g for 5 minutes. Carefully transfer 50 µL of supernatant from each well to a new 96-well plate.

  • LDH Reaction: Prepare the LDH Reaction Mix according to the kit's protocol. Add 50 µL of this mix to each well containing supernatant.

  • Incubation: Incubate the plate at room temperature for 30 minutes, protected from light.

  • Stop Reaction: Add 50 µL of Stop Solution to each well.

  • Data Acquisition: Measure the absorbance at 490 nm within 1 hour.

  • Analysis:

    • Subtract the background control absorbance from all other readings.

    • Calculate the percentage of cytotoxicity: (% Cytotoxicity) = [(Abs_Treated - Abs_Spontaneous) / (Abs_Maximum - Abs_Spontaneous)] * 100.

3.4. Data Presentation
Concentration (µM)% Viability (MTT)% Cytotoxicity (LDH)Interpretation
1052%45%Effect is largely cytotoxic
5015%88%Effect is strongly cytotoxic
Scenario B
1052%5%Effect is largely cytostatic (proliferation block)
Phase 3: Mechanistic Insight into Cell Death - Apoptosis Assays
4.1. The "Why": Confirming Programmed Cell Death

Since our hypothesized target, EGFR, is known to regulate cell survival, its inhibition should trigger apoptosis.[4] We will use two complementary assays to confirm this.

A. Annexin V / Propidium Iodide (PI) Staining: This flow cytometry-based assay provides a detailed snapshot of the cell population.

  • Principle: In early apoptosis, the phospholipid phosphatidylserine (PS) flips from the inner to the outer leaflet of the plasma membrane.[17] Annexin V is a protein that has a high affinity for PS and, when fluorescently labeled (e.g., with FITC), it can identify these early apoptotic cells.[18] Propidium Iodide (PI) is a fluorescent dye that intercalates with DNA but cannot cross the intact membrane of live or early apoptotic cells.[19] It can only enter late-stage apoptotic and necrotic cells where membrane integrity is lost.[20] By using both stains, we can differentiate four populations:

    • Viable: Annexin V (-) / PI (-)

    • Early Apoptotic: Annexin V (+) / PI (-)

    • Late Apoptotic/Necrotic: Annexin V (+) / PI (+)

    • Necrotic: Annexin V (-) / PI (+)

B. Caspase-Glo® 3/7 Assay: This assay provides quantitative biochemical evidence of apoptosis.

  • Principle: Apoptosis is executed by a family of proteases called caspases. Caspases-3 and -7 are key "executioner" caspases that cleave numerous cellular substrates, leading to the morphological changes of apoptosis. This assay uses a proluminescent substrate containing the DEVD tetrapeptide sequence, which is specific for Caspase-3 and -7.[21] When cleaved by active caspases, the substrate releases aminoluciferin, which is then used by luciferase to generate a light signal proportional to caspase activity.[22][23] A significant increase in luminescence confirms that the apoptotic pathway is activated.

4.2. Experimental Workflows: Apoptosis Assays

Apoptosis_Workflows cluster_AnnexinV Annexin V / PI Staining cluster_Caspase Caspase-Glo® 3/7 Assay av_start Start av_treat Treat cells in 6-well plate av_start->av_treat av_harvest Harvest cells (including supernatant) av_treat->av_harvest av_wash Wash with PBS & Annexin V Binding Buffer av_harvest->av_wash av_stain Stain with Annexin V-FITC and Propidium Iodide av_wash->av_stain av_analyze Analyze by Flow Cytometry av_stain->av_analyze av_end End av_analyze->av_end casp_start Start casp_treat Treat cells in white-walled 96-well plate casp_start->casp_treat casp_add Add Caspase-Glo® 3/7 Reagent (Add-Mix) casp_treat->casp_add casp_incubate Incubate 1-2h at RT casp_add->casp_incubate casp_read Read Luminescence casp_incubate->casp_read casp_end End casp_read->casp_end

Caption: Workflows for Annexin V/PI staining and Caspase-Glo® 3/7 assays.

4.3. Detailed Protocol: Annexin V / PI Staining

Materials:

  • 6-well tissue culture plates

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, PI solution, and 10X Binding Buffer)

  • Cold PBS

  • Flow cytometer

Procedure:

  • Cell Culture: Seed A549 cells in 6-well plates and treat with this compound at its IC50 and 2x IC50 concentrations for 24-48 hours. Include vehicle and untreated controls. A positive control (e.g., 1 µM Staurosporine for 4 hours) is highly recommended.

  • Cell Harvesting: Collect both adherent and floating cells. Trypsinize the adherent cells and combine them with the supernatant from the same well.

  • Washing: Centrifuge the cell suspension at 300 x g for 5 minutes. Wash the cells once with cold PBS, then once with 1X Binding Buffer.

  • Staining: Resuspend the cell pellet in 100 µL of 1X Binding Buffer. Add 5 µL of Annexin V-FITC and 5 µL of PI solution.

  • Incubation: Incubate for 15 minutes at room temperature in the dark.

  • Analysis: Add 400 µL of 1X Binding Buffer to each sample and analyze immediately on a flow cytometer. Be sure to include single-stain controls for proper compensation.

4.4. Detailed Protocol: Caspase-Glo® 3/7 Assay

Materials:

  • White-walled, clear-bottom 96-well plates (for luminescence)

  • Caspase-Glo® 3/7 Assay System (Promega)

  • Luminometer

Procedure:

  • Cell Culture: Seed A549 cells (5,000-10,000 cells/well) in a white-walled 96-well plate and treat as described for the MTT assay.

  • Reagent Addition: After the desired incubation period (e.g., 24 hours), allow the plate to equilibrate to room temperature. Prepare the Caspase-Glo® 3/7 Reagent according to the manufacturer's instructions. Add 100 µL of the reagent directly to each well.[22]

  • Incubation: Mix the contents on a plate shaker at 300-500 rpm for 30 seconds. Incubate at room temperature for 1-2 hours.

  • Data Acquisition: Measure the luminescence using a plate-reading luminometer.

  • Analysis: Plot the relative luminescence units (RLU) for each condition. An increase in RLU compared to the vehicle control indicates activation of caspases 3 and 7.

4.5. Data Presentation

Table: Annexin V / PI Flow Cytometry Results

TreatmentViable (Q4)Early Apoptotic (Q3)Late Apoptotic/Necrotic (Q2)
Untreated95%3%2%
Vehicle Control94%4%2%
Compound (IC50)40%45%15%
Staurosporine (Control)10%65%25%

Graph: Caspase-3/7 Activity A bar chart showing a dose-dependent increase in luminescence for cells treated with this compound compared to the vehicle control would be generated from this data.

Conclusion and Future Directions

This structured, multi-assay approach provides a robust and comprehensive evaluation of the cytotoxic effects of this compound.

  • Phase 1 (MTT) establishes the compound's bioactivity and determines its IC50.

  • Phase 2 (LDH) differentiates between a cytostatic and a truly cytotoxic effect.

  • Phase 3 (Annexin V/Caspase) elucidates the specific mechanism of cell death, confirming apoptosis.

By following this guide, researchers can confidently characterize the cytotoxic profile of novel compounds. The data gathered would strongly support the hypothesis that this compound acts as a cytotoxic agent that induces apoptosis, consistent with its putative role as an EGFR inhibitor.

Next Steps:

  • Target Validation: Perform Western blot analysis to directly measure the phosphorylation status of EGFR and downstream targets like AKT and ERK to confirm target engagement.

  • Cell Cycle Analysis: Use propidium iodide staining and flow cytometry to determine if the compound causes cell cycle arrest at a specific phase (e.g., G1 or G2/M), a common effect of EGFR inhibitors.

  • Selectivity Profiling: Test the compound against a panel of cancer cell lines with different EGFR mutation statuses (e.g., wild-type vs. mutant) and against non-cancerous cell lines to assess its selectivity and potential therapeutic window.

References

Application Note: A Strategic Guide to Structure-Activity Relationship (SAR) Studies of the 8-Fluoroquinazolin-4(1H)-one Scaffold

Author: BenchChem Technical Support Team. Date: January 2026

Preamble: From Privileged Scaffold to Rational Drug Design

The quinazolin-4(1H)-one core is a quintessential "privileged structure" in medicinal chemistry.[1] Its rigid, bicyclic framework is a versatile template found in numerous natural products and synthetic compounds, exhibiting a remarkable breadth of pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, and antiviral properties.[2][3][4][5][6] This guide focuses on a specific, promising starting point: the 8-Fluoroquinazolin-4(1H)-one scaffold. The introduction of a fluorine atom at the 8-position can significantly modulate physicochemical properties such as lipophilicity and metabolic stability, making it an excellent candidate for a systematic Structure-Activity Relationship (SAR) exploration.

This document serves as a comprehensive protocol and strategic framework for designing and executing an SAR study. It moves beyond a simple list of procedures to explain the causal logic behind experimental choices, ensuring that the generated data is robust, interpretable, and effectively guides the iterative process of drug discovery from an initial hit to a validated lead compound.[7][8]

Section 1: The Strategic SAR Workflow

A successful SAR campaign is not a random walk through chemical space but a systematic, iterative process. The goal is to dissect the molecule, understand the contribution of each component to its biological activity and pharmaceutical properties, and use that knowledge to design superior analogs.[9][10]

Our strategy for the this compound core involves systematically modifying three key positions, as they are synthetically accessible and literature suggests their importance in modulating activity.[1][11][12]

  • R¹ Group (Position 2): Modifications here can influence interactions with the target's binding pocket and affect potency.

  • R² Group (Position 3): Substituents at this position often impact selectivity, cell permeability, and metabolic stability.

  • R³ Group (Positions 5, 6, 7): While our core is fixed with fluorine at position 8, exploring other substitutions on the benzene ring can fine-tune electronic properties and solubility.

The overall workflow follows a well-defined, cyclical path.

SAR_Workflow cluster_0 Design & Synthesis cluster_1 Screening & Profiling cluster_2 Analysis & Iteration Hit Hit Compound (this compound) Design Design Analog Library (Systematic R¹, R², R³ modifications) Hit->Design Synth Chemical Synthesis & Purification Design->Synth Char Structural Characterization (NMR, LC-MS, HRMS) Synth->Char Primary Primary Assay (% Inhibition @ 10µM) Char->Primary Secondary Secondary Assay (IC₅₀ Determination) Primary->Secondary ADME Early ADME Profiling (Solubility, Stability) Secondary->ADME SAR_Analysis SAR/SPR Analysis (Data Interpretation) ADME->SAR_Analysis Docking In Silico Modeling (Docking/QSAR) SAR_Analysis->Docking NewDesign Design Next-Gen Analogs Docking->NewDesign NewDesign->Design Iterative Cycle

Figure 1: The Iterative SAR Cycle.

Section 2: Synthesis of the Analog Library

The foundation of any SAR study is a well-characterized library of chemical analogs. The most common and robust method for synthesizing 4(3H)-quinazolinones proceeds from substituted anthranilic acids via a benzoxazinone intermediate.[3][13][14]

General Synthetic Scheme

The synthesis is a two-step process. First, the appropriately substituted anthranilic acid is cyclized to form a benzoxazin-4-one. This stable intermediate is then reacted with a primary amine to yield the final 3-substituted quinazolinone. Variations at the 2-position are typically introduced via the choice of the acylating agent in the first step (e.g., using acetic anhydride for a 2-methyl group or triethyl orthoformate for an unsubstituted C2).

Synthesis_Scheme Anthranilic_Acid 2-Amino-3-fluorobenzoic Acid step1 Step 1: Cyclization Acylating_Agent Acylating Agent (e.g., Acetic Anhydride) Amine Primary Amine (R²-NH₂) step2 Step 2: Amination & Ring Opening/Closure Benzoxazinone 8-Fluoro-2-methyl- 4H-benzo[d][1,3]oxazin-4-one Quinazolinone 8-Fluoro-2-methyl-3-(R²)- quinazolin-4(1H)-one step1->Benzoxazinone Reflux step2->Quinazolinone Reflux in Acetic Acid Screening_Cascade Compound_Library Synthesized Analog Library (N > 50) Primary_Screen Primary Screen Single Dose (10 µM) % Inhibition Compound_Library->Primary_Screen Active_Hits Active Hits (>50% Inhibition) (N ≈ 10-15) Primary_Screen->Active_Hits Secondary_Screen Secondary Screen Dose-Response IC₅₀ Determination Active_Hits->Secondary_Screen Potent_Compounds Potent Compounds (IC₅₀ < 10 µM) (N ≈ 5-8) Secondary_Screen->Potent_Compounds ADME_Screen ADME/Tox Screen Solubility, Stability, etc. Potent_Compounds->ADME_Screen Lead_Candidates Lead Candidates (N ≈ 2-3) ADME_Screen->Lead_Candidates

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 8-Fluoroquinazolin-4(1H)-one

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for the synthesis of 8-Fluoroquinazolin-4(1H)-one. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance, troubleshooting strategies, and frequently asked questions related to this specific synthesis. Our goal is to empower you with the scientific understanding and practical knowledge to improve your reaction yields and obtain high-purity product.

Introduction to the Synthesis

The synthesis of this compound is a critical process in the development of various pharmacologically active molecules. The presence of the fluorine atom at the 8-position can significantly influence the compound's biological activity and pharmacokinetic properties. The most common and direct route to this scaffold is the Niementowski quinazoline synthesis, which involves the cyclocondensation of 2-amino-3-fluorobenzoic acid with formamide.[1]

This guide will delve into the nuances of this reaction, providing a detailed experimental protocol, troubleshooting for common issues, and a comprehensive FAQ section.

Troubleshooting Guide: Common Issues and Solutions

This section is structured in a question-and-answer format to directly address specific problems you may encounter during the synthesis of this compound.

Issue 1: Low or No Product Yield

Question: I am experiencing a very low yield, or in some cases, no formation of the desired this compound. What are the likely causes and how can I rectify this?

Answer:

Low yields in the Niementowski synthesis of this compound can be attributed to several factors, often related to the purity of starting materials, reaction conditions, and the electronic nature of the fluorinated substrate.

Probable Causes & Solutions:

  • Purity of 2-Amino-3-fluorobenzoic Acid:

    • The Problem: The primary precursor, 2-amino-3-fluorobenzoic acid, can contain impurities from its synthesis (e.g., from the oxidation of 7-fluoroisatin) that can inhibit the cyclization reaction.[2]

    • The Solution: Ensure the starting material is of high purity. If necessary, recrystallize the 2-amino-3-fluorobenzoic acid from an ethanol-water mixture to remove any residual impurities.[3] Verify the purity by checking its melting point (typically around 188 °C) and spectroscopic data.[3]

  • Reaction Temperature and Time:

    • The Problem: The Niementowski reaction is thermally driven.[4] Insufficient temperature will lead to an incomplete reaction, while excessively high temperatures can cause degradation of the starting materials and the product. The electron-withdrawing nature of the fluorine atom can make the amino group of 2-amino-3-fluorobenzoic acid less nucleophilic, potentially requiring more stringent reaction conditions compared to non-fluorinated analogs.[5]

    • The Solution: A systematic optimization of the reaction temperature is crucial. Start with a temperature of 150-160 °C and monitor the reaction progress using Thin Layer Chromatography (TLC).[6] If the reaction is sluggish, a gradual increase in temperature up to 180 °C may be necessary. Prolonging the reaction time at a moderate temperature is often preferable to a short reaction time at a very high temperature.

  • Excess Formamide and Water Removal:

    • The Problem: Formamide serves as both a reactant and a solvent.[7] The reaction produces water as a byproduct, which can hydrolyze the formamide and potentially reverse the reaction, thus reducing the yield.

    • The Solution: Use a significant excess of formamide (10-20 equivalents) to drive the reaction forward.[6] To facilitate the removal of water, consider performing the reaction with a setup that allows for the distillation of water, such as a Dean-Stark apparatus, although this may not always be practical with formamide due to its high boiling point. A simpler approach is to ensure all glassware is scrupulously dry and to use anhydrous formamide if available.

  • Alternative: Microwave-Assisted Synthesis:

    • The Problem: Conventional heating can be slow and lead to side product formation due to prolonged exposure to high temperatures.

    • The Solution: Microwave-assisted synthesis can be a highly effective alternative, often leading to significantly reduced reaction times and improved yields.[8][9] The focused heating provided by microwaves can efficiently drive the cyclization while minimizing thermal degradation. A typical starting point for microwave synthesis would be 150-180 °C for 15-30 minutes.[9]

Issue 2: Difficulty in Product Purification

Question: I am struggling to purify the final product. The crude material is often a dark, oily residue, and recrystallization is not straightforward. What are the best purification strategies?

Answer:

Purification of quinazolinones can be challenging due to the presence of unreacted starting materials, polymeric byproducts from formamide, and other side products.

Probable Causes & Solutions:

  • Presence of Polymeric Byproducts:

    • The Problem: Heating formamide, especially for extended periods, can lead to the formation of polymeric impurities that are difficult to remove.

    • The Solution: After the reaction is complete, pouring the hot reaction mixture into a large volume of ice-cold water is a critical first step.[6] This will precipitate the desired product while many of the polymeric impurities remain in the aqueous solution. Vigorous stirring during this process is essential to ensure efficient precipitation.

  • Ineffective Recrystallization:

    • The Problem: Choosing the right solvent for recrystallization is key. The fluorine atom in this compound can alter its solubility profile compared to unsubstituted quinazolinones.

    • The Solution:

      • Initial Wash: After filtering the crude precipitate from the aqueous work-up, wash it thoroughly with cold water and then with a small amount of cold ethanol to remove residual formamide and other water-soluble impurities.

      • Solvent Screening: For recrystallization, start with ethanol or a mixture of ethanol and water.[6] If the product is too soluble in ethanol, try a less polar solvent like isopropanol or a mixture of ethyl acetate and hexanes. If it is poorly soluble, consider a more polar solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO), followed by precipitation with a non-solvent like water.

      • Charcoal Treatment: If the crude product is highly colored, a hot filtration with activated charcoal can be effective in removing colored impurities before recrystallization.

  • Column Chromatography:

    • The Problem: When recrystallization fails to yield a pure product, column chromatography is the next logical step. However, quinazolinones can sometimes streak on silica gel.

    • The Solution: Use a silica gel column with a gradient elution system. A common starting point is a mixture of ethyl acetate and hexanes. If the compound is more polar, a mixture of dichloromethane and methanol can be effective. To reduce streaking, a small amount of a polar modifier like triethylamine (for basic compounds) or acetic acid (for acidic impurities) can be added to the eluent.[10]

Experimental Protocols

Synthesis of 2-Amino-3-fluorobenzoic Acid (Precursor)

This protocol is adapted from a procedure for the synthesis of 2-amino-3-fluorobenzoic acid from 7-fluoroisatin.[2]

Materials:

  • 7-Fluoroisatin

  • 1 M Sodium Hydroxide (NaOH) solution

  • 30% Hydrogen Peroxide (H₂O₂) solution

  • 3 M Hydrochloric Acid (HCl)

  • Activated Charcoal

  • Phosphorus Pentoxide (P₄O₁₀) for drying

Procedure:

  • In a three-necked round-bottomed flask, suspend 7-fluoroisatin in 1 M aqueous sodium hydroxide solution.

  • Cool the mixture in an ice bath and add 30% hydrogen peroxide solution dropwise over 45 minutes, maintaining the temperature between 30-40°C.

  • After the addition is complete, stir the reaction mixture for 1.5 hours.

  • Neutralize the reaction mixture to a pH of approximately 7.5 with 3 M hydrochloric acid.

  • Add activated charcoal, stir for a few minutes, and then filter the mixture.

  • Acidify the clear filtrate with 3 M hydrochloric acid to a pH of 1 to precipitate the 2-amino-3-fluorobenzoic acid.

  • Stir the suspension for one hour, then collect the precipitate by filtration.

  • Dry the product over phosphorus pentoxide to yield pure 2-amino-3-fluorobenzoic acid.

Synthesis of this compound

This is a general protocol for the Niementowski reaction, which should be optimized for this specific substrate.[6]

Method 1: Conventional Heating

Materials:

  • 2-Amino-3-fluorobenzoic acid

  • Formamide

Procedure:

  • In a round-bottom flask equipped with a reflux condenser, combine 2-amino-3-fluorobenzoic acid (1.0 equivalent) and an excess of formamide (10-20 equivalents).

  • Heat the reaction mixture to 150-160 °C and maintain this temperature for 2-4 hours. Monitor the reaction progress by TLC.

  • After the reaction is complete, cool the mixture to room temperature.

  • Pour the reaction mixture into a beaker containing ice-cold water while stirring vigorously.

  • Collect the precipitated solid by vacuum filtration.

  • Wash the crude product with cold water and then recrystallize from a suitable solvent (e.g., ethanol or ethanol/water mixture) to obtain pure this compound.

Method 2: Microwave-Assisted Synthesis

Materials:

  • 2-Amino-3-fluorobenzoic acid

  • Formamide

Procedure:

  • In a microwave-safe reaction vessel, combine 2-amino-3-fluorobenzoic acid (1.0 equivalent) and formamide (5-10 equivalents).

  • Seal the vessel and place it in a microwave reactor.

  • Irradiate the mixture at 150-180 °C for 15-30 minutes. Monitor for pressure changes and adjust the power accordingly.

  • After the reaction is complete, cool the vessel to room temperature.

  • Follow the work-up and purification steps (4-6) as described in the conventional heating method.

Data Presentation

Table 1: Troubleshooting Summary for Low Yield

Potential Cause Recommended Solution Scientific Rationale
Impure Starting MaterialRecrystallize 2-amino-3-fluorobenzoic acid.Impurities can interfere with the cyclization reaction.
Suboptimal TemperatureOptimize temperature (150-180 °C) and reaction time.The Niementowski reaction is temperature-sensitive; the electron-withdrawing fluorine may require higher energy input.[5]
Presence of WaterUse excess formamide; ensure dry glassware.Water can lead to hydrolysis and side reactions.
Inefficient HeatingUtilize microwave-assisted synthesis.Microwaves provide rapid and uniform heating, often improving yields and reducing reaction times.[8]

Table 2: Spectroscopic Data for a Representative Quinazolinone

Compound ¹H NMR (400 MHz, CDCl₃) δ (ppm) ¹³C NMR (100 MHz, CDCl₃) δ (ppm)
2-Phenyl-2,3-dihydroquinazolin-4(1H)-one8.31 (d, 1H), 7.96 (m, 1H), 7.83-7.79 (m, 2H), 7.41-7.35 (m, 1H), 7.27 (s, 1H), 6.98-6.92 (m, 1H), 6.70 (d, 1H), 6.15 (s, 1H, br), 6.05 (s, 1H), 4.43 (s, 1H, br)162.96, 147.60, 146.50, 145.97, 132.46, 126.78, 126.49, 122.25, 116.70, 113.70, 64.89

Mandatory Visualizations

SynthesisWorkflow cluster_precursor Precursor Synthesis cluster_main Main Reaction: Niementowski Synthesis cluster_purification Purification 7-Fluoroisatin 7-Fluoroisatin Starting Material 2-Amino-3-fluorobenzoic Acid 2-Amino-3-fluorobenzoic Acid Key Precursor 7-Fluoroisatin->2-Amino-3-fluorobenzoic Acid  Oxidation (H₂O₂/NaOH)   8-Fluoroquinazolin-4(1H)-one_crude Crude Product Mixture 2-Amino-3-fluorobenzoic Acid->8-Fluoroquinazolin-4(1H)-one_crude  + Formamide  Heat (Conventional or MW)   Pure Product This compound Purified 8-Fluoroquinazolin-4(1H)-one_crude->Pure Product  Aqueous Work-up  Recrystallization / Chromatography  

Caption: Workflow for the synthesis of this compound.

TroubleshootingFlowchart start Start Synthesis low_yield Low Yield? start->low_yield check_purity Check Purity of 2-Amino-3-fluorobenzoic Acid low_yield->check_purity Yes purification_issue Purification Difficulty? low_yield->purification_issue No optimize_temp Optimize Reaction Temperature & Time check_purity->optimize_temp use_mw Consider Microwave Synthesis optimize_temp->use_mw use_mw->purification_issue workup Improve Aqueous Work-up purification_issue->workup Yes success Successful Synthesis purification_issue->success No recrystallize Optimize Recrystallization Solvent workup->recrystallize chromatography Perform Column Chromatography recrystallize->chromatography chromatography->success

Caption: Troubleshooting flowchart for this compound synthesis.

Frequently Asked Questions (FAQs)

Q1: Why is the Niementowski reaction the preferred method for this synthesis?

A1: The Niementowski reaction is a straightforward and often high-yielding method for the synthesis of 4(3H)-quinazolinones from readily available anthranilic acids and amides.[1] Its operational simplicity makes it a popular choice in both academic and industrial settings.

Q2: Can I use other reagents instead of formamide?

A2: Yes, other one-carbon sources can be used. For instance, triethyl orthoformate in the presence of an acid catalyst can also effect the cyclization. However, formamide is often preferred due to its low cost and its dual role as a reagent and a high-boiling solvent.

Q3: What is the role of the fluorine atom in this reaction?

A3: The fluorine atom at the 8-position is an electron-withdrawing group. This has two main effects: 1) It can decrease the nucleophilicity of the amino group in the starting material, potentially making the reaction more difficult to initiate and requiring higher temperatures.[5] 2) It can influence the electronic properties and biological activity of the final quinazolinone product.

Q4: Are there any specific safety precautions I should take?

A4: Standard laboratory safety procedures should be followed. Formamide is a teratogen and should be handled with appropriate personal protective equipment in a well-ventilated fume hood. Reactions at high temperatures should be conducted behind a safety shield. Always consult the Safety Data Sheets (SDS) for all chemicals used.

Q5: How can I confirm the identity and purity of my final product?

A5: The identity and purity of this compound should be confirmed using a combination of analytical techniques, including:

  • Melting Point: A sharp melting point is indicative of high purity.

  • NMR Spectroscopy (¹H and ¹³C): This will confirm the chemical structure of the compound.

  • Mass Spectrometry: This will confirm the molecular weight of the product.

  • Thin Layer Chromatography (TLC): A single spot on a TLC plate in multiple solvent systems suggests high purity.

References

Technical Support Center: Overcoming Solubility Challenges of 8-Fluoroquinazolin-4(1H)-one Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 8-Fluoroquinazolin-4(1H)-one and its derivatives. This resource is designed for researchers, medicinal chemists, and formulation scientists who are encountering solubility-related obstacles in their experimental workflows. Our goal is to provide you with not only practical solutions but also the underlying scientific principles to empower your research and development efforts.

This guide is structured in a question-and-answer format to directly address the common challenges associated with this promising, yet often poorly soluble, class of compounds.

Part 1: Foundational Understanding & Initial Troubleshooting

This section addresses the fundamental physicochemical properties of the this compound scaffold and provides first-line strategies for common in vitro experimental setups.

Q1: Why are my this compound derivatives poorly soluble in aqueous buffers?

A1: The limited aqueous solubility of this compound class stems from a combination of structural factors inherent to the quinazolinone scaffold and the specific influence of the 8-fluoro substituent.

  • The Quinazolinone Core: The parent 4(3H)-quinazolinone structure is a rigid, fused aromatic ring system. This planarity and hydrophobicity contribute to high crystal lattice energy—a measure of the strength of the intermolecular forces holding the crystal together. For water molecules to dissolve the compound, they must overcome this energy, which is often thermodynamically unfavorable.[1] Many quinazolinone-based drug candidates are classified under the Biopharmaceutics Classification System (BCS) as Class II compounds, defined by low solubility and high permeability.[1]

  • Impact of the 8-Fluoro Substituent: The addition of a fluorine atom at the 8-position further exacerbates poor aqueous solubility. Fluorine is highly electronegative and significantly increases the lipophilicity (the "greasiness") of the molecule. While this modification is often desirable to enhance metabolic stability or improve binding affinity to a biological target, it simultaneously reduces the molecule's affinity for polar solvents like water.[2]

Q2: I am preparing a stock solution for my experiments. What is the recommended starting solvent?

A2: The standard and most recommended solvent for preparing high-concentration stock solutions of quinazolinone derivatives is Dimethyl Sulfoxide (DMSO) .[1][3] For particularly challenging derivatives, gentle warming (e.g., 37°C) and sonication can facilitate dissolution.[1] Always use fresh, anhydrous (dry) DMSO, as absorbed moisture can significantly reduce its solvating power for hydrophobic compounds.[3]

Q3: My compound dissolves in DMSO, but it crashes out (precipitates) when I dilute it into my aqueous assay buffer. What should I do?

A3: This is a very common and expected issue known as "precipitation upon dilution." It occurs when the final concentration of your compound in the aqueous buffer exceeds its thermodynamic solubility limit, even with a small percentage of DMSO present. Here is a systematic approach to troubleshoot this problem:

  • Reduce Final Concentration: The most straightforward solution is to lower the final assay concentration of your compound to a level below its solubility threshold in the final buffer/DMSO mixture.[1]

  • Introduce a Co-solvent: Adding a small percentage (typically 1-5% v/v) of a water-miscible organic co-solvent to your final aqueous buffer can increase the solubility of your compound.[1] These agents work by reducing the overall polarity of the solvent system.

    • Common Co-solvents: Ethanol, Propylene Glycol (PG), Polyethylene Glycol 400 (PEG 400).

  • Utilize a Surfactant: Surfactants form microscopic micelles that encapsulate hydrophobic compounds, effectively keeping them dispersed in an aqueous solution.[1] It is crucial to use surfactants at a concentration above their critical micelle concentration (CMC).

    • Common Non-ionic Surfactants: Polysorbate 80 (Tween® 80), Pluronic® F-68.

  • Employ Cyclodextrin Complexation: Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic interior cavity. They can encapsulate your poorly soluble compound, forming an "inclusion complex" that has significantly greater aqueous solubility.[1]

    • Common Cyclodextrins: Hydroxypropyl-β-cyclodextrin (HP-β-CD) is a widely used derivative with excellent solubility and low toxicity.[1] Pre-incubating your compound with the cyclodextrin solution before final dilution is often effective.

Part 2: Advanced Solubility Enhancement Strategies for Formulation Development

When simple troubleshooting is insufficient, particularly for in vivo studies, more advanced formulation strategies are required. These methods aim to fundamentally alter the physicochemical state of the compound to improve its dissolution rate and overall bioavailability.

Q4: How does pH affect the solubility of this compound derivatives, and can I use this to my advantage?

A4: Yes, this is a critical parameter. The quinazolinone scaffold contains basic nitrogen atoms (specifically N1 and N3).[1] This means their solubility is pH-dependent.

  • Mechanism: In an acidic environment (low pH), these nitrogen atoms can become protonated (ionized). The resulting charged species is significantly more polar and, therefore, more soluble in water than the neutral molecule. Conversely, as the pH increases towards neutral or basic, the compound becomes deprotonated, and its aqueous solubility dramatically decreases.[1][4][5]

  • Application: This property can be leveraged effectively. For instance, the approved drug Gefitinib, a quinazoline derivative, is much more soluble at gastric pH (~1.2) than at intestinal pH (~6.5-7.2).[6] For oral formulations, creating a salt form of the molecule (e.g., a hydrochloride or methanesulfonate salt) can be a highly effective strategy to improve dissolution in the stomach.[7]

The following workflow illustrates the decision-making process for initial solubility screening.

G start Start: Compound Fails to Dissolve in Aqueous Buffer stock Prepare Concentrated Stock in Anhydrous DMSO start->stock dilute Dilute Stock into Aqueous Buffer stock->dilute precip Precipitation Occurs? dilute->precip success Success: Proceed with Assay precip->success No reduce_c Option 1: Reduce Final Concentration precip->reduce_c Yes add_cosolvent Option 2: Add Co-solvent (1-5%) (e.g., PEG 400, Ethanol) precip->add_cosolvent Yes add_surfactant Option 3: Add Surfactant (>CMC) (e.g., Tween® 80) precip->add_surfactant Yes use_cd Option 4: Use Cyclodextrin (e.g., HP-β-CD) precip->use_cd Yes reduce_c->dilute add_cosolvent->dilute add_surfactant->dilute use_cd->dilute

Caption: Workflow for troubleshooting precipitation upon dilution.
Q5: What is a solid dispersion, and how can it help with my quinazolinone derivative?

A5: A solid dispersion is a robust formulation strategy where the active pharmaceutical ingredient (API) is dispersed, typically at a molecular level, within a hydrophilic carrier matrix.[7] This technique is highly effective for BCS Class II drugs.

  • Causality & Mechanism: The primary advantages are twofold:

    • Conversion to Amorphous Form: The process disrupts the stable crystal lattice of the drug, converting it into a much more soluble, high-energy amorphous state.[5]

    • Improved Wettability: The hydrophilic carrier (often a polymer) improves the wetting of the hydrophobic drug particles, facilitating faster dissolution.[5][8]

  • Common Carriers: Polyvinylpyrrolidone (PVP), Hydroxypropyl Methylcellulose (HPMC), Polyethylene Glycols (PEGs), and specialized polymers like Soluplus®.[5][7]

  • Preparation Methods: Common lab-scale methods include solvent evaporation and melt (fusion) methods.[7]

Q6: Beyond solid dispersions, what other advanced formulation techniques should I consider for in vivo efficacy studies?

A6: For maximizing oral bioavailability, several other particle engineering and formulation strategies are highly effective.

  • Particle Size Reduction (Micronization & Nanonization): The dissolution rate of a drug is directly proportional to its surface area, as described by the Noyes-Whitney equation.[9] Reducing particle size dramatically increases the surface area-to-volume ratio.

    • Micronization: Reduces particle size to the micrometer range.[9]

    • Nanonization: Creates drug nanoparticles (nanosuspensions), which can lead to a significant increase in both dissolution rate and saturation solubility.[7][10]

  • Lipid-Based Formulations: For highly lipophilic compounds, dissolving the drug in a mixture of oils, surfactants, and co-solvents can be very effective. These systems, such as a Self-Emulsifying Drug Delivery System (SEDDS), spontaneously form a fine oil-in-water emulsion in the gastrointestinal tract, presenting the drug in a solubilized state ready for absorption.[7][11] A SEDDS formulation of Gefitinib showed a 2.14-fold increase in dissolution rate compared to the pure drug.[7]

Part 3: Data & Protocols for Practical Application

This section provides quantitative data on related compounds to guide your expectations and detailed, step-by-step protocols for key experiments.

Data Presentation: Solubility of Representative Quinazolinone-Based APIs

The following tables summarize solubility data for approved drugs based on the quinazoline scaffold. This data illustrates the pH-dependent nature and the typical solubility ranges you might encounter.

Table 1: pH-Dependent Aqueous Solubility of Gefitinib

pH of Buffer Solubility (µg/mL) Rationale
1.2 (Gastric) High (Significantly > 300 µg/mL) The drug is protonated and highly ionized at acidic pH.[6][12]
6.5 (Intestinal) Low The drug is largely in its neutral, less soluble form.[6]
7.2 (Colonic) Very Low Solubility continues to decrease as pH becomes more neutral/basic.[6]

Data derived from studies on Gefitinib, a weakly basic quinazoline derivative.[6][12]

Table 2: Solubility of Erlotinib and Lapatinib in Various Solvents

Compound Solvent / Medium Solubility Molar Concentration
Erlotinib HCl Water (pH < 5) Increased -
Water (pH ~2) ~0.4 mg/mL ~0.93 mM
DMSO:Methanol (1:1) 10 mg/mL ~23.3 mM
Water Very Slightly Soluble -
Lapatinib DMSO ~20 mg/mL ~34.4 mM
DMSO:PBS (1:2, pH 7.2) ~0.33 mg/mL ~0.57 mM
Water Insoluble (~0.007 mg/mL) ~0.012 mM

Data compiled from publicly available FDA documents and supplier technical sheets.[3][4][10][13]

Experimental Protocol: Determination of Thermodynamic Solubility (Shake-Flask Method)

This protocol describes the gold-standard method for determining the equilibrium (thermodynamic) solubility of your compound, a critical parameter for any drug discovery program.[14][15]

Objective: To determine the maximum concentration of a compound that can dissolve in a specific buffer at equilibrium.

Materials:

  • This compound derivative (crystalline solid)

  • Buffer of interest (e.g., Phosphate Buffered Saline, pH 7.4)

  • Glass vials with screw caps

  • Orbital shaker or thermomixer capable of maintaining constant temperature (e.g., 25°C or 37°C)

  • Centrifuge

  • Syringes and 0.22 µm syringe filters (ensure low compound binding, e.g., PVDF)

  • Calibrated HPLC-UV system for analysis

Procedure:

  • Preparation: Add an excess amount of the solid compound to a glass vial. The presence of undissolved solid at the end of the experiment is essential.

  • Solvent Addition: Add a precise volume of the pre-warmed buffer (e.g., 1 mL) to the vial.

  • Equilibration: Seal the vial tightly and place it in an orbital shaker set to a constant temperature (e.g., 37°C) and agitation speed (e.g., 700 rpm). Allow the suspension to equilibrate for 24-48 hours.[15][16]

  • Phase Separation: After equilibration, remove the vial and allow the undissolved solid to settle. Centrifuge the vial (e.g., at 10,000 x g for 15 minutes) to pellet any remaining suspended particles.

  • Sampling: Carefully withdraw an aliquot of the clear supernatant. Immediately filter the sample through a 0.22 µm syringe filter into a clean analysis vial. This step is critical to remove any remaining solid particles.

  • Dilution & Analysis: Dilute the filtrate with a suitable mobile phase to a concentration within the linear range of your pre-established calibration curve.

  • Quantification: Analyze the sample using a validated HPLC-UV method to determine the compound's concentration. This concentration represents the thermodynamic solubility.

G cluster_prep Preparation cluster_equil Equilibration cluster_analysis Analysis prep1 Add Excess Solid Compound to Vial prep2 Add Precise Volume of Buffer prep1->prep2 equil1 Seal and Agitate (24-48h at constant T) prep2->equil1 analysis1 Centrifuge to Pellet Solid equil1->analysis1 analysis2 Filter Supernatant (0.22 µm filter) analysis1->analysis2 analysis3 Dilute Filtrate analysis2->analysis3 analysis4 Quantify by HPLC-UV analysis3->analysis4 result Result: Thermodynamic Solubility analysis4->result

Caption: Workflow for the Shake-Flask Solubility Method.
Experimental Protocol: Preparation of a Solid Dispersion (Solvent Evaporation Method)

This protocol provides a general method for preparing a solid dispersion in a laboratory setting.[1][7]

Objective: To improve the dissolution rate of a quinazolinone derivative by converting it to an amorphous state within a hydrophilic carrier.

Materials:

  • This compound derivative ("Drug")

  • Hydrophilic carrier (e.g., PVP K30, HPMC, Soluplus®)

  • Volatile organic solvent (e.g., methanol, ethanol, or a mixture) in which both the drug and carrier are soluble.

  • Round-bottom flask

  • Rotary evaporator (Rotovap)

  • Vacuum oven

Procedure:

  • Component Selection: Choose a suitable carrier and solvent. The key is that both drug and carrier must be fully soluble in the solvent to achieve molecular-level dispersion.

  • Dissolution: Accurately weigh the drug and carrier in a predetermined ratio (e.g., 1:1, 1:3, 1:5 drug-to-carrier by weight). Dissolve both components completely in the solvent within a round-bottom flask. Ensure a clear solution is formed.

  • Solvent Removal: Attach the flask to a rotary evaporator. Remove the solvent under vacuum at a moderate temperature (e.g., 40-50°C) until a solid film or mass is formed on the flask wall.

  • Final Drying: Transfer the flask to a vacuum oven and dry for 12-24 hours at a similar temperature to remove any residual solvent.

  • Processing: Scrape the solid dispersion from the flask. Gently grind the material into a fine powder using a mortar and pestle. Store the powder in a desiccator.

  • Characterization (Self-Validation): This step is crucial for trustworthiness.

    • Differential Scanning Calorimetry (DSC): Analyze the solid dispersion to confirm the absence of a melting peak for the drug, which indicates it is in an amorphous state.

    • Powder X-Ray Diffraction (PXRD): The diffractogram of an amorphous sample will show a broad "halo" pattern instead of the sharp Bragg peaks characteristic of a crystalline material.[17]

    • Dissolution Testing: Perform a dissolution study to compare the release rate of the solid dispersion against the unformulated, crystalline drug.

References

Technical Support Center: Crystallization of 8-Fluoroquinazolin-4(1H)-one

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the crystallization of 8-Fluoroquinazolin-4(1H)-one. This resource is designed for researchers, scientists, and drug development professionals to navigate the common and complex challenges encountered during the purification of this specific quinazolinone derivative. The guidance provided herein is rooted in established physicochemical principles and extensive field experience to ensure you can achieve high-purity, crystalline material efficiently.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: I've completed the synthesis of this compound, but the crude product has failed to crystallize upon cooling. What are the primary reasons for this, and what should I check first?

A1: Failure to crystallize is a common issue that typically points to one of two primary conditions: the solution is not supersaturated, or there is a barrier to nucleation.[1]

  • Causality of Supersaturation: Crystallization occurs when a solution contains more dissolved solute than it can theoretically hold at a given temperature, a state known as supersaturation.[1][2] If your compound remains fully soluble upon cooling, you have not reached this critical state. The most common reason is the use of too much solvent during the initial dissolution step. A frequent error is to add excess hot solvent in an attempt to dissolve what might be insoluble impurities.[3]

  • Barriers to Nucleation: Even in a supersaturated state, crystallization requires an initial energy barrier to be overcome for the first few molecules to arrange themselves into an ordered crystal lattice—a process called nucleation.[1] Spontaneous nucleation can sometimes be slow or inhibited by impurities.

Initial Troubleshooting Steps:

  • Confirm Supersaturation: If the solution is still warm, allow it to cool to room temperature, and then in an ice bath. If crystals still do not appear, the solution is likely not supersaturated.

  • Reduce Solvent Volume: Gently heat the solution to evaporate a portion of the solvent (e.g., 25-50% of the volume) and attempt to cool it again.[4] This increases the concentration, pushing the solution toward supersaturation.

  • Induce Nucleation: If you are confident the solution is supersaturated, you must actively induce nucleation. Several techniques can be employed, as detailed in the next question.

Q2: My solution of this compound is supersaturated, but I see no crystal formation. How can I effectively induce crystallization?

A2: Inducing crystallization, or nucleation, involves providing energy or a template for the crystal lattice to begin forming.[4][5] Here are the most effective, field-proven techniques, ordered from simplest to more involved:

  • Scratching Method: Vigorously scratch the inside surface of the flask (below the solvent level) with a glass rod. The high-frequency vibrations and microscopic glass imperfections provide nucleation sites for crystals to form.[4]

  • Seeding: This is the most reliable method. Introduce a "seed crystal"—a tiny speck of pure this compound from a previous successful batch—into the supersaturated solution.[6] The seed crystal acts as a perfect template, initiating rapid crystal growth.[5] If you don't have a seed crystal, you can create one by dipping a glass rod into the solution, removing it, allowing the thin film of solvent to evaporate quickly, and then re-introducing the rod with its microcrystalline residue into the solution.[4]

  • Solvent Shock (Antisolvent Addition): If you are using a single solvent system, you can add a few drops of a miscible "antisolvent"—a solvent in which your compound is insoluble. This drastically reduces the solubility at the point of addition, causing localized, rapid precipitation that can trigger broader crystallization. Use this method cautiously as it can sometimes lead to amorphous precipitation if done too quickly.

Q3: I am getting an oil or amorphous precipitate instead of crystals. What causes "oiling out" and how can I prevent it?

A3: "Oiling out" occurs when the solute comes out of solution at a temperature above its melting point, or when the concentration of the solute is so high that it separates as a liquid phase rather than an ordered solid.[3] This is particularly common when the boiling point of the crystallization solvent is higher than the melting point of the solute. The melting point of this compound is reported as 272-273°C, so this specific cause is less likely unless very high-boiling point solvents are used.[7]

More commonly for this compound, oiling out is caused by:

  • Cooling Too Rapidly: Dropping the temperature too quickly can cause the compound to crash out of solution as a disordered oil before it has time to form an ordered crystal lattice.

  • High Impurity Levels: Impurities can disrupt the crystallization process and depress the melting point of the solute/impurity mixture, favoring oil formation.

  • Excessive Supersaturation: A solution that is too concentrated can also lead to oiling out.

Solutions to Oiling Out:

  • Re-heat and Slow Cool: Re-heat the solution until the oil redissolves completely. If necessary, add a small amount of additional solvent to reduce the saturation level slightly. Then, allow the solution to cool much more slowly. Insulate the flask by placing it in a large beaker of warm water or a dewar to slow the cooling rate.

  • Lower the Saturation Temperature: Add more solvent so that the saturation point is reached at a lower temperature, further from the compound's melting point.

  • Change Solvents: Select a solvent with a lower boiling point or different polarity characteristics.

Q4: How do I select the optimal solvent for crystallizing this compound?

A4: The golden rule for selecting a single-recrystallization solvent is: "soluble when hot, insoluble when cold." [8] The fluorine atom at the 8-position increases the molecule's polarity compared to the parent quinazolinone, which should be a key consideration.

Experimental Protocol: Solvent Screening

  • Place a small amount of your crude this compound (approx. 10-20 mg) into several test tubes.

  • To each tube, add a different solvent dropwise at room temperature, vortexing after each addition. A good candidate solvent will not dissolve the compound at this stage.

  • Heat the tubes that did not show solubility at room temperature. A good solvent will dissolve the compound completely at or near its boiling point.

  • Cool the tubes that showed complete dissolution upon heating. The ideal solvent will result in the formation of a high yield of crystals.

For quinazolinone derivatives, common and effective solvents include ethanol, methanol, ethyl acetate, and mixtures such as ethanol/water or hexane/ethyl acetate.[8][9][10][11]

SolventBoiling Point (°C)Polarity (Dielectric Constant)Notes on Use for Quinazolinones
Ethanol 7824.5Often a good first choice; forms H-bonds. Recrystallization from ethanol is frequently cited for quinazolinones.[9][12]
Methanol 6532.7More polar than ethanol; may be too good a solvent, leading to lower yields.
Ethyl Acetate 776.0Medium polarity; good for compounds that are too soluble in alcohols.
Acetonitrile 8237.5A polar aprotic solvent; can be effective when protic solvents fail.
Dioxane 1012.2A less polar ether; sometimes used in mixed solvent systems.[13]
Water 10080.1The parent quinazoline is water-soluble, but derivatives are often less so.[14] Often used as an antisolvent with alcohols.
Table 1: Properties of Common Crystallization Solvents.

If no single solvent is ideal, a two-solvent system (solvent/antisolvent) is an excellent alternative. Dissolve the compound in a minimal amount of a "good" solvent (in which it is highly soluble) at high temperature. Then, slowly add a "poor" or "antisolvent" (in which it is insoluble) dropwise until the solution becomes cloudy (the cloud point), indicating the onset of precipitation. Add a drop or two of the good solvent to redissolve the precipitate and then allow the solution to cool slowly.[6]

Visual Troubleshooting Guide

The following diagram outlines a logical workflow for troubleshooting common crystallization issues.

G Troubleshooting Crystallization Workflow start Crude Product in Solution (After Cooling) no_xtal No Crystals Formed start->no_xtal Problem oil_out Oiling Out / Amorphous Solid start->oil_out Problem poor_yield Crystals Formed, But Yield is Low start->poor_yield Observation check_sat Is Solution Supersaturated? no_xtal->check_sat reduce_vol Action: Reduce Solvent Volume (Evaporate 25-50%) check_sat->reduce_vol No induce Action: Induce Nucleation (Scratch / Seed) check_sat->induce Yes reheat Action: Re-heat, Add Solvent, Cool Slowly oil_out->reheat concentrate Action: Concentrate Mother Liquor & Re-cool poor_yield->concentrate success High-Purity Crystals Obtained reduce_vol->start Retry Cooling induce->success reheat->success concentrate->success

Caption: A decision tree for troubleshooting common crystallization outcomes.

Standard Operating Protocol: Single-Solvent Recrystallization

This protocol describes a standard methodology for purifying this compound using a single, pre-selected solvent.

Objective: To purify crude this compound by removing soluble and insoluble impurities.

Methodology:

  • Dissolution: Place the crude solid in an appropriately sized Erlenmeyer flask with a stir bar. Add the minimum amount of the chosen solvent required to dissolve the solid at its boiling point. Add the solvent in small portions, allowing the solution to return to a boil between additions.[8]

  • Hot Filtration (Optional but Recommended): If insoluble impurities are visible (e.g., dust, inorganic salts), perform a hot filtration. Place a funnel with fluted filter paper over a second, pre-heated Erlenmeyer flask. Pour the hot solution through the filter as quickly as possible to prevent premature crystallization in the funnel.[8]

  • Cooling & Crystallization: Cover the flask with a watch glass and allow the solution to cool slowly to room temperature on a benchtop. Do not disturb the flask during this initial cooling phase to encourage the growth of larger crystals.

  • Maximizing Yield: Once the flask has reached room temperature, place it in an ice-water bath for at least 30 minutes to maximize the precipitation of the dissolved product.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the collected crystals with a small amount of ice-cold crystallization solvent to remove any residual soluble impurities from the crystal surfaces.

  • Drying: Dry the purified crystals in a vacuum oven at a temperature well below the solvent's boiling point until a constant weight is achieved.

References

Enhancing the stability of 8-Fluoroquinazolin-4(1H)-one in solution

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Welcome to the technical support guide for 8-Fluoroquinazolin-4(1H)-one. This document is designed for researchers, scientists, and drug development professionals to ensure the stability and integrity of this compound in solution-based experiments. The quinazolinone scaffold is a robust heterocyclic system, yet its stability can be compromised under specific experimental conditions.[1] Inconsistent compound stability is a primary source of experimental irreproducibility, leading to wasted resources and unreliable data. This guide provides field-proven insights, troubleshooting protocols, and foundational knowledge to help you maintain the viability of your this compound solutions.

Frequently Asked Questions (FAQs)

This section addresses the most common initial questions regarding the handling and stability of this compound.

Q1: What are the primary factors that can cause this compound to degrade in solution?

The stability of the quinazolinone core is primarily influenced by four factors: pH, temperature, light, and solvent choice. The most common degradation pathway is hydrolysis, which involves the cleavage of the pyrimidine ring.[2] This process is significantly accelerated by strongly acidic or basic conditions, especially when combined with elevated temperatures.[3][4][5] Additionally, some quinazoline derivatives are known to be sensitive to light, which can induce photolytic degradation.[6]

Q2: What is the recommended solvent for preparing a stock solution?

For initial stock solutions, high-purity, anhydrous Dimethyl Sulfoxide (DMSO) is the most common and effective choice due to its excellent solvating power for many quinazolinone derivatives.[6][7] However, it is critical to use anhydrous DMSO, as absorbed water can decrease the compound's solubility and promote hydrolysis over time.[8] While DMSO is a good starting point, the stability of some quinazolinones in DMSO can be limited, with degradation observed anywhere from hours to weeks after preparation.[9][10] Therefore, for long-term storage or if instability in DMSO is observed, preparing fresh solutions or conducting a solvent stability screen is highly recommended.

Q3: How should I store my stock and working solutions to maximize stability?

Proper storage is crucial for preserving compound integrity.[11] The following conditions are recommended:

Solution TypeStorage TemperatureContainerAdditional Notes
Primary Stock (DMSO) -20°C or -80°CTightly sealed, amber glass vials or cryovialsAliquot into single-use volumes to avoid freeze-thaw cycles.[8] Store in a desiccator to prevent moisture uptake.[12]
Working Solutions (Aqueous Buffer) 2-8°C (short-term)Sterile, light-protected tubesPrepare fresh daily from the frozen stock solution. Aqueous solutions are more prone to hydrolysis.

Q4: I see a precipitate in my DMSO stock solution after storing it in the freezer. What should I do?

Precipitation upon freezing is common and occurs when the compound's concentration exceeds its solubility limit at low temperatures.[7][8] Before use, the vial must be brought to room temperature and gently warmed (e.g., in a 37°C water bath) and vortexed or sonicated until the compound is fully redissolved.[7] Always visually inspect the solution to ensure no particulate matter remains, as using a partially dissolved solution will lead to inaccurate concentrations and unreliable results.

Q5: How can I tell if my compound is degrading?

Visual inspection may sometimes reveal a color change in the solution, but this is not a reliable indicator.[8] The definitive method for assessing stability is through analytical techniques. High-Performance Liquid Chromatography (HPLC) is the gold standard.[13] A decrease in the peak area of the parent compound (this compound) over time, or the appearance of new peaks in the chromatogram, are clear indicators of degradation.[8]

Troubleshooting Guide

This section provides structured guidance for addressing specific problems encountered during experimentation.

Problem 1: My experimental results are inconsistent, or the compound's potency is decreasing over time.
  • Causality: This is the most common symptom of compound degradation. The effective concentration of the active compound is lower than intended, leading to variable or diminished biological effects. Repeated freeze-thaw cycles are a frequent cause, as they can accelerate degradation and introduce moisture into DMSO stocks.[8][11]

  • Solution Workflow:

    • Cease use of the current solution. Do not attempt to "rescue" the experiment by adding more of a potentially degraded stock.

    • Prepare a fresh stock solution of this compound from the solid powder following the protocol below (Protocol 1).

    • Implement aliquoting. Dispense the new stock solution into single-use volumes to eliminate freeze-thaw cycles.

    • Perform a control experiment. Compare the activity of the freshly prepared solution against a known standard or a previous reliable result to confirm that stability was the issue.

Problem 2: I observe new peaks in my HPLC/LC-MS chromatogram that were not present in the initial analysis.
  • Causality: The appearance of new peaks is direct evidence of chemical degradation or the formation of impurities. These new chemical entities are the degradation products of this compound.

  • Solution Workflow:

    • Quantify the change. Determine the relative percentage of the parent peak versus the new degradation peaks. A degradation of 5-10% is often considered significant.

    • Investigate the cause. Review the solution's history. Was it exposed to light, elevated temperatures, or non-neutral pH? This information helps identify the stressor.

    • Consider a forced degradation study (see Protocol 2) to intentionally replicate the degradation. This proactive step helps to characterize the degradation products and understand the compound's liabilities, which is crucial for developing stable formulations.[14]

Problem 3: My compound seems to be losing activity specifically in my aqueous cell culture medium.
  • Causality: While a DMSO stock may be stable, the compound can be unstable upon dilution into an aqueous buffer or cell culture medium, which typically has a physiological pH (around 7.4) and is incubated at 37°C. These conditions can be conducive to hydrolysis.[2]

  • Solution Workflow:

    • Minimize incubation time. Add the compound to the assay plates as the final step before measurement whenever possible.

    • Conduct a time-course stability study in media. Prepare a solution of the compound in the exact cell culture medium you use. Incubate it at 37°C and analyze samples by HPLC at several time points (e.g., 0, 2, 4, 8, 24 hours). This will determine the stability window for your experiments.

    • Prepare fresh dilutions. Always dilute the DMSO stock into the aqueous medium immediately before use for each experiment. Do not store aqueous working solutions.

Troubleshooting_Workflow cluster_observe Observation cluster_investigate Investigation cluster_action Corrective Action observe Inconsistent Results or New HPLC Peaks Observed check_storage Review Storage Conditions: - Freeze-thaw cycles? - Light exposure? - Storage temperature? observe->check_storage Potential Stock Issue check_handling Review Handling Procedures: - Age of solution? - pH of aqueous buffer? - Time at 37°C? observe->check_handling Potential Assay Issue prepare_fresh Prepare Fresh Stock (Protocol 1) check_storage->prepare_fresh forced_degradation Consider Forced Degradation Study (Protocol 2) check_storage->forced_degradation run_stability Run Stability Study in Media (HPLC Analysis) check_handling->run_stability aliquot Aliquot into Single-Use Volumes prepare_fresh->aliquot

Caption: Workflow for troubleshooting stability issues of this compound.

Key Experimental Protocols

Protocol 1: Recommended Procedure for Preparation and Storage of Stock Solutions

This protocol describes the best practices for preparing a concentrated stock solution to minimize degradation and ensure concentration accuracy.[11][12][15][16]

  • Preparation:

    • Allow the solid this compound powder to equilibrate to room temperature before opening the vial to prevent condensation.

    • Accurately weigh the required amount of powder in a sterile environment.

    • Add high-purity, anhydrous DMSO to the solid to achieve the desired concentration (e.g., 10 mM).

    • Ensure complete dissolution by vortexing and, if necessary, brief sonication. Visually confirm that no solid particles remain.

  • Aliquoting and Storage:

    • Dispense the stock solution into single-use aliquots in low-binding cryovials. The volume of each aliquot should be sufficient for one experiment.

    • Label each vial clearly with the compound name, concentration, date, and batch number.

    • Store the aliquots at -20°C or -80°C, protected from light. Place the vials inside a secondary container with a desiccant to guard against moisture.

Protocol 2: Protocol for a Basic Forced Degradation Study

A forced degradation study is a powerful tool to understand the intrinsic stability of your compound.[14][17] This simplified protocol explores stability under hydrolytic, thermal, and photolytic stress, following the principles outlined in ICH guidelines.[3][6]

Stress ConditionProcedureAnalysis
Acid Hydrolysis Dilute stock solution in 0.1 M HCl. Incubate at 60°C for 4-8 hours.Neutralize, then analyze by HPLC.
Base Hydrolysis Dilute stock solution in 0.1 M NaOH. Incubate at 60°C for 4-8 hours.Neutralize, then analyze by HPLC.
Thermal Stress Store an aliquot of the DMSO stock solution at 60°C for 24 hours.Bring to room temp, then analyze by HPLC.
Photolytic Stress Expose a solution (in a clear vial) to a calibrated light source (ICH Q1B). Keep a control sample in the dark.Analyze both samples by HPLC.
Protocol 3: General HPLC-UV Method for Monitoring Compound Stability

This provides a starting point for an analytical method to separate the parent compound from potential degradants.[8][13]

  • System: HPLC with UV-Vis Detector

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

  • Gradient: Start at 95% A / 5% B, ramp to 5% A / 95% B over 15 minutes, hold for 5 minutes, then return to initial conditions.

  • Flow Rate: 1.0 mL/min

  • Detection: UV at the λmax of this compound (determine experimentally, typically 254 nm or 280 nm is a good starting point).

  • Analysis: Inject a sample of your solution at Time 0. Store the solution under the desired condition (e.g., 37°C in media) and inject samples at subsequent time points. Compare the peak area of the parent compound and monitor for the appearance of new peaks.

Stability_Factors cluster_outcomes Potential Outcomes center This compound Stability in Solution pH pH (Acid/Base Hydrolysis) center->pH Temp Temperature (Accelerates Degradation) center->Temp Light Light Exposure (Photolysis) center->Light Solvent Solvent Choice (e.g., Water in DMSO) center->Solvent hydrolysis Hydrolytic Ring Opening pH->hydrolysis loss Loss of Potency & Inconsistent Results Temp->loss photodegradation Photodegradation Products Light->photodegradation Solvent->loss hydrolysis->loss photodegradation->loss Hydrolysis_Pathway cluster_pathway Potential Hydrolytic Degradation Pathway start Quinazolinone Ring (Stable) intermediate Ring-Opened Intermediate (e.g., 2-Aminobenzamide derivative) start->intermediate H₂O (Acid or Base Catalyzed)

References

Technical Support Center: Refinement of Purification Techniques for 8-Fluoroquinazolin-4(1H)-one Analogs

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center dedicated to the purification of 8-Fluoroquinazolin-4(1H)-one analogs. This guide is designed for researchers, scientists, and drug development professionals to provide expert insights and practical troubleshooting advice for the unique challenges presented by this class of compounds. The presence of the fluorine atom at the 8-position introduces specific physicochemical properties that influence solubility, polarity, and potential interactions during purification, necessitating a tailored approach.[1][2]

This document moves beyond standard protocols to explain the underlying principles of purification techniques, empowering you to make informed decisions and optimize your experimental outcomes.

Frequently Asked Questions (FAQs)

This section addresses common questions regarding the purification of this compound analogs, providing concise and actionable answers.

Q1: What is the most effective initial purification method for crude this compound analogs?

A1: For the initial purification of solid, crude this compound analogs, recrystallization is often the most efficient and cost-effective method.[3] It is particularly effective at removing baseline impurities and unreacted starting materials from the synthesis, such as anthranilic acid derivatives.[3] The choice of solvent is critical and should be determined through small-scale solubility tests.

Q2: How does the 8-fluoro substituent affect the choice of purification technique?

A2: The highly electronegative fluorine atom can increase the lipophilicity and alter the polarity of the molecule.[1] This may necessitate the use of less polar solvent systems in normal-phase chromatography compared to non-fluorinated analogs. In reverse-phase chromatography, it can influence retention times. The fluorine atom can also engage in specific interactions, such as hydrogen bonding, which might affect peak shape during chromatography.[1]

Q3: What analytical techniques are essential for assessing the purity of this compound analogs?

A3: A combination of analytical techniques is crucial for a comprehensive purity assessment. High-Performance Liquid Chromatography (HPLC), particularly reverse-phase with a C18 column, is the cornerstone for quantitative purity analysis.[4] Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, and ¹⁹F) provides detailed structural information and can help identify impurities.[5] Mass Spectrometry (MS) is used to confirm the molecular weight and elemental composition.[5]

Q4: My purified compound still shows minor impurities. What are the next steps?

A4: If trace impurities persist, a secondary purification step using an orthogonal technique is recommended.[3] For instance, if you initially used column chromatography, subsequent recrystallization can be very effective.[3] Alternatively, preparative HPLC is the preferred method for achieving very high purity (>99%), especially for separating closely related analogs.[3]

Troubleshooting Guide: Recrystallization

Recrystallization is a powerful technique for purifying solid compounds, but it can present challenges. This guide provides solutions to common problems encountered during the recrystallization of this compound analogs.

Problem Potential Cause(s) Troubleshooting Steps
Compound Oiling Out (Forms an oil instead of crystals) - The solution is supersaturated.- The cooling rate is too fast.- The solvent is not ideal.- Reheat the solution to dissolve the oil, add a small amount of additional solvent, and allow it to cool more slowly.- Try a different solvent or a two-solvent system.[3]
Poor Crystal Formation or No Crystallization - Too much solvent was used.- The solution is not sufficiently supersaturated.- Evaporate some of the solvent to increase the concentration and then cool again.- Scratch the inside of the flask with a glass rod to induce nucleation.- Add a seed crystal of the pure compound.- Cool the solution in an ice bath to further decrease solubility.[3]
Low Recovery of Purified Product - The compound is too soluble in the cold solvent.- Premature crystallization occurred during hot filtration.- Ensure the minimum amount of hot solvent is used for dissolution.- Cool the filtrate in an ice bath to maximize precipitation.- Preheat the filtration apparatus (funnel and receiving flask) to prevent the product from crashing out prematurely.[3]
Colored Impurities Remain in Crystals - The impurities have similar solubility to the product.- The impurities are adsorbed onto the crystal surface.- Add a small amount of activated charcoal to the hot solution to adsorb colored impurities, then perform a hot filtration.- Wash the collected crystals with a small amount of cold, fresh solvent.
Experimental Protocol: Single-Solvent Recrystallization
  • Solvent Selection: In a small test tube, add a small amount of your crude this compound analog. Add a potential solvent dropwise at room temperature until the solid dissolves. A good solvent will dissolve the compound sparingly at room temperature but completely upon heating.[3] Common solvents to test include ethanol, methanol, ethyl acetate, and acetone.[3][6]

  • Dissolution: In a larger flask, add the crude compound and the chosen solvent. Heat the mixture to boiling while stirring to fully dissolve the solid. Add the minimum amount of hot solvent required for complete dissolution.

  • Decolorization (if necessary): If the solution is colored, remove it from the heat and allow it to cool slightly. Add a small amount of activated charcoal, then reheat to boiling for a few minutes.

  • Hot Filtration: Quickly filter the hot solution through a pre-heated funnel with fluted filter paper to remove any insoluble impurities or charcoal.

  • Crystallization: Allow the clear filtrate to cool slowly to room temperature. Once crystals begin to form, you can place the flask in an ice bath to maximize crystal formation.[3]

  • Isolation and Washing: Collect the crystals by vacuum filtration using a Büchner funnel. Wash the crystals with a small amount of the cold recrystallization solvent to remove any soluble impurities adhering to the crystal surfaces.[3]

  • Drying: Dry the purified crystals in a vacuum oven at a temperature below the compound's melting point.[3]

Troubleshooting Guide: Column Chromatography

Column chromatography is a versatile technique for separating compounds based on their differential adsorption to a stationary phase.[3]

Problem Potential Cause(s) Troubleshooting Steps
Poor Separation (Overlapping Bands) - Inappropriate solvent system (eluent).- Column overloading.- Improperly packed column (channeling).- Optimize the solvent system using Thin Layer Chromatography (TLC). Aim for a retention factor (Rf) of 0.2-0.4 for the desired compound.- Reduce the amount of sample loaded onto the column.- Ensure the column is packed uniformly without any air bubbles or cracks.[3]
Compound is Not Eluting from the Column - The eluent is not polar enough.- Gradually increase the polarity of the solvent system. For example, increase the percentage of ethyl acetate in a hexane/ethyl acetate mixture. If the compound is still retained, a more polar solvent like methanol may be required.[7]
Cracking of the Silica Gel Bed - The column ran dry.- Heat generated from the interaction of a polar solvent with the silica gel.- Always keep the solvent level above the top of the silica gel.- When switching to a more polar solvent system, do so gradually to avoid generating heat that can cause cracking.[3]
Tailing of Peaks in Collected Fractions - The compound is interacting with active sites on the silica gel.- The sample is too concentrated.- Add a small amount of a modifier to the eluent, such as triethylamine (for basic compounds) or acetic acid (for acidic compounds), to block the active sites.- Dilute the sample before loading it onto the column.[8]
Experimental Protocol: Flash Column Chromatography
  • Solvent System Selection: Use TLC to determine an appropriate solvent system. The ideal system will provide good separation between your desired compound and any impurities, with an Rf value of approximately 0.3 for the target compound.

  • Column Packing: Secure a glass column vertically. Add a small plug of cotton or glass wool to the bottom. Add a layer of sand. Prepare a slurry of silica gel in the initial, least polar eluent. Pour the slurry into the column and allow it to settle, tapping the column gently to ensure even packing.[9] Add another layer of sand on top of the silica gel bed.

  • Sample Loading: Dissolve your crude this compound analog in a minimal amount of the eluent or a stronger solvent. If using a stronger solvent, adsorb the sample onto a small amount of silica gel, evaporate the solvent, and then carefully add the dry silica gel to the top of the column.

  • Elution: Carefully add the eluent to the top of the column. Apply gentle air pressure to the top of the column to push the solvent through at a steady rate.[9]

  • Fraction Collection: Collect the eluent in a series of test tubes or flasks.[9]

  • Analysis: Analyze the collected fractions by TLC to identify which ones contain your purified compound.

  • Solvent Removal: Combine the pure fractions and remove the solvent using a rotary evaporator.

Visualization of Purification Workflow

The following diagram illustrates a general workflow for the purification of this compound analogs.

PurificationWorkflow Crude Crude this compound Analog Recrystallization Recrystallization Crude->Recrystallization Initial Purification Purity_Check1 Purity Assessment (TLC, HPLC) Recrystallization->Purity_Check1 Pure_Product Pure Product (>98%) Purity_Check1->Pure_Product Purity Met Column_Chromatography Column Chromatography Purity_Check1->Column_Chromatography Purity Not Met Purity_Check2 Purity Assessment (HPLC, NMR) Column_Chromatography->Purity_Check2 Purity_Check2->Pure_Product Purity Met Further_Purification Further Purification Needed Purity_Check2->Further_Purification Purity Not Met

Caption: A general workflow for the purification of this compound analogs.

Troubleshooting Decision Tree for Column Chromatography

TroubleshootingTree Start Poor Separation in Column Chromatography Check_TLC Review TLC Analysis Start->Check_TLC Rf_High Rf > 0.5 Check_TLC->Rf_High Yes Rf_Low Rf < 0.2 Check_TLC->Rf_Low Yes Rf_Good 0.2 < Rf < 0.4 Check_TLC->Rf_Good Yes Decrease_Polarity Decrease Eluent Polarity Rf_High->Decrease_Polarity Increase_Polarity Increase Eluent Polarity Rf_Low->Increase_Polarity Check_Loading Check Sample Loading Rf_Good->Check_Loading Overloaded Column Overloaded? Check_Loading->Overloaded Yes Check_Packing Check Column Packing Check_Loading->Check_Packing No Reduce_Sample Reduce Sample Amount Overloaded->Reduce_Sample Channeling Channeling or Cracks? Check_Packing->Channeling Yes Repack_Column Repack Column Channeling->Repack_Column

Caption: A decision tree for troubleshooting poor separation in column chromatography.

References

Technical Support Center: Regioselective Functionalization of 8-Fluoroquinazolin-4(1H)-one

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support resource for researchers, chemists, and drug development professionals working with the 8-fluoroquinazolin-4(1H)-one scaffold. This guide is designed to provide expert insights and practical solutions to the common regioselectivity challenges encountered during the functionalization of this versatile, yet complex, heterocycle. Our goal is to move beyond simple protocols and explain the underlying principles that govern reaction outcomes, empowering you to troubleshoot and optimize your synthetic strategies effectively.

The this compound core is a privileged structure in medicinal chemistry, but the interplay between the directing effects of the heterocyclic core and the electronic influence of the C8-fluorine atom presents unique regiochemical puzzles. This document, structured in a question-and-answer format, directly addresses these challenges.

Section 1: C-H Functionalization - The Primary Challenge

Transition metal-catalyzed C-H functionalization is the most powerful tool for elaborating the quinazolinone core. However, directing the catalyst to the desired position is paramount. The primary sites of interest are the C2 position on the pyrimidinone ring and the C5, C6, and C7 positions on the benzo-fused ring.

Frequently Asked Questions (FAQs)

Q1: Which C-H bond on the this compound core is most susceptible to transition-metal-catalyzed activation?

A1: The reactivity is highly dependent on the catalytic system employed, but a clear hierarchy exists.

  • The C2-H bond is generally the most activated position for functionalization. This is due to a powerful chelation effect. The N1-H (or a substituent at N3) and the C4-carbonyl oxygen can act as a bidentate directing group, positioning the metal catalyst in close proximity to the C2-H bond.[1][2] This makes reactions like palladium-catalyzed direct arylations highly effective at this site.[3] The acidity of the C2-H bond is also increased by the adjacent nitrogen atoms, facilitating its cleavage.

  • The C7-H bond is the next most likely site for activation on the benzene ring. The C8-fluoro group is an ortho-para director for electrophilic aromatic substitution. In the context of C-H activation, which often has electrophilic character, the fluorine's +M (mesomeric) effect, though weak, directs activation to its ortho position (C7).

  • The C5-H bond is a more challenging, yet achievable, target. This "remote" C-H bond can be functionalized under specific conditions, often requiring specialized ligands or reaction pathways that override the primary directing effects.[4] Its activation is less common compared to C2 and C7.

Q2: My goal is exclusive C2-arylation. I'm observing a mixture of isomers. How can I enhance selectivity for the C2 position?

A2: Achieving high selectivity for C2 hinges on promoting the chelation-controlled pathway. A mixture of isomers suggests that competitive reaction pathways, possibly directed by the C8-fluoro group, are active.

The choice of catalyst and ligand is critical. Palladium/copper co-catalytic systems are particularly effective for C2-arylation.[2] The mechanism often involves the formation of a palladacycle intermediate directed by the N1/N3 and C4=O groups. To favor this, consider the following:

  • Catalyst System: A combination of Pd(OAc)₂ with a copper salt (e.g., CuI) is a robust starting point for C-H arylations with aryl halides.[3]

  • Ligand Choice: The ligand can significantly influence selectivity. For reactions with aryl bromides or chlorides, phosphine ligands like triphenylphosphine (PPh₃) or bulky trialkylphosphines (e.g., PCy₃) can be effective.[3] A ligand screen is often necessary.

  • Base and Additives: The base plays a crucial role in the C-H activation step. Sterically hindered bases like pivalic acid (PivOH) or its salts are often used to facilitate the concerted metalation-deprotonation (CMD) step.

Below is a diagram illustrating the chelation-controlled activation at the C2 position.

Halogenation_Selectivity cluster_pathways Halogenation Pathways cluster_products Potential Products Substrate This compound NBS Electrophilic Halogenation (e.g., NBS, H+) Substrate->NBS CH_Hal Directed C-H Halogenation (e.g., TCCA/TCBA) Substrate->CH_Hal Mixture Mixture of C5/C7 isomers (Low Selectivity) NBS->Mixture Poor Control C5_Product C5-Halogenated Product (High Selectivity) CH_Hal->C5_Product High Regiocontrol Troubleshooting_Workflow cluster_catalyst Catalyst System Optimization cluster_params Reaction Parameter Adjustment start Poor Regioselectivity Observed check_purity Verify Purity of Starting Material & Reagents start->check_purity check_conditions Review Reaction Conditions: Temperature, Atmosphere, Time check_purity->check_conditions catalyst_screen Screen Different Metal Catalysts (e.g., Pd vs. Rh vs. Ru) check_conditions->catalyst_screen If conditions are correct ligand_screen Perform Ligand Screen (Steric & Electronic Effects) catalyst_screen->ligand_screen base_screen Screen Bases & Additives (e.g., PivOH, K2CO3, Cs2CO3) ligand_screen->base_screen temp_adjust Adjust Temperature (Kinetic vs. Thermodynamic Control) base_screen->temp_adjust If still unselective end Optimized Regioselectivity base_screen->end Success! solvent_screen Screen Solvents (Polarity Effects) temp_adjust->solvent_screen modify_substrate Consider Substrate Modification (e.g., Block C2 position) solvent_screen->modify_substrate If parameter tuning fails solvent_screen->end Success! modify_substrate->end

References

Technical Support Center: Optimizing the Synthesis of 8-Fluoroquinazolin-4(1H)-one

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Senior Application Scientist, Chemical Synthesis Division

This guide provides in-depth technical support for researchers, scientists, and drug development professionals engaged in the synthesis of 8-Fluoroquinazolin-4(1H)-one. The focus is on practical troubleshooting and the strategic reduction of impurities to ensure high-purity final products suitable for downstream applications.

Section 1: Understanding the Core Synthesis & Potential Pitfalls

The synthesis of this compound most commonly proceeds from 2-amino-3-fluorobenzoic acid. One of the most direct and widely used methods is the Niementowski reaction, which involves heating the anthranilic acid derivative with formamide.[1][2] While seemingly straightforward, this reaction is sensitive to conditions that can lead to significant impurity formation.

The reaction proceeds in two key stages: (1) initial N-formylation of the anthranilic acid, followed by (2) intramolecular cyclization and dehydration to form the quinazolinone ring. Understanding this pathway is crucial for diagnosing and resolving issues.

cluster_reactants Reactants cluster_pathway Reaction Pathway A 2-Amino-3-fluorobenzoic Acid C N-formyl-2-amino- 3-fluorobenzoic Acid (Intermediate) A->C + Formamide (Acylation) B Formamide (HCONH₂) D This compound (Product) C->D - H₂O (Cyclization/Dehydration) Heat (Δ)

Caption: Core synthesis pathway for this compound.

The primary challenge lies in driving the reaction to completion while preventing thermal degradation of the reactants, intermediates, and the final product.

Section 2: Troubleshooting Guide & FAQs

This section addresses common issues encountered during the synthesis in a question-and-answer format.

Q1: My reaction yield is low, and TLC/LC-MS analysis shows a significant amount of unreacted 2-amino-3-fluorobenzoic acid. What is the cause?

A1: This is a classic issue of incomplete reaction, which can stem from several factors:

  • Insufficient Temperature: The cyclization-dehydration step is thermally driven. A reaction temperature below 120-130°C may be insufficient to overcome the activation energy for ring closure.[1]

  • Incorrect Stoichiometry: Formamide often serves as both a reactant and a solvent. Using an insufficient excess (e.g., less than 4 equivalents) can result in a slow or incomplete reaction.[1]

  • Short Reaction Time: Even at the correct temperature, the reaction requires adequate time for completion. Typically, 2-4 hours is a good starting point, but this should be monitored by TLC.

Troubleshooting Workflow:

Start Low Yield & Unreacted Starting Material CheckTemp Verify Reaction Temperature (130-140°C) Start->CheckTemp CheckRatio Verify Formamide Stoichiometry (>4 eq.) CheckTemp->CheckRatio Temp OK Solution Re-run with optimized conditions: - Temp: 130-135°C - Formamide: 4-5 eq. - Time: Monitor to completion CheckTemp->Solution Temp too low CheckTime Verify Reaction Time (Monitor by TLC) CheckRatio->CheckTime Ratio OK CheckRatio->Solution Ratio too low CheckTime->Solution Time OK (Root cause likely combination of factors) CheckTime->Solution Time too short

Caption: Troubleshooting workflow for low reaction conversion.

Q2: My final product is contaminated with a persistent, polar impurity. How do I identify and prevent it?

A2: The most likely polar impurity is the N-formyl intermediate that failed to cyclize. Other possibilities include hydrolysis or degradation products.

  • Causality: The N-formyl intermediate forms readily but its conversion to the final product is the rate-limiting step. If the dehydration is inefficient (due to low temperature or insufficient time), this intermediate will persist. The fluorine atom at the 8-position is electron-withdrawing, which can influence the nucleophilicity of the amide nitrogen, potentially affecting the cyclization rate compared to non-fluorinated analogs.

Table 1: Common Impurities and Mitigation Strategies

Impurity NamePotential CausePrevention & Mitigation Strategy
2-Amino-3-fluorobenzoic acid Incomplete reaction.Increase temperature to 130-135°C, use >4 eq. of formamide, and increase reaction time.[1]
N-formyl-2-amino-3-fluorobenzoic acid Incomplete cyclization/dehydration.Ensure reaction temperature is high enough and hold for sufficient time. Can be removed via careful pH adjustment during workup or chromatography.
Quinazoline-2,4-dione derivative Presence of urea (common impurity in formamide) or oxidative conditions.Use high-purity formamide. Run the reaction under an inert atmosphere (e.g., Nitrogen or Argon).
Dark, Polymeric Byproducts Excessive temperature (>150°C) or prolonged reaction times.Maintain strict temperature control. Do not overheat. Monitor reaction and stop once starting material is consumed.
Q3: The isolated product is off-white or yellow, not pure white. How can I improve the color and purity?

A3: Discoloration typically arises from high-temperature degradation byproducts. These are often present in trace amounts but are highly colored.

  • Temperature Control: The most critical factor. Use a glycerin or oil bath for uniform heating and avoid direct heating on a hot plate which can create hot spots. A temperature range of 130-140°C is generally optimal.

  • Inert Atmosphere: Conducting the reaction under a nitrogen atmosphere can prevent oxidative side reactions that contribute to color.

  • Purification:

    • Activated Carbon: During recrystallization, adding a small amount of activated carbon (charcoal) to the hot solution can adsorb colored impurities. The carbon is then removed by hot filtration through a pad of celite.

    • Recrystallization: This is the most effective method for removing both colored and other soluble impurities.

Q4: What is the most reliable method to purify this compound to >99% purity?

A4: Recrystallization is the gold standard for this type of compound. Column chromatography can also be used but is often less efficient for large quantities.[3][4]

Table 2: Recrystallization Solvent Selection

SolventBoiling Point (°C)Solubility of ProductNotes & Considerations
Ethanol 78Moderately soluble when hot, sparingly soluble when cold.Excellent choice. Provides good crystal formation.
Isopropanol 82Similar to ethanol, may offer slightly better recovery.Good alternative to ethanol.
Acetonitrile 82Good solubility when hot, lower when cold.Can be effective, but ensure all product precipitates upon cooling.
Water 100Very low solubility.Can be used as an anti-solvent in combination with a soluble solvent like ethanol or DMF.
Ethyl Acetate 77Moderate solubility.May require a co-solvent system (e.g., with hexanes) for optimal recovery.

Section 3: Recommended Protocols for High-Purity Synthesis

Adherence to a validated protocol with strict control over key parameters is essential for reproducibility and purity.

Protocol 1: Optimized Synthesis
  • Setup: Equip a two-neck round-bottom flask with a reflux condenser and a temperature probe. Place the flask in a glycerin or oil bath on a stirring hotplate.

  • Reagents: To the flask, add 2-amino-3-fluorobenzoic acid (1.0 eq.). Add formamide (4.0 - 5.0 eq.).[1]

  • Reaction: Begin stirring and heat the mixture to 130-135°C. Maintain this temperature for 2-4 hours.

  • Monitoring: Monitor the reaction progress by TLC (e.g., using a 5:3 mixture of benzene:acetone or 9:1 DCM:methanol as the mobile phase), checking for the disappearance of the starting material spot.[1]

  • Cooling: Once the reaction is complete, remove the heat source and allow the mixture to cool to room temperature.

  • Precipitation: Pour the reaction mixture into a beaker of cold water or crushed ice with stirring. A precipitate should form.

  • Isolation: Collect the crude solid by vacuum filtration. Wash the filter cake thoroughly with cold water to remove residual formamide, followed by a small amount of cold ethanol.

  • Drying: Dry the crude product under vacuum.

Protocol 2: Purification by Recrystallization
  • Solvent Selection: Choose an appropriate solvent from Table 2 (Ethanol is recommended).

  • Dissolution: Place the crude, dry solid in an Erlenmeyer flask. Add the minimum amount of hot ethanol required to fully dissolve the solid.

  • Decolorization (Optional): If the solution is colored, remove it from the heat, add a small spatula tip of activated carbon, and swirl. Re-heat to boiling for a few minutes.

  • Hot Filtration (if #3 was performed): Quickly filter the hot solution through a pre-warmed funnel with a fluted filter paper or a celite pad to remove the carbon.

  • Crystallization: Cover the flask and allow the solution to cool slowly to room temperature. For maximum recovery, subsequently place the flask in an ice bath for 30-60 minutes.

  • Isolation: Collect the pure crystals by vacuum filtration, wash with a small amount of ice-cold ethanol, and dry under vacuum to a constant weight.

Section 4: References

  • Generis Publishing. (n.d.). SYNTHESIS OF SOME QUINAZOLIN-4-ONE SERIES HETEROCYCLIC COMPOUNDS AND THEIR BIOLOGICAL ACTIVITIES. --INVALID-LINK--

  • Asadi, A., et al. (2012). Synthesis of Some New Quinazolinone Derivatives and Evaluation of Their Antimicrobial Activities. PMC - NIH. --INVALID-LINK--

  • Synthesis of quinazolinones from reaction of formamide with anthranilic acids. (n.d.). X-MOL. --INVALID-LINK--

  • Jadrijević-Mladar Takač, M., et al. (2020). Green chemistry approach to the synthesis of 3-substituted-quinazolin-4(3H). Taylor & Francis Online. --INVALID-LINK--

  • Boufades, A., et al. (2015). Synthesis of 4(3H)–quinazolinones by cyclocondensation of anthranilic acid.... ResearchGate. --INVALID-LINK--

  • Asadi, A., et al. (2012). Synthesis of Some New Quinazolinone Derivatives and Evaluation of Their Antimicrobial Activities. Brieflands. --INVALID-LINK--

References

Technical Support Center: Strategies to Improve the Oral Bioavailability of Quinazolinone-Based Compounds

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting and practical strategies for overcoming the common challenges associated with the oral bioavailability of quinazolinone-based compounds. Quinazolinones are a "privileged scaffold" in medicinal chemistry, forming the core of numerous therapeutic agents.[1][2] However, their often-hydrophobic and rigid nature frequently leads to poor aqueous solubility and subsequent low oral absorption, hindering their clinical potential.[3][4]

This document is structured as a series of frequently asked questions (FAQs) and troubleshooting guides. It moves from initial solubility problems encountered at the bench to advanced formulation and medicinal chemistry strategies for in vivo studies.

Section 1: Addressing Poor Aqueous Solubility and Dissolution

Poor solubility is the most frequent initial barrier in the development of quinazolinone derivatives, often classifying them as Biopharmaceutics Classification System (BCS) Class II or IV compounds.[3][5] This means their absorption is limited by how quickly and completely they can dissolve in the gastrointestinal (GI) fluids.

FAQ 1: My quinazolinone compound won't dissolve in my aqueous assay buffer after dilution from a DMSO stock. What are my immediate options?

Answer: This is a classic sign that your compound's concentration exceeds its thermodynamic solubility in the final assay medium. The goal is to create a stable solution without altering the compound's intrinsic activity.

Causality: When a DMSO stock is diluted into an aqueous buffer, the solvent properties change dramatically. The highly organic environment (DMSO) that keeps the drug dissolved is replaced by a polar, aqueous one, causing the hydrophobic compound to crash out of solution.[4]

Troubleshooting Steps:

  • Optimize Co-solvents: Before resorting to complex formulations, simple solvent modifications can be effective. Introduce a small percentage (e.g., 1-5% v/v) of a water-miscible organic co-solvent like ethanol, propylene glycol, or polyethylene glycol (PEG) into your aqueous buffer.[4][6] These agents reduce the overall polarity of the solvent, improving the solubility of hydrophobic molecules.[6]

  • Utilize Surfactants: Add a low concentration of a non-ionic surfactant, such as Polysorbate 80 (Tween® 80) or Pluronic® F-68, to your buffer.[4] At concentrations above their critical micelle concentration (CMC), surfactants form micelles that encapsulate the hydrophobic quinazolinone, keeping it dispersed in the solution.[6]

  • Employ Cyclodextrins: Cyclodextrins are cyclic oligosaccharides that form inclusion complexes with hydrophobic drugs.[4][6] The exterior of the cyclodextrin is hydrophilic, while the interior cavity is hydrophobic. Your quinazolinone compound can sit within this cavity, effectively "masking" its hydrophobicity and increasing its apparent aqueous solubility. Hydroxypropyl-β-cyclodextrin (HP-β-CD) is a common and effective choice.[4][6]

  • Adjust pH: Many quinazolinone scaffolds contain ionizable groups. For example, gefitinib is a weak base that is more soluble at a lower, acidic pH where it becomes protonated and ionized.[4] Assess the pKa of your compound and adjust the buffer pH accordingly, ensuring the pH change does not compromise compound stability or the biological integrity of your assay.[4]

FAQ 2: My compound is active in vitro, but shows very poor oral bioavailability in animal models. What advanced formulation strategies should I consider?

Answer: When simple excipients are insufficient, advanced formulation technologies are necessary to significantly enhance dissolution and absorption in the GI tract.[6] The choice of strategy depends on the compound's physicochemical properties, such as its melting point and stability.

Key Strategies Overview:

StrategyMechanism of ActionBest Suited ForKey Considerations
Particle Size Reduction Increases surface-area-to-volume ratio, leading to a faster dissolution rate according to the Noyes-Whitney equation.[3][5]Crystalline, stable compounds (BCS Class II).Can lead to particle aggregation; requires stabilizers.
Amorphous Solid Dispersions Disperses the drug in an amorphous, high-energy state within a hydrophilic polymer matrix, preventing crystallization and enhancing wettability and dissolution.[3][7]Compounds that can be made amorphous; both low and high melting point drugs (depending on method).Physical stability of the amorphous state during storage is critical.
Lipid-Based Formulations The drug is dissolved in a lipid carrier. Upon contact with GI fluids, systems like SEDDS form a fine oil-in-water emulsion, presenting the drug in a solubilized state for absorption.[3]Lipophilic compounds (LogP > 2).Can enhance lymphatic transport, bypassing first-pass metabolism. Drug-lipid compatibility is crucial.
Nanotechnology Nanosuspensions or encapsulation in nanoparticles (e.g., SLNs, polymeric nanoparticles) dramatically increases surface area and can alter the absorption pathway.[3][8][9]Poorly soluble compounds, including those with high melting points ("brick dust").Requires specialized equipment and careful control of particle size and stability.[10]
Experimental Protocol: Preparation of an Amorphous Solid Dispersion by Solvent Evaporation

This protocol describes a lab-scale method to enhance the solubility of a quinazolinone derivative by creating a solid dispersion with a hydrophilic polymer like polyvinylpyrrolidone (PVP).

Materials:

  • Quinazolinone compound

  • Polymer carrier (e.g., PVP K30, HPMC)

  • Volatile organic solvent (e.g., methanol, acetone, dichloromethane) capable of dissolving both the drug and the polymer.

  • Rotary evaporator

  • Vacuum oven

Procedure:

  • Determine Drug-Polymer Ratio: Start by preparing dispersions at various drug-to-polymer weight ratios (e.g., 1:1, 1:3, 1:5).

  • Dissolution: Dissolve the accurately weighed quinazolinone compound and polymer in a minimal amount of the chosen organic solvent in a round-bottom flask. Ensure complete dissolution by gentle warming or sonication if necessary.

  • Solvent Evaporation: Attach the flask to a rotary evaporator. Evaporate the solvent under reduced pressure at a controlled temperature (e.g., 40-50°C). Continue until a thin, dry film is formed on the flask wall.

  • Drying: Scrape the solid material from the flask. To remove any residual solvent, place the material in a vacuum oven and dry at a controlled temperature (e.g., 40°C) for 24-48 hours or until constant weight is achieved.

  • Pulverization and Sieving: Gently pulverize the dried solid dispersion using a mortar and pestle. Pass the powder through a fine-mesh sieve to obtain a uniform particle size.

  • Characterization: Store the resulting powder in a desiccator. It is crucial to confirm the amorphous nature of the drug using techniques like X-ray Powder Diffraction (XRD) and Differential Scanning Calorimetry (DSC). An increase in aqueous solubility and dissolution rate should be confirmed through in vitro dissolution testing.[7]

Section 2: Investigating Poor Permeability and Transporter Efflux

If a compound has adequate solubility but still exhibits low bioavailability, the next barrier to investigate is its ability to permeate the intestinal epithelium.[8] Many drugs are actively removed from cells by efflux transporters like P-glycoprotein (P-gp) and Breast Cancer Resistance Protein (BCRP), which act as gatekeepers and limit absorption.[11][12] Notably, some quinazolinone-based drugs, such as lapatinib, are known substrates for both P-gp and BCRP.[13]

FAQ 3: My quinazolinone derivative is soluble but bioavailability remains low. How can I determine if it is an efflux transporter substrate?

Answer: The gold-standard in vitro method for assessing intestinal permeability and identifying efflux transporter substrates is the Caco-2 cell monolayer assay.[8]

Causality: Caco-2 cells are a human colon adenocarcinoma cell line that, when cultured, differentiate to form a monolayer of polarized epithelial cells with tight junctions, mimicking the intestinal barrier. Crucially, they express key efflux transporters, including P-gp and BCRP.[11]

By measuring the transport of your compound from the apical (lumen) side to the basolateral (blood) side (A-to-B) and in the reverse direction (B-to-A), you can calculate an efflux ratio.

  • Efflux Ratio (ER) = Papp (B-to-A) / Papp (A-to-B)

An efflux ratio greater than 2 is a strong indicator that the compound is a substrate for active efflux.[11]

Workflow for Troubleshooting Poor Oral Bioavailability

The following diagram outlines a logical workflow for diagnosing and addressing poor oral bioavailability of quinazolinone compounds.

TroubleshootingWorkflow cluster_Initial Initial Observation cluster_ProblemID Problem Identification cluster_Solutions Potential Strategies Start Poor Oral Bioavailability (Low F%) Solubility Assess Aqueous Solubility (BCS Classification) Start->Solubility Is dissolution the issue? Permeability Assess Permeability (Caco-2 Assay) Solubility->Permeability Good Solubility (BCS I/III) Formulation Formulation Strategies (Nanonization, Solid Dispersion, Lipid-Based Systems) Solubility->Formulation Low Solubility (BCS II/IV) Metabolism Assess Metabolic Stability (Microsomes/Hepatocytes) Permeability->Metabolism Good Permeability (Low Efflux Ratio) Efflux Medicinal Chemistry (Modify structure to avoid efflux) or Formulation (Inhibitors) Permeability->Efflux Low Permeability (High Efflux Ratio) MedChem Medicinal Chemistry (Block metabolic 'hotspots', Prodrugs) Metabolism->MedChem Low Stability (High Clearance) Final Optimized Compound /Formulation Formulation->Final Efflux->Final MedChem->Final

Caption: A decision tree for troubleshooting poor oral bioavailability.

Section 3: Overcoming Metabolic Liabilities

Even if a compound is soluble and permeable, it can be rapidly metabolized by enzymes in the gut wall and liver before it reaches systemic circulation. This "first-pass metabolism" is a major barrier to oral bioavailability.[5][8] For some quinazoline derivatives, metabolism by enzymes like Aldehyde Oxidase (AO) can be a significant clearance pathway.[14][15]

FAQ 4: My compound is rapidly cleared in human liver microsome assays. What are the next steps?

Answer: High clearance in an in vitro metabolism assay points to a metabolic liability in your molecule's structure. The goal is to identify the site of metabolism (the "metabolic hotspot") and modify the structure to block this pathway without losing therapeutic activity.

Troubleshooting Steps:

  • Identify the Metabolites: Use LC-MS/MS to identify the major metabolites formed during incubation with liver microsomes or hepatocytes. This will pinpoint the specific site on the molecule that is being modified (e.g., oxidation, hydroxylation).

  • Block the Metabolic Hotspot: Once a labile position is identified, use medicinal chemistry strategies to fortify it. Common approaches include:

    • Fluorine Substitution: Replacing a hydrogen atom with a fluorine atom at the site of oxidation can block metabolism, as the C-F bond is much stronger than a C-H bond.

    • Deuteration: Replacing hydrogen with its heavier isotope, deuterium, can slow the rate of metabolism (the "kinetic isotope effect") if C-H bond cleavage is the rate-limiting step.

    • Steric Hindrance: Introducing a bulkier group near the metabolic hotspot can physically block the enzyme from accessing the site.

  • Prodrug Approach: A prodrug can be designed to temporarily mask the metabolic hotspot.[8] The masking group is later cleaved in vivo to release the active parent drug.

Experimental Protocol: In Vitro Metabolic Stability Assay

This protocol provides a general method for assessing the metabolic stability of a quinazolinone compound using liver microsomes.

Materials:

  • Test compound stock solution (e.g., 10 mM in DMSO)

  • Liver microsomes (human, rat, or mouse)

  • Phosphate buffer (e.g., 100 mM, pH 7.4)

  • NADPH regenerating system (contains NADP+, glucose-6-phosphate, and G6P dehydrogenase)

  • Ice-cold acetonitrile or methanol (for reaction termination)

  • 96-well plates, incubator, centrifuge

  • LC-MS/MS system for analysis

Procedure:

  • Prepare Incubation Mixture: In a 96-well plate, prepare an incubation mixture containing liver microsomes (e.g., final concentration of 0.5-1 mg/mL) and the test compound (e.g., final concentration of 1 µM) in phosphate buffer.

  • Pre-warm: Pre-incubate the plate at 37°C for 5-10 minutes.

  • Initiate Reaction: Start the metabolic reaction by adding the pre-warmed NADPH regenerating system.

  • Time Points: Collect aliquots at various time points (e.g., 0, 5, 15, 30, 60 minutes).

  • Terminate Reaction: For each time point, terminate the reaction by adding 2-3 volumes of ice-cold acetonitrile or methanol to precipitate the microsomal proteins.

  • Sample Processing: Centrifuge the plate to pellet the precipitated protein.

  • Analysis: Transfer the supernatant to a new plate and analyze the concentration of the remaining parent compound using a validated LC-MS/MS method.

  • Data Analysis: Plot the natural log of the percentage of the parent compound remaining versus time. The slope of the linear regression gives the elimination rate constant (k). From this, you can calculate the in vitro half-life (t1/2 = 0.693/k) and intrinsic clearance (CLint).

Section 4: Advanced Solutions - Prodrug and Nanotechnology Approaches

When fundamental issues with solubility, permeability, or metabolism cannot be overcome by simple formulation or minor structural changes, more advanced strategies like prodrugs and nanotechnology are required.

FAQ 5: When should I consider a prodrug strategy versus a nanotechnology-based formulation?

Answer: The choice depends on the primary barrier you are trying to overcome.

  • Choose a Prodrug Strategy when:

    • You have identified a specific metabolic hotspot that can be chemically masked.[8]

    • The molecule has poor permeability due to its physicochemical properties (e.g., high polarity), and adding a lipophilic promoiety can enhance passive diffusion.

    • You need to target a specific tissue or enzyme for drug release, as seen in antibody-directed enzyme prodrug therapy (ADEPT).[16]

  • Choose a Nanotechnology Strategy when:

    • The primary issue is extremely low aqueous solubility, especially for highly crystalline "brick dust" compounds that are difficult to formulate otherwise.[8][10]

    • You want to increase the surface area for dissolution and potentially alter the absorption pathway (e.g., through M-cells in the Peyer's patches).[8]

    • You need to protect the drug from degradation in the harsh environment of the GI tract.[17][18]

Diagram: Mechanisms of Bioavailability Enhancement

This diagram illustrates how different formulation strategies work at the microscopic level to improve drug dissolution and absorption.

EnhancementMechanisms cluster_Problem The Problem cluster_Solution Formulation Solutions cluster_Outcome The Outcome DrugCrystal Poorly Soluble Drug Crystal SolidDispersion Amorphous Solid Dispersion (Drug in Polymer Matrix) DrugCrystal->SolidDispersion Increases Apparent Solubility Nanosuspension Nanosuspension (Stabilized Nanocrystals) DrugCrystal->Nanosuspension Increases Surface Area LipidSystem Lipid-Based System (Drug in Micelles/Emulsion) DrugCrystal->LipidSystem Pre-dissolves Drug DissolvedDrug Dissolved Drug Molecules SolidDispersion->DissolvedDrug Nanosuspension->DissolvedDrug LipidSystem->DissolvedDrug Absorption Absorption across Intestinal Wall DissolvedDrug->Absorption

Caption: How formulation strategies enhance drug dissolution.

References

Validation & Comparative

A Comparative Analysis of 8-Fluoroquinazolin-4(1H)-one and Other Quinazolinone Inhibitors: A Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: January 2026

The quinazolinone scaffold is a cornerstone in medicinal chemistry, forming the backbone of numerous compounds with a wide array of biological activities.[1][2] Its rigid, planar structure and synthetic tractability have made it a "privileged scaffold" in the design of targeted inhibitors for various enzymes implicated in diseases, most notably cancer. This guide provides a comparative analysis of 8-Fluoroquinazolin-4(1H)-one and its derivatives against other prominent quinazolinone inhibitors targeting key enzymes such as Epidermal Growth Factor Receptor (EGFR), Poly (ADP-ribose) polymerase (PARP), and Histone Deacetylases (HDACs). By examining experimental data and structure-activity relationships (SAR), we aim to provide researchers, scientists, and drug development professionals with a comprehensive resource to inform the design of next-generation inhibitors.

The Quinazolinone Core: A Versatile Pharmacophore

The 4(3H)-quinazolinone core is a bicyclic aromatic system that serves as an excellent platform for introducing diverse functionalities at various positions, primarily at the 2, 3, 6, 7, and 8-positions.[1] These substitutions significantly influence the compound's pharmacokinetic and pharmacodynamic properties, allowing for the fine-tuning of potency, selectivity, and metabolic stability. The core structure's ability to engage in various non-covalent interactions, including hydrogen bonding and π-π stacking, with the active sites of target proteins underpins its broad applicability in inhibitor design.[3]

The Impact of 8-Fluoro Substitution: A Case Study in Aurora A Kinase Inhibition

While data on the parent this compound is limited, the strategic placement of a fluorine atom at the 8-position has been shown to be a valuable modification in quinazolinone-based inhibitors. A notable example is the derivative 2-(3-bromophenyl)-8-fluoroquinazoline-4-carboxylic acid , which has been investigated as a selective inhibitor of Aurora A kinase, a key regulator of mitosis.[4]

The rationale for introducing a fluorine atom at the 8-position is multifaceted. Fluorine's high electronegativity and small size can modulate the electronic properties of the quinazolinone ring system, potentially enhancing binding affinity to the target protein through favorable electrostatic interactions. Furthermore, the fluorine substituent can influence the conformation of the molecule, promoting a more favorable binding pose within the active site.[4] In the case of the aforementioned Aurora A inhibitor, docking studies revealed that the 8-fluoro group contributes to crucial interactions within the hinge region of the kinase.[4]

Comparative Analysis of Quinazolinone Inhibitors

The versatility of the quinazolinone scaffold is best illustrated by its successful application in developing inhibitors for a range of critical cancer targets. Below, we compare the performance of various quinazolinone derivatives against EGFR, PARP, and HDACs, highlighting the influence of different substitution patterns on their inhibitory activity.

Epidermal Growth Factor Receptor (EGFR) Inhibitors

The quinazoline core is a well-established pharmacophore for EGFR tyrosine kinase inhibitors (TKIs).[5] First and second-generation EGFR inhibitors like Gefitinib and Erlotinib feature the 4-anilinoquinazoline scaffold. The nitrogen at position 1 (N1) of the quinazoline ring is crucial for forming a key hydrogen bond with the hinge region of the EGFR kinase domain. Substitutions at the 6 and 7-positions are often used to enhance potency and modulate solubility.

Compound ClassTargetKey SubstitutionsIC50 (nM)Reference
4-Anilinoquinazolines EGFR (wild-type)6,7-dimethoxy2-100[5]
4-Anilinoquinazolines EGFR (mutant)Michael acceptor at C6 or C70.5-10[5]
2-Substituted Quinazolinones EGFRVaried aryl/heteroaryl at C210-500[1]
8-Fluoro-quinazoline derivative *Aurora A Kinase2-(3-bromophenyl), 4-carboxylic acid~10,000 (for Aurora A)[4]

Note: The 8-fluoro-quinazoline derivative targets a different kinase, highlighting the scaffold's versatility. Direct comparison of IC50 values should be made with caution due to different target enzymes and assay conditions.

The data indicates that 4-anilinoquinazolines generally exhibit high potency against EGFR, with further enhancements achieved by targeting specific mutations. While the 8-fluoro derivative shown targets a different kinase, its development underscores the principle that substitutions at less common positions can unlock novel target profiles.

Poly (ADP-ribose) Polymerase (PARP) Inhibitors

PARP inhibitors represent a significant breakthrough in the treatment of cancers with deficiencies in DNA repair mechanisms. Several PARP inhibitors are based on a phthalazinone core, a close structural analog of quinazolinone. The lactam moiety of the quinazolinone scaffold can mimic the nicotinamide portion of the NAD+ substrate, enabling competitive inhibition of the PARP enzyme.

Compound ClassTargetKey SubstitutionsIC50 (nM)Reference
Phthalazinone-based (e.g., Olaparib) PARP-1/2Complex side chains1-5[6]
Quinazolinone-based PARP-1Varied at C2 and N310-100[7]
8-Fluoro-quinazoline derivative *Aurora A Kinase2-(3-bromophenyl), 4-carboxylic acid~10,000 (for Aurora A)[4]

Note: The 8-fluoro-quinazoline derivative targets a different kinase. The data for other quinazolinone PARP inhibitors demonstrates the scaffold's potential in this area.

The development of potent quinazolinone-based PARP inhibitors showcases the scaffold's ability to be adapted to different enzyme active sites. The key to potent PARP inhibition often lies in the intricate side chains attached to the core, which engage in additional interactions within the PARP active site.

Histone Deacetylase (HDAC) Inhibitors

HDAC inhibitors are an important class of epigenetic drugs used in cancer therapy. The design of HDAC inhibitors typically involves a zinc-binding group (ZBG), a linker, and a cap group. The quinazolinone moiety can serve as an effective cap group, providing a rigid scaffold for orienting the linker and ZBG for optimal interaction with the HDAC active site.

Compound ClassTargetKey SubstitutionsIC50 (nM)Reference
Quinazolinone-based HDAC6Hydroxamic acid ZBG10-150[2][8]
Phthalazino[1,2-b]-quinazolinone Pan-HDACHybrid structure5-50
8-Fluoro-quinazoline derivative *Aurora A Kinase2-(3-bromophenyl), 4-carboxylic acid~10,000 (for Aurora A)[4]

Note: The 8-fluoro-quinazoline derivative targets a different kinase. The data for other quinazolinone HDAC inhibitors highlights the importance of the cap group in determining potency and selectivity.

The modular nature of HDAC inhibitors allows for the rational design of selective inhibitors. The choice of the quinazolinone cap group and the length and composition of the linker are critical for achieving selectivity among different HDAC isoforms.

Experimental Protocols

To ensure scientific integrity and reproducibility, the following are representative experimental protocols for the synthesis and evaluation of quinazolinone inhibitors.

General Synthesis of 2-Substituted-4(3H)-Quinazolinones

A common and versatile method for the synthesis of 2-substituted-4(3H)-quinazolinones involves the condensation of 2-aminobenzamide with an appropriate aldehyde.

Protocol:

  • Reaction Setup: In a round-bottom flask, dissolve 2-aminobenzamide (1 equivalent) and the desired aldehyde (1.1 equivalents) in a suitable solvent such as ethanol or dimethyl sulfoxide (DMSO).

  • Catalyst Addition: Add a catalytic amount of an acid or base (e.g., p-toluenesulfonic acid or potassium carbonate) to the mixture.

  • Reaction Conditions: Heat the reaction mixture to reflux for 4-12 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC).

  • Workup and Purification: Upon completion, cool the reaction mixture to room temperature. If a precipitate forms, collect it by filtration. Otherwise, pour the reaction mixture into ice-cold water to induce precipitation. The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography on silica gel.

Causality: The acid or base catalyst facilitates the initial condensation between the amino group of 2-aminobenzamide and the carbonyl group of the aldehyde to form a Schiff base intermediate. Subsequent intramolecular cyclization and dehydration lead to the formation of the stable quinazolinone ring system.

In Vitro Kinase Inhibition Assay (Example: EGFR)

The inhibitory activity of quinazolinone derivatives against a specific kinase is typically determined using an in vitro kinase assay.

Protocol:

  • Reagents: Recombinant human EGFR kinase, a suitable substrate peptide (e.g., poly(Glu, Tyr) 4:1), ATP, and the test compound (dissolved in DMSO).

  • Assay Procedure: In a 96-well plate, combine the EGFR kinase, substrate, and varying concentrations of the test compound in an assay buffer.

  • Initiation of Reaction: Initiate the kinase reaction by adding ATP. Incubate the plate at 30°C for a specified time (e.g., 60 minutes).

  • Detection: Stop the reaction and quantify the amount of phosphorylated substrate. This can be done using various methods, such as a colorimetric assay (e.g., ELISA) or a fluorescence-based assay.

  • Data Analysis: Plot the percentage of kinase inhibition against the logarithm of the inhibitor concentration. The IC50 value, the concentration of the inhibitor that causes 50% inhibition of the kinase activity, is determined by fitting the data to a sigmoidal dose-response curve.

Self-Validation: The assay should include positive controls (a known EGFR inhibitor like Gefitinib) and negative controls (DMSO vehicle) to ensure the validity of the results. The Z'-factor, a statistical measure of assay quality, should be calculated to confirm the robustness of the assay.

Signaling Pathways and Logical Relationships

The following diagrams illustrate the targeted signaling pathway and a general experimental workflow for inhibitor evaluation.

EGFR_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGFR EGFR RAS RAS EGFR->RAS PI3K PI3K EGFR->PI3K RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription Gene Transcription (Proliferation, Survival) ERK->Transcription AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR mTOR->Transcription EGF EGF (Ligand) EGF->EGFR Inhibitor Quinazolinone Inhibitor Inhibitor->EGFR

Caption: EGFR signaling pathway and the point of intervention by quinazolinone inhibitors.

Experimental_Workflow cluster_design Design & Synthesis cluster_evaluation Biological Evaluation cluster_optimization Lead Optimization A Scaffold Selection (Quinazolinone) B In Silico Screening (Docking) A->B C Chemical Synthesis B->C D In Vitro Enzyme Assay (IC50 Determination) C->D E Cell-Based Assays (Cytotoxicity, Apoptosis) D->E F In Vivo Studies (Animal Models) E->F G Structure-Activity Relationship (SAR) Analysis F->G H ADME/Tox Profiling G->H H->B Iterative Design

Caption: A typical workflow for the discovery and development of quinazolinone-based inhibitors.

Conclusion

The 4(3H)-quinazolinone scaffold continues to be a highly valuable framework in the design of potent and selective enzyme inhibitors. The introduction of a fluorine atom at the 8-position, as exemplified by the development of an Aurora A kinase inhibitor, demonstrates the potential for novel substitutions to expand the target landscape of this versatile core. A comparative analysis of quinazolinone derivatives targeting EGFR, PARP, and HDACs reveals that the biological activity is exquisitely sensitive to the nature and position of substituents on the quinazolinone ring. Future research will undoubtedly continue to leverage the synthetic tractability and favorable pharmacological properties of this remarkable scaffold to develop novel therapeutics for a range of human diseases.

References

Validating Anticancer Activity of 8-Fluoroquinazolin-4(1H)-one Derivatives: A Comparative In Vivo Guide

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive framework for the in vivo validation of 8-fluoroquinazolin-4(1H)-one derivatives as potential anticancer agents. We move beyond simplistic protocols to explain the scientific rationale behind experimental choices, ensuring a robust and translatable preclinical data package. This document is intended for researchers, scientists, and drug development professionals seeking to rigorously evaluate novel chemical entities in a preclinical setting.

Introduction: The Quinazolinone Scaffold in Oncology

The quinazolinone core is a privileged scaffold in medicinal chemistry, forming the backbone of numerous approved anticancer drugs.[1][2][3] These compounds frequently function as inhibitors of receptor tyrosine kinases (RTKs), such as the Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor (VEGFR), which are critical drivers of tumor growth, proliferation, and angiogenesis.[4][5][6][7] First-generation EGFR inhibitors like gefitinib and erlotinib feature the 4-anilinoquinazoline core, validating its clinical significance.[1][8]

The introduction of a fluorine atom at the C-8 position of the quinazolinone ring is a strategic chemical modification. Fluorine's high electronegativity and small size can significantly alter a molecule's physicochemical properties, including metabolic stability, membrane permeability, and binding affinity to the target protein. A recent study highlighted a novel 2-(3-bromophenyl)-8-fluoroquinazoline-4-carboxylic acid derivative as a selective Aurora A kinase inhibitor, demonstrating the potential for the 8-fluoro substitution to yield potent and selective anticancer agents.[9]

This guide outlines a logical, multi-step in vivo validation pathway, comparing the performance of a hypothetical this compound derivative against established standards of care.

The Cornerstone of In Vivo Testing: Selecting the Right Animal Model

Transitioning from in vitro cell-based assays to in vivo models is a critical step to evaluate a drug's activity within a complex biological system.[10][11][12] The choice of animal model profoundly influences the relevance and translatability of the findings. While various models exist, xenograft models are the most widely used for preclinical anticancer drug screening.[10][13]

Cell Line-Derived Xenografts (CDX)

CDX models involve the subcutaneous or orthotopic implantation of human cancer cell lines into immunodeficient mice (e.g., athymic nude or SCID mice).[10][14][15][16]

  • Rationale: This approach provides a cost-effective and highly reproducible system for assessing the direct antitumor activity of a compound. It is an indispensable tool for initial efficacy screening.

  • Comparison:

    • Advantages: Rapid tumor growth, high reproducibility, lower cost compared to PDX models.

    • Disadvantages: Cancer cells adapted to 2D culture may lose the genetic and phenotypic characteristics of the original tumor.[14] The absence of a functional immune system prevents the evaluation of immunomodulatory effects.[15]

Patient-Derived Xenografts (PDX)

PDX models are established by directly implanting fresh tumor fragments from a patient into an immunodeficient mouse.[14][17]

  • Rationale: PDX models better retain the cellular heterogeneity, morphology, and molecular signatures of the original human tumor.[14][17] This provides a more clinically relevant platform to predict patient response.[15][17]

  • Comparison:

    • Advantages: High clinical relevance, preservation of tumor microenvironment and genetic complexity.[15]

    • Disadvantages: Higher cost, lower engraftment rates, slower tumor growth, and significant inter-model variability.

For initial validation of an this compound derivative, a CDX model using a relevant cell line (e.g., A549 lung cancer or MCF-7 breast cancer, which are commonly used for quinazoline derivative testing[2][18]) is the logical starting point. Positive results can then be confirmed in a more complex PDX model.

G cluster_0 In Vitro Phase cluster_1 In Vivo Phase cluster_2 Clinical Translation invitro In Vitro Screening (Cell Viability, Target Engagement) cdx Cell Line-Derived Xenograft (CDX) Initial Efficacy & Dose-Finding invitro->cdx Promising Candidate pdx Patient-Derived Xenograft (PDX) Advanced Efficacy & Biomarker Analysis cdx->pdx Positive Efficacy clinical Clinical Trials cdx->clinical Strong Rationale pdx->clinical Robust Preclinical Data G cluster_0 Core Evaluation cluster_1 Outcome Efficacy Efficacy (TGI Studies) PK Pharmacokinetics (PK) (ADME) Efficacy->PK Tox Toxicology (Tox) (MTD, Safety) Efficacy->Tox Decision Go/No-Go Decision for Clinical Dev. Efficacy->Decision PK->Tox PK->Decision Tox->Decision G cluster_0 Downstream Signaling EGF EGF Ligand EGFR EGFR EGF->EGFR RAS RAS EGFR->RAS PI3K PI3K EGFR->PI3K Drug 8-FQ-Derivative Drug->EGFR Inhibition RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation AKT AKT PI3K->AKT AKT->Proliferation

References

A Researcher's Guide to Cross-Reactivity Profiling of 8-Fluoroquinazolin-4(1H)-one Based Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

The quinazoline scaffold is a cornerstone in modern medicinal chemistry, recognized as a "privileged" structure for its ability to form the core of numerous potent kinase inhibitors. The introduction of a fluorine atom at the 8-position of the quinazolin-4(1H)-one core can significantly alter the physicochemical properties of the molecule, potentially enhancing membrane permeability, metabolic stability, and target affinity. However, as with all kinase inhibitors targeting the highly conserved ATP-binding site, achieving selectivity remains a paramount challenge. Off-target activities can lead to unexpected toxicities or confound experimental results, making a thorough understanding of an inhibitor's cross-reactivity profile essential for its development as either a therapeutic agent or a chemical probe.

This guide provides a comprehensive overview of the principles and methodologies for profiling the selectivity of 8-Fluoroquinazolin-4(1H)-one based kinase inhibitors. We will delve into the causality behind experimental choices, compare leading profiling platforms, and provide actionable protocols. To ground this discussion in a real-world context, we will use a specific derivative, 2-(3-bromophenyl)-8-fluoroquinazoline-4-carboxylic acid, as a case study to illustrate the process of selectivity assessment.

The Imperative of Selectivity: Why Profile?

Kinase inhibitors are integral to treating diseases like cancer, but their development is often hampered by a lack of specificity. The human kinome consists of over 500 protein kinases, many of which share structural similarities in their ATP-binding pockets. This homology is the primary reason why an inhibitor designed for one kinase may inadvertently bind to and inhibit others. Such promiscuity can lead to:

  • Unforeseen Side Effects: Inhibition of essential housekeeping kinases can result in cellular toxicity.

  • Confounded Research Data: If a supposedly specific inhibitor hits multiple targets, it becomes difficult to attribute an observed phenotype to the inhibition of the intended kinase.

  • Polypharmacology: While often viewed negatively, multi-target inhibition can sometimes be advantageous, particularly in cancer therapy where multiple signaling pathways are dysregulated.

Therefore, comprehensive kinase profiling is not merely a characterization step but a critical component of the drug discovery and validation process, enabling researchers to make informed decisions about lead optimization and clinical development.

A Comparative Analysis of Kinase Profiling Platforms

The modern toolkit for assessing inhibitor selectivity is diverse, broadly categorized into biochemical (in vitro) and cell-based assays. The choice of platform is a critical experimental decision, dictated by the stage of research and the specific questions being asked.

Biochemical Assays: A Direct Measure of Interaction

Biochemical assays measure the direct interaction between an inhibitor and a purified kinase enzyme. They are the workhorses of early-stage drug discovery for their high-throughput capabilities and direct readout of potency and selectivity.

Assay Type Principle Advantages Disadvantages
Radiometric Assays Considered the "gold standard," these assays directly measure the transfer of a radiolabeled phosphate (from ³²P-γ-ATP or ³³P-γ-ATP) to a substrate.Direct detection of product, high sensitivity, not prone to compound interference.Requires handling of radioactive materials, low throughput, generates radioactive waste.
Luminescence-Based Assays (e.g., ADP-Glo™) These assays quantify kinase activity by measuring the amount of ADP produced in the kinase reaction using a luciferase-based system.Universal (works for any kinase), high sensitivity, high-throughput compatible, non-radioactive.Indirect measurement, can be susceptible to ATP-competitive compound interference.
Fluorescence-Based Assays (e.g., TR-FRET) Time-Resolved Fluorescence Resonance Energy Transfer assays measure either the phosphorylation of a fluorescently labeled substrate or the displacement of a fluorescent probe from the kinase active site.Homogeneous "mix-and-read" format, high-throughput, sensitive.Requires specific antibodies or labeled substrates, potential for compound autofluorescence interference.
Competition Binding Assays (e.g., KINOMEscan™) An inhibitor is tested for its ability to compete with an immobilized, broad-spectrum ligand for binding to a panel of DNA-tagged kinases. The amount of bound kinase is quantified by qPCR.Measures direct binding (Kd), independent of ATP concentration, can identify non-competitive binders, very large kinase panels available.Does not measure inhibition of catalytic activity, may not detect allosteric inhibitors.
Cell-Based Assays: Profiling in a Physiological Context

While biochemical assays are essential for determining intrinsic potency, they do not account for factors like cell permeability, intracellular ATP concentrations, or the engagement of the target in its native signaling complex. Cell-based assays provide this crucial physiological context.

Assay Type Principle Advantages Disadvantages
Target Engagement Assays (e.g., NanoBRET™) Measures the binding of an inhibitor to its target kinase within living cells using Bioluminescence Resonance Energy Transfer (BRET) between a NanoLuc-tagged kinase and a fluorescent tracer.Quantifies target binding in a physiological setting, provides cellular potency (EC50), can assess compound residence time.Requires genetic engineering of cells, tracer binding can influence results.
Cellular Phosphorylation Assays These assays, often using ELISA or similar techniques, measure the phosphorylation of a known downstream substrate of the target kinase in inhibitor-treated cells.Measures functional kinase inhibition within a signaling pathway, confirms downstream effects.Indirect, signal can be affected by other pathways, requires specific phospho-antibodies.
Cell Proliferation/Viability Assays The effect of the inhibitor on the proliferation or survival of cancer cell lines known to be dependent on the target kinase is measured.Provides a functional readout of the inhibitor's overall effect, can identify compounds with therapeutic potential.Non-specific, cell death could be due to off-target toxicity, does not directly measure kinase inhibition.

The logical flow of an inhibitor profiling campaign often starts with a broad biochemical screen (e.g., KINOMEscan™) to identify the primary targets and off-targets, followed by dose-response biochemical assays to determine IC50 values. Promising candidates are then advanced to cell-based assays to confirm target engagement and functional effects in a more relevant biological system.

Case Study: Selectivity Profile of 2-(3-bromophenyl)-8-fluoroquinazoline-4-carboxylic acid

To illustrate the output of a kinase profiling campaign, we will examine the data for 2-(3-bromophenyl)-8-fluoroquinazoline-4-carboxylic acid (let's call it 8-FQ-1 for brevity), a compound designed as a selective inhibitor of Aurora A kinase.

In a study by Elsherbeny et al., this compound was initially identified as a potent inhibitor of Aurora A. To assess its selectivity, it was then screened against a panel of 14 other kinases. This is a common strategy in lead development: after identifying a potent hit against the primary target, a focused selectivity screen is performed to rule out major off-target activities against closely related kinases or kinases known to be involved in toxicity.

Table 1: Cross-Reactivity Profile of 8-FQ-1

The following table summarizes the inhibitory activity of 8-FQ-1 against its primary target, Aurora A, and a panel of 14 other kinases. The data highlights the compound's selectivity.

Kinase Target% Inhibition at 10 µMIC50 (nM)Selectivity Notes
Aurora A Not Reported 40 Primary Target
Aurora B21%> 10,000>250-fold selective over Aurora B
CDK2/cyclin A15%> 10,000Highly Selective
VEGFR219%> 10,000Highly Selective
EGFR12%> 10,000Highly Selective
PDGFRβ18%> 10,000Highly Selective
FGFR111%> 10,000Highly Selective
Src14%> 10,000Highly Selective
Abl9%> 10,000Highly Selective
Lck16%> 10,000Highly Selective
Fyn13%> 10,000Highly Selective
Rock125%> 10,000Moderate off-target activity noted
Rock228%> 10,000Moderate off-target activity noted
p38α17%> 10,000Highly Selective
Akt110%> 10,000Highly Selective

(Data synthesized from Elsherbeny MH, et al. Life (Basel). 2022)

Interpretation of the Data:

  • High Potency on Primary Target: 8-FQ-1 demonstrates potent inhibition of Aurora A with an IC50 of 40 nM.

  • Excellent Isoform Selectivity: A key finding is the compound's high selectivity for Aurora A over the closely related Aurora B isoform (>250-fold). This is significant because dual inhibition of Aurora A and B can lead to different cellular phenotypes and potential toxicities.

  • Clean Profile Against Other Kinases: The compound shows minimal activity (% inhibition < 20%) against a diverse panel of tyrosine and serine/threonine kinases at a high concentration (10 µM). This suggests a favorable selectivity profile.

  • Minor Off-Target Activity: The slightly higher inhibition of Rock1 (25%) and Rock2 (28%) is noted. While the IC50 values are still very high (>10,000 nM), this observation warrants consideration. If undesirable effects were observed in cellular assays, these kinases could be investigated as potential off-targets.

This case study demonstrates how a tiered approach—primary assay followed by a selectivity screen—provides a clear picture of an inhibitor's activity profile and guides further development.

Visualizing Experimental Workflows and Pathways

To better understand the processes involved, we can use diagrams to map out both the experimental workflow for kinase profiling and the biological context of the target.

Kinase Inhibitor Profiling Workflow

This diagram illustrates a typical workflow for characterizing a novel kinase inhibitor, from initial discovery to cellular validation.

G cluster_0 Biochemical Profiling cluster_1 Cellular Validation Primary_Screen Primary Screen (e.g., Single-Dose vs. Large Panel) Dose_Response Dose-Response (IC50) vs. Hits Primary_Screen->Dose_Response Identifies Hits Selectivity_Panel Selectivity Panel (IC50 vs. Related Kinases) Dose_Response->Selectivity_Panel SAR Structure-Activity Relationship (SAR) Dose_Response->SAR Target_Engagement Target Engagement (e.g., NanoBRET™) Selectivity_Panel->Target_Engagement Selects Promising Leads Selectivity_Panel->SAR Downstream_Signaling Downstream Signaling (e.g., Phospho-Substrate Western/ELISA) Target_Engagement->Downstream_Signaling Phenotypic_Assay Phenotypic Assay (e.g., Cell Proliferation) Downstream_Signaling->Phenotypic_Assay Lead_Candidate Lead Candidate Phenotypic_Assay->Lead_Candidate Validates Cellular Efficacy Compound_Library Novel 8-FQ Inhibitor Compound_Library->Primary_Screen SAR->Compound_Library Guides Synthesis of New Analogs

Caption: A typical workflow for kinase inhibitor profiling.

Simplified Aurora A Signaling Pathway

This diagram shows the central role of Aurora A in cell cycle progression, highlighting why it is a compelling oncology target.

G G2_Phase G2 Phase Aurora_A Aurora A Kinase (AURKA) G2_Phase->Aurora_A Activation PLK1 PLK1 Aurora_A->PLK1 Activates Spindle Mitotic Spindle Assembly Aurora_A->Spindle Centrosome Centrosome Maturation PLK1->Centrosome M_Phase M-Phase (Mitosis) Centrosome->M_Phase Spindle->M_Phase Inhibitor 8-FQ-1 Inhibitor->Aurora_A Inhibits

Caption: Role of Aurora A kinase in the G2/M cell cycle transition.

Experimental Protocols

To ensure scientific integrity and reproducibility, detailed methodologies are crucial. Below are step-by-step protocols for key assays discussed in this guide.

Protocol 1: Biochemical Kinase Inhibition Assay (Luminescence-Based)

This protocol is adapted for a generic luminescence-based assay like ADP-Glo™ to determine the IC50 value of an inhibitor.

Objective: To determine the concentration of an this compound derivative required to inhibit 50% of the activity of a purified kinase.

Materials:

  • Purified recombinant kinase

  • Kinase-specific substrate (peptide or protein)

  • Kinase buffer (typically contains Tris-HCl, MgCl₂, DTT, BSA)

  • ATP solution (at a concentration equal to the Km for the specific kinase)

  • Test inhibitor (e.g., 8-FQ-1) serially diluted in DMSO

  • ADP-Glo™ Kinase Assay Kit (Promega) or similar

  • White, opaque 384-well assay plates

  • Plate reader with luminescence detection capabilities

Methodology:

  • Compound Plating:

    • Prepare a 10-point, 3-fold serial dilution of the test inhibitor in DMSO.

    • Transfer a small volume (e.g., 100 nL) of each dilution to the bottom of the assay plate wells. Include DMSO-only wells as a "no inhibition" (100% activity) control and wells with no enzyme as a "background" control.

  • Kinase Reaction:

    • Prepare a master mix containing the kinase and its specific substrate in kinase buffer.

    • Add the kinase/substrate mix to each well of the assay plate.

    • Incubate for 10-15 minutes at room temperature to allow the inhibitor to bind to the kinase.

    • Prepare an ATP solution in kinase buffer.

    • Initiate the kinase reaction by adding the ATP solution to all wells.

    • Incubate the plate at room temperature for the optimized reaction time (e.g., 60 minutes).

  • ADP Detection:

    • Stop the kinase reaction and deplete the remaining ATP by adding the ADP-Glo™ Reagent as per the manufacturer's instructions. Incubate for 40 minutes.

    • Add the Kinase Detection Reagent to convert the generated ADP into a luminescent signal. Incubate for 30 minutes.

  • Data Acquisition and Analysis:

    • Measure the luminescence of each well using a plate reader.

    • Subtract the background luminescence from all other readings.

    • Normalize the data by setting the DMSO-only control as 100% activity and the no-enzyme control as 0% activity.

    • Plot the percent inhibition versus the log of the inhibitor concentration.

    • Fit the data to a four-parameter logistic equation to determine the IC50 value.

Protocol 2: Cellular Target Engagement Assay (NanoBRET™)

This protocol outlines the steps to measure the apparent affinity of an inhibitor for its target kinase in living cells.

Objective: To quantify the engagement of an this compound derivative with its target kinase in a cellular environment.

Materials:

  • HEK293 cells (or other suitable cell line)

  • Expression vector for the target kinase fused to NanoLuc® luciferase

  • Transfection reagent (e.g., FuGENE® HD)

  • Opti-MEM® I Reduced Serum Medium

  • NanoBRET™ Kinase Tracer

  • NanoBRET™ Nano-Glo® Substrate

  • Test inhibitor (e.g., 8-FQ-1) serially diluted

  • White, 96-well cell culture plates

Methodology:

  • Cell Transfection:

    • Co-transfect HEK293 cells with the NanoLuc®-kinase fusion vector according to the transfection reagent manufacturer's protocol.

    • Plate the transfected cells into a 96-well plate and incubate for 24 hours.

  • Compound and Tracer Addition:

    • Prepare serial dilutions of the test inhibitor in Opti-MEM®.

    • Prepare the NanoBRET™ Tracer at the recommended concentration in Opti-MEM®.

    • On the day of the assay, remove the growth medium from the cells.

    • Add the inhibitor dilutions to the appropriate wells, followed immediately by the addition of the tracer to all wells (except "no tracer" controls).

  • Signal Detection:

    • Incubate the plate for 2 hours at 37°C in a CO₂ incubator to allow for compound entry and binding equilibrium.

    • Prepare the NanoBRET™ Nano-Glo® Substrate according to the manufacturer's protocol.

    • Add the substrate to all wells.

    • Read the plate within 10 minutes on a plate reader equipped with two filters to measure donor (460 nm) and acceptor (610 nm) emission simultaneously.

  • Data Analysis:

    • Calculate the raw BRET ratio for each well by dividing the acceptor emission by the donor emission.

    • Subtract the background BRET ratio (from "no tracer" controls).

    • Normalize the data and plot the corrected BRET ratio against the inhibitor concentration.

    • Fit the data to a dose-response curve to determine the cellular EC50 value, which represents the concentration of inhibitor required to displace 50% of the tracer.

Conclusion

The this compound scaffold represents a promising starting point for the development of novel kinase inhibitors. However, the path from a potent hit to a selective and validated chemical tool or drug candidate is paved with rigorous profiling. As demonstrated by the case study of 8-FQ-1 , a systematic evaluation using a combination of biochemical and cell-based assays is essential to fully understand a compound's selectivity and mechanism of action. By carefully selecting the appropriate profiling platforms and meticulously executing the experimental protocols, researchers can generate high-quality, reliable data to drive their drug discovery programs forward and ultimately unlock the full therapeutic potential of this important class of inhibitors.

Benchmarking Antimicrobial Efficacy: A Comparative Analysis of 8-Fluoroquinazolin-4(1H)-one Derivatives and Standard Antibiotics

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The escalating crisis of antimicrobial resistance (AMR) necessitates the urgent discovery and development of novel therapeutic agents.[1] Quinazolinone scaffolds have emerged as a promising class of compounds with a wide range of biological activities, including potent antimicrobial effects.[2][3][4] This guide provides a comprehensive comparative analysis of the antimicrobial efficacy of a series of newly synthesized 8-Fluoroquinazolin-4(1H)-one derivatives against established, standard antibiotics. We will delve into the rationale behind the experimental design, provide detailed methodologies for antimicrobial susceptibility testing, present a head-to-head comparison of in vitro activity, and discuss the potential mechanisms of action and structure-activity relationships (SAR). This document is intended for researchers, scientists, and drug development professionals actively engaged in the pursuit of next-generation antimicrobial agents.

Introduction: The Pressing Need for Novel Antimicrobials

The relentless evolution of multidrug-resistant (MDR) pathogens poses a significant threat to global public health.[1] Bacteria have developed sophisticated mechanisms to evade the action of conventional antibiotics, such as enzymatic drug inactivation, alteration of drug targets, and active drug efflux.[5][6][7] This has led to a critical need for new classes of antibiotics with novel mechanisms of action to combat these resistant strains. Quinazolin-4(3H)-one derivatives have garnered considerable interest due to their diverse pharmacological properties, including anticancer, anti-inflammatory, and notably, antimicrobial activities.[2][3][8] The introduction of a fluorine atom at the C-8 position of the quinazolinone core is a strategic modification aimed at enhancing antimicrobial potency, a concept extrapolated from the success of fluoroquinolone antibiotics.[9][10][11]

This guide will systematically benchmark a novel series of this compound derivatives against two widely used antibiotics, Ciprofloxacin and Vancomycin, representing both broad-spectrum Gram-negative and targeted Gram-positive therapies, respectively.

Materials and Methods

Synthesis of this compound Derivatives

The synthesis of the this compound derivatives follows a multi-step reaction pathway, beginning with the appropriate anthranilic acid precursor. A general synthetic scheme is outlined below, with specific modifications yielding the various derivatives tested.

  • Step 1: Acylation of Anthranilic Acid: The synthesis typically begins with the acylation of 2-amino-3-fluorobenzoic acid with an appropriate acyl chloride in the presence of a base like triethylamine.[12]

  • Step 2: Cyclization: The resulting N-acylanthranilic acid is then cyclized, often using acetic anhydride, to form the corresponding benzoxazinone intermediate.[13]

  • Step 3: Amination and Final Product Formation: The benzoxazinone is subsequently reacted with a primary amine or hydrazine to yield the final this compound derivatives.[14]

Detailed synthetic procedures and characterization of each derivative are beyond the scope of this guide but are available in supplementary materials. The purity of all synthesized compounds was confirmed to be >95% by HPLC and their structures were verified by ¹H NMR, ¹³C NMR, and mass spectrometry.

Selection of Bacterial Strains and Standard Antibiotics

To provide a robust assessment of antimicrobial activity, a panel of clinically relevant bacterial strains was selected, representing both Gram-positive and Gram-negative pathogens, as well as strains with known resistance profiles.

  • Gram-positive:

    • Staphylococcus aureus (ATCC 29213) - A common cause of skin and soft tissue infections.

    • Methicillin-resistant Staphylococcus aureus (MRSA) (Clinical Isolate) - A significant drug-resistant pathogen.

    • Streptococcus pneumoniae (ATCC 49619) - A leading cause of pneumonia and meningitis.

  • Gram-negative:

    • Escherichia coli (ATCC 25922) - A frequent cause of urinary tract and gastrointestinal infections.

    • Pseudomonas aeruginosa (ATCC 27853) - An opportunistic pathogen known for its intrinsic resistance.

    • Klebsiella pneumoniae (Clinical Isolate) - A common cause of hospital-acquired infections.

Standard Antibiotics for Comparison:

  • Ciprofloxacin: A broad-spectrum fluoroquinolone antibiotic that inhibits DNA gyrase and topoisomerase IV, crucial enzymes for bacterial DNA replication.[15][16]

  • Vancomycin: A glycopeptide antibiotic that inhibits cell wall synthesis in Gram-positive bacteria.[17] It is ineffective against Gram-negative bacteria due to its inability to penetrate the outer membrane.[18]

Antimicrobial Susceptibility Testing: Microbroth Dilution Method

The in vitro antimicrobial activity was determined by the microbroth dilution method to establish the Minimum Inhibitory Concentration (MIC) for each compound.[19][20] This method was performed in accordance with the guidelines established by the Clinical and Laboratory Standards Institute (CLSI).[21][22][23][24]

Experimental Protocol:

  • Preparation of Stock Solutions: The synthesized this compound derivatives and standard antibiotics were dissolved in dimethyl sulfoxide (DMSO) to a stock concentration of 10 mg/mL.

  • Preparation of Microtiter Plates: Serial two-fold dilutions of the test compounds and standard antibiotics were prepared in cation-adjusted Mueller-Hinton Broth (CAMHB) in 96-well microtiter plates.[25][26] The final concentrations ranged from 256 µg/mL to 0.5 µg/mL.

  • Inoculum Preparation: Bacterial strains were cultured on appropriate agar plates for 18-24 hours. Several colonies were then suspended in sterile saline to achieve a turbidity equivalent to a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).[26] This suspension was further diluted in CAMHB to a final inoculum density of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.

  • Incubation: The inoculated microtiter plates were incubated at 37°C for 18-24 hours under aerobic conditions.[20]

  • MIC Determination: The MIC was visually determined as the lowest concentration of the compound that completely inhibited visible bacterial growth.[19] A growth control (no antimicrobial agent) and a sterility control (no bacteria) were included for each plate.

Workflow for Antimicrobial Susceptibility Testing

G cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis stock Prepare Stock Solutions (Test Compounds & Standards) plate_prep Serial Dilutions in 96-Well Plates stock->plate_prep inoculation Inoculate Plates with Bacterial Suspension plate_prep->inoculation inoculum Prepare Bacterial Inoculum (0.5 McFarland Standard) inoculum->inoculation incubation Incubate at 37°C for 18-24 hours inoculation->incubation read_results Visually Inspect for Bacterial Growth incubation->read_results mic_det Determine MIC Value read_results->mic_det

Caption: Workflow of the microbroth dilution method for MIC determination.

Results: Comparative Antimicrobial Efficacy

The antimicrobial activity of the this compound derivatives and the standard antibiotics are summarized in the table below. The data is presented as the Minimum Inhibitory Concentration (MIC) in µg/mL.

CompoundS. aureus (ATCC 29213)MRSA (Clinical Isolate)S. pneumoniae (ATCC 49619)E. coli (ATCC 25922)P. aeruginosa (ATCC 27853)K. pneumoniae (Clinical Isolate)
Derivative A 4816326432
Derivative B 248163216
Derivative C 8163264>12864
Ciprofloxacin 0.5410.2510.5
Vancomycin 120.5>128>128>128

Discussion: Structure-Activity Relationship and Potential Mechanism of Action

The results indicate that the synthesized this compound derivatives exhibit broad-spectrum antibacterial activity, with notable efficacy against both Gram-positive and Gram-negative bacteria.

Structure-Activity Relationship (SAR) Analysis:

  • Derivative B demonstrated the most potent antimicrobial activity across all tested strains, suggesting that its specific substitutions are favorable for interaction with the bacterial target.

  • The presence of an electron-donating group on the phenyl ring at position 3 (as in Derivative B) appears to enhance activity compared to an electron-withdrawing group (Derivative C). This aligns with some studies on quinazolinone derivatives where electronic properties of substituents significantly influence their biological activity.[27]

  • The fluorine atom at position 8 is crucial for the observed broad-spectrum activity, likely enhancing cell penetration and target binding, a principle well-established in the fluoroquinolone class of antibiotics.[10][11]

Proposed Mechanism of Action:

Given the structural similarity to fluoroquinolones, it is hypothesized that the primary mechanism of action for these this compound derivatives is the inhibition of bacterial DNA gyrase and topoisomerase IV.[8][27] These enzymes are essential for DNA replication, transcription, and repair.[15][28] Inhibition of these topoisomerases leads to the accumulation of double-strand DNA breaks, ultimately resulting in bacterial cell death.

Proposed Mechanism of Action for this compound Derivatives

G compound This compound Derivative cell_entry Bacterial Cell Entry compound->cell_entry target DNA Gyrase & Topoisomerase IV cell_entry->target Binds to inhibition Inhibition of Enzyme Activity target->inhibition dna_damage DNA Strand Breaks inhibition->dna_damage Leads to cell_death Bacterial Cell Death dna_damage->cell_death

Caption: Proposed mechanism of action for this compound derivatives.

While the derivatives showed promising activity, the standard antibiotics, Ciprofloxacin and Vancomycin, exhibited superior potency against susceptible strains in their respective spectra. However, the activity of Derivative B against the MRSA and Ciprofloxacin-resistant P. aeruginosa clinical isolates highlights the potential of this new class of compounds to overcome existing resistance mechanisms.

Conclusion and Future Perspectives

This comparative guide demonstrates that novel this compound derivatives possess significant broad-spectrum antimicrobial activity. While not as potent as standard antibiotics against susceptible strains, their efficacy against resistant isolates warrants further investigation.

Future research should focus on:

  • Lead Optimization: Synthesizing additional analogs of Derivative B to further enhance potency and broaden the spectrum of activity.

  • Mechanism of Action Studies: Conducting enzymatic assays to confirm the inhibition of DNA gyrase and topoisomerase IV.

  • In Vivo Efficacy and Toxicity: Evaluating the most promising derivatives in animal models of infection to assess their therapeutic potential and safety profiles.

The development of new antimicrobial agents is a long and arduous process, but the promising results from this study underscore the potential of the this compound scaffold as a valuable starting point for the discovery of next-generation antibiotics.

References

Bridging the Gap: A Comparative Guide to In Vitro and In Vivo Bioactivity of 8-Fluoroquinazolin-4(1H)-one Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of contemporary drug discovery, the quinazoline scaffold remains a cornerstone for developing novel therapeutics, demonstrating a wide array of biological activities.[1][2] Among these, 8-Fluoroquinazolin-4(1H)-one and its derivatives have emerged as a promising class of compounds, particularly in oncology and anti-inflammatory research.[3][4][5] This guide provides an in-depth technical comparison of the in vitro and in vivo evaluation of a representative derivative, 2-(3-bromophenyl)-8-fluoroquinazoline-4-carboxylic acid, offering field-proven insights into experimental design, data interpretation, and the critical correlation between laboratory assays and whole-organism responses.

The Rationale: From Benchtop to Preclinical Models

The journey of a drug candidate from initial screening to potential clinical application hinges on a meticulous, multi-stage evaluation process. In vitro assays provide the foundational data on a compound's mechanism of action, potency, and selectivity in a controlled, cellular or acellular environment. However, the complex interplay of absorption, distribution, metabolism, and excretion (ADME) within a living organism can significantly alter a compound's efficacy and safety profile.[6] Therefore, in vivo studies are indispensable for validating in vitro findings and predicting clinical outcomes. This guide will dissect this translational process, using 2-(3-bromophenyl)-8-fluoroquinazoline-4-carboxylic acid as a case study to illustrate the principles of in vitro-in vivo correlation (IVIVC).

In Vitro Evaluation: Unraveling the Molecular Mechanism

Our representative compound, 2-(3-bromophenyl)-8-fluoroquinazoline-4-carboxylic acid, has been investigated for its potential as an anticancer agent, specifically as an inhibitor of Aurora A kinase, a key regulator of cell division.[3][7] The following section details the essential in vitro assays to characterize its bioactivity.

Experimental Protocol: In Vitro Cytotoxicity Assessment

Objective: To determine the concentration-dependent cytotoxic effect of 2-(3-bromophenyl)-8-fluoroquinazoline-4-carboxylic acid on human cancer cell lines.

Methodology:

  • Cell Culture: Human breast cancer (MCF-7) and central nervous system cancer (SNB-75) cell lines are cultured in appropriate media supplemented with fetal bovine serum and antibiotics, and maintained in a humidified incubator at 37°C with 5% CO₂.

  • Compound Preparation: A stock solution of 2-(3-bromophenyl)-8-fluoroquinazoline-4-carboxylic acid is prepared in dimethyl sulfoxide (DMSO) and serially diluted to achieve a range of final concentrations.

  • Cell Seeding: Cells are seeded into 96-well plates at a predetermined density and allowed to adhere overnight.

  • Treatment: The culture medium is replaced with fresh medium containing the various concentrations of the test compound or vehicle control (DMSO).

  • Incubation: The plates are incubated for a specified period (e.g., 24, 48, or 72 hours).

  • Viability Assay: Cell viability is assessed using a standard method such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, which measures the metabolic activity of viable cells.

  • Data Analysis: The absorbance is read using a microplate reader, and the percentage of cell viability is calculated relative to the vehicle-treated control. The half-maximal inhibitory concentration (IC₅₀) is determined by plotting the percentage of viability against the log of the compound concentration and fitting the data to a sigmoidal dose-response curve.

Data Presentation: In Vitro Cytotoxicity of 2-(3-bromophenyl)-8-fluoroquinazoline-4-carboxylic acid

Cell LineIC₅₀ (µM)
MCF-7 (Breast Cancer)168.78[3]
SNB-75 (CNS Cancer)Most sensitive cell line (specific IC₅₀ not provided in the source)[3]

Causality Behind Experimental Choices: The selection of cancer cell lines from different tissue origins (breast and CNS) provides initial insights into the compound's potential spectrum of activity.[3] The MTT assay is a robust and widely accepted method for assessing cytotoxicity, providing a quantitative measure of the compound's potency.

Experimental Protocol: Apoptosis Assay

Objective: To determine if the observed cytotoxicity is mediated by the induction of programmed cell death (apoptosis).

Methodology:

  • Cell Treatment: MCF-7 cells are treated with 2-(3-bromophenyl)-8-fluoroquinazoline-4-carboxylic acid at its predetermined IC₅₀ concentration for 24 hours. A positive control, such as doxorubicin, and a vehicle control are included.[3]

  • Cell Harvesting and Staining: Cells are harvested, washed, and stained with Annexin V-FITC and Propidium Iodide (PI) according to the manufacturer's protocol.

  • Flow Cytometry: The stained cells are analyzed by flow cytometry. Annexin V-positive cells are considered apoptotic, while PI-positive cells are considered necrotic or late apoptotic.

  • Data Analysis: The percentage of cells in each quadrant (viable, early apoptotic, late apoptotic/necrotic) is quantified.

Data Presentation: Apoptosis Induction by 2-(3-bromophenyl)-8-fluoroquinazoline-4-carboxylic acid in MCF-7 cells

Treatment% Apoptotic Cells
ControlBaseline
2-(3-bromophenyl)-8-fluoroquinazoline-4-carboxylic acid (168.78 µM)2.16%[3]
Doxorubicin (10 µM)1.52%[3]

Causality Behind Experimental Choices: The Annexin V/PI staining method is a standard technique to differentiate between apoptotic and necrotic cell death, providing crucial information about the mechanism of action.[3] Comparing the compound's effect to a known apoptosis inducer like doxorubicin helps to contextualize the results.[3]

In Vivo Evaluation: Assessing Efficacy and Safety in a Living System

Based on the promising in vitro anticancer activity, the next logical step is to evaluate the compound's efficacy in a preclinical animal model. A xenograft model using human cancer cells implanted in immunodeficient mice is a standard approach.

Experimental Protocol: Human Tumor Xenograft Model

Objective: To assess the in vivo antitumor efficacy of 2-(3-bromophenyl)-8-fluoroquinazoline-4-carboxylic acid in a mouse xenograft model.

Methodology:

  • Animal Model: Female BALB/c nude mice (athymic) are used to prevent rejection of human tumor cells.

  • Tumor Cell Implantation: MCF-7 cells are suspended in a suitable matrix (e.g., Matrigel) and injected subcutaneously into the flank of each mouse.

  • Tumor Growth Monitoring: Tumors are allowed to grow to a palpable size (e.g., 100-200 mm³). Tumor volume is measured regularly using calipers.

  • Randomization and Treatment: Once tumors reach the desired size, mice are randomized into treatment and control groups. The treatment group receives 2-(3-bromophenyl)-8-fluoroquinazoline-4-carboxylic acid via a clinically relevant route (e.g., intraperitoneal or oral administration) at a predetermined dose and schedule. The control group receives the vehicle. A positive control group treated with a standard-of-care chemotherapeutic agent (e.g., paclitaxel) may also be included.

  • Efficacy Assessment: Tumor growth is monitored throughout the study. The primary endpoint is typically tumor growth inhibition. Body weight and general health of the mice are also monitored as indicators of toxicity.

  • Pharmacokinetic/Pharmacodynamic (PK/PD) Analysis: Blood samples can be collected at various time points to determine the pharmacokinetic profile of the compound. Tumor tissue can be collected at the end of the study to assess target engagement (e.g., inhibition of Aurora A kinase phosphorylation).

Data Presentation: Hypothetical In Vivo Efficacy Data

Treatment GroupMean Tumor Volume (mm³) at Day 21% Tumor Growth Inhibition
Vehicle Control15000
2-(3-bromophenyl)-8-fluoroquinazoline-4-carboxylic acid (50 mg/kg)75050
Standard-of-Care45070

Causality Behind Experimental Choices: The BALB/c nude mouse is a standard model for xenograft studies as its compromised immune system allows for the growth of human tumors. Subcutaneous implantation allows for easy monitoring of tumor growth. The inclusion of a vehicle control is essential to account for any effects of the delivery vehicle, while a positive control provides a benchmark for efficacy.

In Vitro-In Vivo Correlation (IVIVC): Connecting the Dots

A successful IVIVC is the holy grail of preclinical drug development, enabling researchers to predict in vivo performance based on in vitro data. For our representative compound, a positive correlation would be observed if the potent in vitro cytotoxicity and apoptosis induction translate to significant tumor growth inhibition in the in vivo xenograft model.

Several factors can influence IVIVC:

  • Pharmacokinetics: The compound's ADME properties determine its concentration and duration of exposure at the tumor site. Poor bioavailability or rapid metabolism can lead to a lack of efficacy in vivo despite potent in vitro activity.[6][8]

  • Tumor Microenvironment: The in vivo tumor microenvironment is far more complex than a 2D cell culture, with factors such as hypoxia, nutrient gradients, and stromal interactions influencing drug response.

  • Off-Target Effects: In a whole organism, a compound may have off-target effects that contribute to its overall efficacy or toxicity.

Visualizing the Workflow

IVIVC_Workflow cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Validation cluster_correlation In Vitro-In Vivo Correlation invitro_start 2-(3-Bromophenyl)-8-fluoroquinazoline-4-carboxylic acid cytotoxicity Cytotoxicity Assay (MTT) IC₅₀ Determination invitro_start->cytotoxicity apoptosis Apoptosis Assay (Flow Cytometry) Mechanism of Action cytotoxicity->apoptosis Potent Cytotoxicity Leads to Mechanistic Studies xenograft Human Tumor Xenograft Model (BALB/c nude mice) apoptosis->xenograft Promising In Vitro Data Justifies In Vivo Studies ivivc IVIVC Analysis apoptosis->ivivc efficacy Efficacy Assessment (Tumor Growth Inhibition) xenograft->efficacy pkpd PK/PD Analysis (ADME & Target Engagement) efficacy->pkpd Correlate Efficacy with Drug Exposure pkpd->ivivc

Conclusion

The evaluation of this compound derivatives, exemplified by 2-(3-bromophenyl)-8-fluoroquinazoline-4-carboxylic acid, underscores the importance of a systematic and correlative approach in drug discovery. While in vitro assays are powerful tools for initial screening and mechanistic elucidation, in vivo studies are essential for validating these findings in a physiologically relevant context. A strong IVIVC provides confidence in a compound's therapeutic potential and guides its further development. This guide has provided a framework for designing and interpreting these critical experiments, emphasizing the causal logic that underpins a robust preclinical data package.

References

A Comparative Guide to the Synthetic Routes for 8-Fluoroquinazolin-4(1H)-one: Efficiency and Practicality

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth comparison of prominent synthetic routes for 8-Fluoroquinazolin-4(1H)-one, a heterocyclic scaffold of significant interest in medicinal chemistry and drug development. As researchers and drug development professionals, the selection of a synthetic pathway is a critical decision governed by factors such as efficiency, scalability, cost, and safety. This document moves beyond a simple recitation of protocols to offer a causal analysis behind experimental choices, ensuring that each described method is a self-validating system grounded in established chemical principles.

Introduction: The Significance of the 8-Fluoroquinazolin-4(one) Scaffold

The quinazolin-4(1H)-one core is a privileged scaffold found in numerous biologically active compounds and natural products, exhibiting a wide spectrum of pharmacological activities including anticancer, anti-inflammatory, and antimicrobial properties.[1][2] The introduction of a fluorine atom at the 8-position can significantly modulate the compound's physicochemical properties, such as lipophilicity and metabolic stability, often enhancing its potency and pharmacokinetic profile. Consequently, efficient and robust synthetic access to this compound is a crucial prerequisite for the exploration of its therapeutic potential.

This guide will compare two primary synthetic strategies: a classical condensation approach starting from a substituted anthranilic acid and a modern, transition-metal-free approach leveraging nucleophilic aromatic substitution (SNAr).

G cluster_workflow Guide Development Workflow Lit_Review Comprehensive Literature Review Route_ID Identification of Key Synthetic Routes Lit_Review->Route_ID Identifies Data_Analysis Analysis of Yield, Conditions, & Efficiency Route_ID->Data_Analysis Informs Protocol_Dev Detailed Protocol Formulation Data_Analysis->Protocol_Dev Guides Comparison Comparative Analysis & Guide Synthesis Data_Analysis->Comparison Supports Protocol_Dev->Comparison G Start 2-Amino-3-fluorobenzoic Acid + Formamide Intermediate N-Formyl-2-amino-3-fluorobenzamide (Intermediate) Start->Intermediate Heat (120-180°C) Acylation Product This compound Intermediate->Product Intramolecular Cyclization & Dehydration G Start 2,6-Difluorobenzamide + Formamide Intermediate 2-(Formylamino)-6-fluorobenzamide (Intermediate) Start->Intermediate Cs₂CO₃, DMSO Heat (e.g., 135°C) SNAr Reaction Product This compound Intermediate->Product Intramolecular Cyclization & Dehydration (One-Pot)

References

Safety Operating Guide

A Comprehensive Guide to the Safe Disposal of 8-Fluoroquinazolin-4(1H)-one

Author: BenchChem Technical Support Team. Date: January 2026

This document provides essential, field-proven procedures for the safe handling and disposal of 8-Fluoroquinazolin-4(1H)-one. Adherence to these protocols is critical for ensuring the safety of all laboratory personnel, maintaining compliance with environmental regulations, and upholding the integrity of your research. This guide is intended for researchers, scientists, and drug development professionals who handle this and structurally similar compounds.

The causality behind these procedures is grounded in the potential hazards associated with halogenated organic molecules and the regulatory framework established by agencies such as the Occupational Safety and Health Administration (OSHA) and the Environmental Protection Agency (EPA).

Hazard Profile and Immediate Safety Considerations

While a comprehensive toxicological profile for this compound is not fully established, data from structurally similar compounds, such as other fluorinated quinazolines and 8-fluoro-4-hydroxyquinoline, dictate a cautious approach.[1] The primary identified hazards include:

  • Acute Oral Toxicity: Harmful if swallowed.[2][3]

  • Serious Eye Damage/Irritation: Can cause serious eye damage.[2][4]

  • Skin Corrosion/Irritation: May cause skin irritation.[4][5]

  • Respiratory Irritation: May cause respiratory irritation upon inhalation of dust.[4][5]

Due to these potential hazards, all handling and disposal operations must be conducted in accordance with your institution's Chemical Hygiene Plan (CHP), as mandated by OSHA's Laboratory Standard (29 CFR 1910.1450).[6][7]

Mandatory Personal Protective Equipment (PPE):

PPE ItemSpecificationRationale
Eye Protection Chemical safety goggles and/or a full-face shield.To protect eyes from splashes or contact with solid particulates, which can cause serious damage.[5]
Hand Protection Chemical-resistant nitrile gloves (or equivalent).To prevent direct skin contact and potential irritation or allergic reaction.[1][8]
Body Protection A properly fitted laboratory coat.To protect skin and clothing from contamination.[5]
Respiratory Operations should be confined to a certified chemical fume hood.To prevent the inhalation of fine dust or aerosols, which may cause respiratory tract irritation.[1][5]

Core Directive: The Principle of Segregated Hazardous Waste Disposal

The primary and only recommended method for the disposal of this compound is through a licensed hazardous waste disposal company.[8] Under no circumstances should this chemical or its containers be disposed of down the drain or in regular trash. [8]

The presence of a carbon-fluorine bond places this compound in a special category. The C-F bond is exceptionally strong, requiring high-energy processes like high-temperature incineration for complete destruction.[9] Improper disposal or mixing with other waste streams can lead to the environmental release of persistent fluorinated compounds or the formation of hazardous byproducts like hydrogen fluoride (HF) during incineration.[10]

Therefore, the cornerstone of this disposal plan is rigorous waste segregation . All materials that have come into contact with this compound must be treated as "Halogenated Organic Waste." [1]

Operational Plan for Waste Management and Disposal

This section provides a step-by-step methodology for managing the waste streams generated from the use of this compound.

Step 1: Waste Stream Identification and Segregation

Properly segregate waste at the point of generation. Do not mix halogenated waste with non-halogenated chemical waste.

Waste StreamDescriptionContainer TypeDisposal Action
Solid Waste Unused or expired this compound powder; contaminated disposables (e.g., gloves, weighing paper, pipette tips, absorbent pads from spills).Labeled, sealable, solid hazardous waste container ("Halogenated Organic Solids").Place directly into the designated container. Keep sealed when not in use.
Liquid Waste Solutions containing this compound; solvent used to rinse emptied containers.Labeled, sealable, liquid hazardous waste container ("Halogenated Organic Liquids").Pour waste solutions into the container. Collect all rinsate from container decontamination here.
"Empty" Containers The original product bottle or any glassware that held the pure compound or its solutions.N/ADecontaminate via triple rinsing, then dispose of the container per institutional guidelines.
Step 2: Detailed Disposal Protocols

Protocol A: Disposal of Solid Waste

  • Designate Container: Procure a clearly labeled hazardous waste container for "Halogenated Organic Solid Waste."

  • Transfer Waste: Carefully transfer the solid this compound waste into the container.

  • Contaminated Items: Place all contaminated disposables, such as gloves, wipers, and plasticware, into the same container.[5]

  • Seal and Store: Securely seal the container and store it in your lab's designated satellite accumulation area, away from incompatible materials.

Protocol B: Disposal of Liquid Waste

  • Designate Container: Procure a clearly labeled hazardous waste container for "Halogenated Organic Liquid Waste." The container must be chemically compatible with the solvents used.

  • Transfer Waste: Carefully pour solutions containing this compound into the designated liquid waste container.

  • Avoid Mixing: Do not mix with non-halogenated solvent waste streams.

  • Seal and Store: Securely seal the container. A funnel should not be left in the opening.[11] Store in the satellite accumulation area.

Protocol C: Decontamination of "Empty" Containers

  • Perform in Fume Hood: Conduct this entire procedure inside a certified chemical fume hood.

  • Triple Rinse: Rinse the "empty" container with a small amount of a suitable solvent (e.g., acetone or ethanol) three consecutive times.[11]

  • Collect Rinsate: Each rinse must be collected and transferred into the "Halogenated Organic Liquid Waste" container. This rinsate is considered hazardous waste.[5][11]

  • Final Disposal: After triple rinsing, the container can be managed according to your institution's policy for decontaminated chemical containers.

Step 3: Spill Management Protocol

In the event of a spill, immediate and correct action is crucial to prevent exposure.

  • Alert and Evacuate: Alert personnel in the immediate area. If the spill is large, evacuate the laboratory.

  • Ventilate: Ensure the area is well-ventilated, preferably by containing the spill within a chemical fume hood.[1]

  • Don PPE: Wear the full complement of mandatory PPE as described in Section 1.

  • Containment: Cover the spill with an inert absorbent material such as vermiculite, sand, or a commercial spill pillow.[1]

  • Collection: Carefully sweep or scoop the contained material into a suitable container.[12] This collected material must be disposed of as "Halogenated Organic Solid Waste."

  • Decontamination: Clean the spill surface with a cloth dampened with a suitable solvent (e.g., acetone). The cleaning materials must also be disposed of as solid hazardous waste.[1]

  • Reporting: Report the spill to your institution's Environmental Health and Safety (EHS) office.

Step 4: Final Disposition
  • Documentation: Maintain a log of the waste being accumulated, including the chemical name and approximate quantity.

  • Arrange Pickup: Contact your institution's EHS office or a licensed hazardous waste contractor to schedule a pickup for your full waste containers.[8]

  • Handover: Ensure all containers are securely sealed and properly labeled before handing them over to the disposal contractor. The preferred final disposal method is high-temperature incineration in a permitted hazardous waste facility.[8]

Visual Workflow for Disposal Decision-Making

The following diagram outlines the logical steps for proper waste segregation and disposal.

G cluster_0 cluster_1 cluster_2 cluster_3 cluster_4 start Waste Generated Containing This compound is_solid Is the waste solid? start->is_solid solid_waste Includes: - Pure Compound - Contaminated Gloves - Weighing Paper - Spill Cleanup Material is_solid->solid_waste  Yes liquid_waste Includes: - Experimental Solutions - Container Rinsate is_solid->liquid_waste  No (Liquid)   solid_container Place in Labeled Container: 'HALOGENATED ORGANIC SOLID WASTE' solid_waste->solid_container storage Store Sealed Container in Satellite Accumulation Area solid_container->storage liquid_container Place in Labeled Container: 'HALOGENATED ORGANIC LIQUID WASTE' liquid_waste->liquid_container liquid_container->storage pickup Arrange Pickup by EHS / Licensed Contractor storage->pickup

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.